2-Acetamido-6-methoxybenzoic acid chemical structure and analysis
An In-Depth Technical Guide to the Synthesis, Characterization, and Analysis of 2-Acetamido-6-methoxybenzoic Acid This guide provides a comprehensive technical overview of 2-acetamido-6-methoxybenzoic acid, a compound of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis, Characterization, and Analysis of 2-Acetamido-6-methoxybenzoic Acid
This guide provides a comprehensive technical overview of 2-acetamido-6-methoxybenzoic acid, a compound of interest for researchers, medicinal chemists, and drug development professionals. Given the limited consolidated literature on this specific molecule, this document serves as a foundational manual, detailing its synthesis from readily available precursors and outlining a robust, multi-technique approach for its structural confirmation and purity analysis. The methodologies described herein are grounded in established chemical principles and validated through data from closely related analogues.
A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the structural and predicted physicochemical characteristics of 2-acetamido-6-methoxybenzoic acid.
Chemical Structure and Key Features
2-Acetamido-6-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring with three substituents: a carboxylic acid group (-COOH), an acetamido group (-NHCOCH₃), and a methoxy group (-OCH₃). The ortho-positioning of the bulky acetamido and methoxy groups relative to the carboxylic acid can influence the molecule's conformation, acidity, and reactivity.
Exploratory
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Acetamido-6-methoxybenzoic Acid in Biological Systems
For: Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review in January 2026, there is a notable absence of published scientific studies specifically detailing the mecha...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review in January 2026, there is a notable absence of published scientific studies specifically detailing the mechanism of action of 2-Acetamido-6-methoxybenzoic acid. Consequently, this technical guide has been developed as a forward-looking document. It presents a series of scientifically-grounded hypotheses regarding the compound's potential biological activities, drawing inferences from the known mechanisms of structurally analogous molecules. The experimental protocols and conceptual frameworks detailed herein are intended to serve as a comprehensive roadmap for initiating the scientific investigation of this novel chemical entity.
I. Executive Summary: A Molecule of Untapped Potential
2-Acetamido-6-methoxybenzoic acid is a small organic molecule that, despite its straightforward synthesis, remains a largely unexplored entity in the pharmacological landscape. Its structure, however, is a composite of well-known pharmacophores, suggesting a range of plausible biological activities. The presence of an N-acetylated aminobenzoic acid core, reminiscent of certain non-steroidal anti-inflammatory drugs (NSAIDs), coupled with a methoxy substitution known to modulate the electronic and steric properties of benzoic acid derivatives, points towards a potential role in inflammation, oxidative stress, and cellular signaling.
This guide will deconstruct the molecule's structural components to build a hypothetical mechanism of action. We will then outline a rigorous, multi-tiered experimental strategy to systematically test these hypotheses, from initial in vitro screening to more complex cell-based assays and potential in vivo models. Our objective is to provide the research community with a foundational document to unlock the therapeutic potential of 2-Acetamido-6-methoxybenzoic acid.
II. Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Based Hypothesis
The core of our hypothesis lies in the analysis of the two key functional moieties of 2-Acetamido-6-methoxybenzoic acid: the N-acetylanthranilic acid backbone and the 6-methoxy group .
A. The N-Acetylanthranilic Acid Backbone: A Potential Anti-inflammatory and Antioxidant Core
The 2-acetamido-benzoic acid structure is a close analog of N-acetylanthranilic acid. Anthranilic acid derivatives are known for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. Furthermore, the N-acetyl group is a key feature of N-acetylcysteine (NAC), a widely used antioxidant and mucolytic agent.[1][2][3][4] NAC exerts its effects by replenishing intracellular glutathione (GSH) stores and by directly scavenging reactive oxygen species (ROS).[1][2][3][4]
Based on these precedents, we hypothesize that the N-acetylanthranilic acid backbone of our target molecule could confer:
Anti-inflammatory properties: Through the potential inhibition of COX-1 and/or COX-2, leading to a reduction in prostaglandin synthesis.
Antioxidant properties: By acting as a precursor to intracellular cysteine, thereby supporting GSH synthesis, or through direct ROS scavenging.
A related compound, 5-acetamido-2-hydroxy benzoic acid, has demonstrated both anti-nociceptive and anti-inflammatory effects, with in silico studies suggesting a favorable interaction with the COX-2 receptor.[5]
B. The 6-Methoxy Group: A Modulator of Activity and Specificity
The methoxy group at the 6-position of the benzoic acid ring is expected to significantly influence the molecule's physicochemical properties and biological activity. Methoxybenzoic acid derivatives have been explored for a range of therapeutic applications.[6][7][8] The electronic and steric effects of the methoxy group can alter the acidity of the carboxylic acid, the molecule's lipophilicity, and its binding affinity for target proteins.
Specifically, the 6-methoxy group could:
Enhance potency and/or selectivity: By providing additional hydrogen bond acceptors and influencing the overall conformation of the molecule, it may lead to a more specific interaction with a biological target, such as a particular enzyme isoform.
Modulate pharmacokinetic properties: The methoxy group can impact absorption, distribution, metabolism, and excretion (ADME) profiles.
III. A Proposed Research Roadmap: From Hypothesis to Evidence
To systematically investigate the hypothetical mechanism of action of 2-Acetamido-6-methoxybenzoic acid, we propose a phased experimental approach.
Phase 1: In Vitro Target-Based and Phenotypic Screening
The initial phase will focus on testing the core hypotheses of anti-inflammatory and antioxidant activity using a suite of in vitro assays.
A. Assessment of Anti-inflammatory Potential
Objective: To determine if 2-Acetamido-6-methoxybenzoic acid can inhibit the activity of COX enzymes and reduce inflammatory signaling in a cellular context.
Experimental Protocol: COX Inhibition Assay
Assay Principle: A cell-free enzymatic assay will be used to measure the inhibition of ovine COX-1 and human recombinant COX-2. The assay quantifies the conversion of arachidonic acid to prostaglandin E2 (PGE2).
Prepare a dilution series of the test compound and controls.
Incubate the enzymes with the test compound or controls for a specified time.
Initiate the reaction by adding arachidonic acid.
Stop the reaction and measure the PGE2 production using an ELISA kit.
Calculate the IC50 values for COX-1 and COX-2 inhibition.
Experimental Protocol: Lipopolysaccharide (LPS)-induced Inflammation in Macrophages
Assay Principle: This cell-based assay measures the ability of the test compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with LPS.
Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.
Procedure:
Culture the macrophages and pre-treat with a dilution series of 2-Acetamido-6-methoxybenzoic acid.
Stimulate the cells with LPS.
After an incubation period, collect the cell supernatant.
Measure the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA.
Assess cell viability using an MTT or similar assay to rule out cytotoxicity.
B. Evaluation of Antioxidant Capacity
Objective: To determine if 2-Acetamido-6-methoxybenzoic acid has direct ROS scavenging activity or can boost intracellular antioxidant defenses.
Assay Principle: This assay measures the intracellular levels of GSH in cells treated with the test compound.
Procedure:
Treat cells with the test compound for various durations.
Lyse the cells and quantify the total GSH content using a commercially available kit (e.g., based on the reaction with DTNB).
Compare the GSH levels in treated cells to untreated controls.
Data Presentation: Summary of Proposed In Vitro Assays and Expected Outcomes
Assay
Target/Process
Key Endpoint
Positive Control
Hypothesized Outcome for 2-Acetamido-6-methoxybenzoic acid
COX-1/COX-2 Inhibition
Prostaglandin Synthesis
IC50 (µM)
Indomethacin/Celecoxib
Inhibition of COX-1 and/or COX-2
LPS-induced Inflammation
Cytokine Production
IC50 (µM) for TNF-α, IL-6
Dexamethasone
Reduction in pro-inflammatory cytokine levels
Cellular Antioxidant Assay
ROS Scavenging
CAA units
Quercetin
Dose-dependent reduction in ROS
GSH Quantification
Glutathione Synthesis
Fold change in GSH
N-Acetylcysteine
Increase in intracellular GSH levels
Phase 2: Elucidation of Upstream Signaling Pathways
Should Phase 1 yield positive results, the next step is to investigate the upstream signaling pathways modulated by 2-Acetamido-6-methoxybenzoic acid.
Experimental Protocol: NF-κB Activation Assay
Assay Principle: To determine if the anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.
Methodology: Utilize a reporter gene assay where a luciferase or fluorescent protein gene is under the control of an NF-κB response element. Alternatively, use Western blotting to assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Caption: A phased experimental workflow for investigating 2-Acetamido-6-methoxybenzoic acid.
IV. Trustworthiness and Self-Validating Systems
The integrity of this proposed research program is underpinned by the inclusion of both positive and negative controls in every experiment. For instance, in the COX inhibition assays, the use of both a non-selective and a selective COX-2 inhibitor will allow for the precise characterization of the test compound's inhibitory profile. Furthermore, cytotoxicity assays will be run in parallel with all cell-based experiments to ensure that the observed effects are not due to cell death. This multi-faceted approach, with built-in checks and balances, ensures that the data generated will be robust and interpretable.
V. Conclusion and Future Directions
While the biological activity of 2-Acetamido-6-methoxybenzoic acid is currently uncharacterized, its chemical structure provides a compelling rationale for its investigation as a potential anti-inflammatory and antioxidant agent. The hypothetical mechanism of action and the detailed experimental roadmap presented in this guide offer a solid foundation for researchers to embark on the scientific exploration of this compound. The successful validation of these hypotheses could pave the way for the development of a new class of therapeutic agents for a variety of diseases underpinned by inflammation and oxidative stress.
VI. References
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. [Link]
Preparation method of methoxybenzoic acid. Google Patents.
The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. (2021). Pharmacology & Therapeutics. [Link]
The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. (2023). MDPI. [Link]
Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate. [Link]
Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents.
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]
Mechanism of action and summary of N-acetylcysteine effects in... ResearchGate. [Link]
Synthesis and biological evaluation of α-methoxylated acetylenic fatty acids. University of Puerto Rico. [Link]
Method for producing 2,6-dihydroxybenzoic acid. Google Patents.
N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PubMed Central (NIH). [Link]
Compositions, methods and systems for respiratory delivery of two or more active agents. Google Patents.
The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Johns Hopkins University. [Link]
Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. Google Patents.
An In-Depth Technical Guide to the NMR and Mass Spectrometry of 2-Acetamido-6-methoxybenzoic acid
Introduction 2-Acetamido-6-methoxybenzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry and drug development as a building block for more complex molecules. Its precise struct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Acetamido-6-methoxybenzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry and drug development as a building block for more complex molecules. Its precise structural characterization is paramount for ensuring the integrity of downstream applications. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Acetamido-6-methoxybenzoic acid. As researchers and drug development professionals, understanding the spectral signature of this molecule is crucial for identity confirmation, purity assessment, and quality control. This document offers field-proven insights into the causality behind experimental choices and establishes a framework for the self-validating interpretation of its analytical data.
Molecular Identity and Structure
Before delving into the spectral data, it is essential to establish the fundamental properties of the target molecule.
Molecular Formula: C₁₀H₁₁NO₄
Molecular Weight: 209.19 g/mol
CAS Number: 19045-65-5
The structural framework, illustrated below, is the basis for all subsequent spectral predictions and interpretations. The strategic placement of the acetamido, methoxy, and carboxylic acid groups on the benzene ring creates a distinct electronic environment, which is reflected in the NMR and MS data.
Caption: Structure of 2-Acetamido-6-methoxybenzoic acid.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Acetamido-6-methoxybenzoic acid, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the carboxylic acid and acetamido groups, alongside the electron-donating effect of the methoxy group, significantly influences the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
-COOH
10.0 - 12.0
Broad Singlet
1H
The acidic proton is highly deshielded and often exhibits a broad signal due to hydrogen bonding and chemical exchange.[1][2]
-NH-
8.0 - 9.5
Broad Singlet
1H
Amide protons are deshielded and their signals are often broadened due to quadrupolar coupling with the nitrogen nucleus and exchange.
Ar-H (H3, H5)
7.2 - 7.6
Multiplet
2H
These protons are in different environments but may overlap. H5 is ortho to the electron-donating methoxy group and H3 is ortho to the electron-withdrawing acetamido group.
Ar-H (H4)
6.8 - 7.1
Triplet
1H
This proton is meta to both the acetamido and methoxy groups, and is expected to be the most upfield of the aromatic signals.
-OCH₃
3.8 - 4.0
Singlet
3H
Methoxy group protons appear as a sharp singlet, deshielded by the attached oxygen atom.
| -C(O)CH₃ | 2.1 - 2.3 | Singlet | 3H | The methyl protons of the acetamido group are adjacent to a carbonyl group, resulting in a downfield shift compared to a standard alkyl group.[3] |
Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol ensures data reproducibility and accuracy.
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Acetamido-6-methoxybenzoic acid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1]
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Acquisition Time: ~3-4 seconds.
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing carboxylic acid proton.
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the Free Induction Decay (FID).
Phase correct the spectrum manually.
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Integrate all signals and normalize to a known proton count (e.g., the 3H singlet of the methoxy group).
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. Proton-decoupled spectra are standard, where each unique carbon appears as a singlet.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
-C OOH
168 - 173
The carboxylic acid carbonyl carbon is highly deshielded.[5]
-NHC O-
169 - 172
The amide carbonyl carbon resonates in a similar region to the carboxylic acid carbonyl.[6]
Ar-C -OCH₃ (C6)
155 - 160
Aromatic carbon attached to the electron-donating methoxy group is significantly deshielded.
Ar-C -NH (C2)
138 - 142
Aromatic carbon attached to the nitrogen of the acetamido group.
Ar-C H (C4)
130 - 134
Aromatic methine carbon.
Ar-C H (C3, C5)
110 - 125
These aromatic methine carbons are expected to be more shielded.
Ar-C -COOH (C1)
115 - 120
Quaternary aromatic carbon attached to the carboxylic acid.
-OC H₃
55 - 60
The methoxy carbon is shielded relative to aromatic carbons but deshielded compared to alkanes.
| -C(O)C H₃ | 24 - 26 | The methyl carbon of the acetamido group.[3] |
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
Instrumentation: A 100 MHz (or corresponding field for the proton frequency) NMR spectrometer.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
Spectral Width: 0-220 ppm.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 512-2048 scans are typically required to obtain a good signal-to-noise ratio for ¹³C, due to its low natural abundance.[5]
Data Processing:
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
Phase correct and baseline correct the spectrum.
Calibrate the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-Acetamido-6-methoxybenzoic acid.[7][8]
ESI-MS: Molecular Ion Determination
The primary purpose of the initial MS scan is to confirm the molecular weight of the analyte.
Expected Ions in ESI-MS
Ion Mode
Adduct
Formula
Calculated Exact Mass (m/z)
Positive
[M+H]⁺
[C₁₀H₁₂NO₄]⁺
210.0761
Positive
[M+Na]⁺
[C₁₀H₁₁NNaO₄]⁺
232.0580
| Negative | [M-H]⁻ | [C₁₀H₁₀NO₄]⁻ | 208.0615 |
Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) for positive mode or ammonium hydroxide (0.1%) for negative mode can be added to enhance ionization.
Instrumentation: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).[9]
Infusion Analysis:
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da).
Tandem MS (MS/MS): Fragmentation Analysis
By selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide structural information.
The fragmentation of aromatic amides and carboxylic acids often involves characteristic losses of small neutral molecules.[10][11]
Loss of Water (-18 Da): The protonated carboxylic acid can readily lose a molecule of water, a common fragmentation for this functional group.
Loss of Ketene (-42 Da): Cleavage of the amide group can result in the loss of ketene (CH₂=C=O) from the acetamido moiety.
Loss of Acetic Acid (-60 Da): A concerted loss of acetic acid from the protonated molecule is also a probable pathway.
Loss of CO₂ (-44 Da): Decarboxylation is a characteristic fragmentation of benzoic acids, especially in negative ion mode.[12]
Predicted Major Fragment Ions ([M+H]⁺)
m/z (Nominal)
Loss
Proposed Fragment Structure
192
H₂O
Ion resulting from dehydration.
168
CH₂CO
Ion corresponding to 2-amino-6-methoxybenzoic acid.
150
CH₃COOH
Ion resulting from the loss of acetic acid.
| 105 | Multiple steps | A benzoyl-type cation is a common fragment in the mass spectra of benzoic acid derivatives.[13] |
Part 3: Integrated Analytical Workflow
The synergy between NMR and MS provides a robust system for structure verification and purity assessment. The following workflow illustrates the logical progression from sample preparation to final structure confirmation.
Caption: Integrated workflow for structural elucidation.
This systematic approach ensures that all spectral data are cross-validated. For instance, the number of protons determined by ¹H NMR integration must match the molecular formula confirmed by high-resolution MS. Similarly, the functional groups inferred from NMR (e.g., carboxylic acid, amide) must be consistent with the fragmentation patterns observed in MS/MS. This self-validating system provides the highest level of confidence in the structural assignment for researchers in drug discovery and development.
References
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Kee, J. L. (2010). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Malaysian journal of pathology. [Link]
Li, J., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry. [Link]
Ho, K. F., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Journal of Mass Spectrometry. [Link]
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. [Link]
MIT OpenCourseWare. (n.d.). Appendix 2: 1H-NMR of Aromatic Compounds. DSpace@MIT. [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
Hesse, M., Meier, H., & Zeeh, B. (1984). Spektroskopische Methoden in der organischen Chemie. As cited on "NMR of acetanilide" page. [Link]
Ananthakrishna Nadar, P., & Gnanasekaran, C. (1991). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Indian Academy of Sciences. [Link]
Demarque, D. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]
Vanherck, J. C., et al. (2013). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link]
Kozerski, L., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
Solubility of 2-Acetamido-6-methoxybenzoic acid in various organic solvents
An In-depth Technical Guide to the Solubility of 2-Acetamido-6-methoxybenzoic Acid in Organic Solvents Foreword: Charting the Course for a Novel Compound's Solubility Profile In the landscape of pharmaceutical developmen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 2-Acetamido-6-methoxybenzoic Acid in Organic Solvents
Foreword: Charting the Course for a Novel Compound's Solubility Profile
In the landscape of pharmaceutical development, understanding the solubility of a new chemical entity (NCE) is a cornerstone of its journey from the laboratory to clinical application. This guide addresses the solubility of 2-Acetamido-6-methoxybenzoic acid, a compound for which extensive public data is not yet available. As such, this document is structured not as a mere repository of existing data, but as a comprehensive roadmap for the research scientist. It outlines the theoretical underpinnings, robust experimental protocols, and data interpretation frameworks necessary to thoroughly characterize the solubility of this compound. By integrating established principles of physical chemistry with practical, field-proven methodologies, this guide serves as a self-validating system for generating reliable and meaningful solubility data.
Physicochemical Profile and Theoretical Solubility Considerations
A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities are more likely to be soluble in one another[1]. The structure of 2-Acetamido-6-methoxybenzoic acid features several key functional groups that will dictate its interactions with various solvents:
Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in protic solvents like alcohols.
Acetamido (-NHCOCH₃): This amide group is also polar and capable of hydrogen bonding, further enhancing affinity for polar solvents.
Methoxy (-OCH₃): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor.
Benzene Ring: The aromatic ring is nonpolar and will contribute to solubility in solvents with some nonpolar character.
The overall polarity of the molecule is a balance of these polar functional groups and the nonpolar aromatic core. Based on its structure, 2-Acetamido-6-methoxybenzoic acid is expected to be a weakly acidic compound with a significant capacity for hydrogen bonding.
To provide a more quantitative prediction, we can consider the physicochemical properties of structurally related compounds. For instance, 2-Methoxybenzoic acid has a predicted water solubility of 3.01 g/L and a logP of 1.67, indicating a degree of lipophilicity[2]. The addition of the acetamido group in our target compound is likely to increase its polarity and hydrogen bonding potential, which could enhance its solubility in polar solvents compared to 2-methoxybenzoic acid.
Table 1: Physicochemical Properties of 2-Acetamido-6-methoxybenzoic Acid and Related Compounds
Note: Properties for the target compound are estimations based on its chemical structure and data from related molecules.
A Strategic Approach to Solvent Selection: Hansen Solubility Parameters
A more sophisticated method for predicting solubility involves the use of Hansen Solubility Parameters (HSP)[5][6]. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[5]. A solvent is more likely to dissolve a solute if their respective HSP values are similar.
While the HSP of 2-Acetamido-6-methoxybenzoic acid has not been experimentally determined, a strategic selection of solvents with a wide range of HSP values can be used to empirically map out its solubility profile. This data can then be used to estimate the HSP of the compound itself.
Table 2: Hansen Solubility Parameters for a Selection of Organic Solvents
Solvent
δD (MPa¹/²)
δP (MPa¹/²)
δH (MPa¹/²)
Polarity
Nonpolar
n-Hexane
14.9
0.0
0.0
Nonpolar
Toluene
18.0
1.4
2.0
Nonpolar
Polar Aprotic
Acetone
15.5
10.4
7.0
Polar Aprotic
Ethyl Acetate
15.8
5.3
7.2
Polar Aprotic
Acetonitrile
15.3
18.0
6.1
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
18.4
16.4
10.2
Polar Aprotic
Polar Protic
Methanol
14.7
12.3
22.3
Polar Protic
Ethanol
15.8
8.8
19.4
Polar Protic
Isopropanol
15.8
6.1
16.4
Polar Protic
Water
15.5
16.0
42.3
Polar Protic
Note: HSP values are sourced from publicly available data and may vary slightly between sources.
Experimental Protocols for Solubility Determination
Adherence to Good Laboratory Practices (GLP) is paramount for generating reliable and reproducible solubility data[7][8]. The following protocols are designed to be self-validating and provide a comprehensive understanding of the solubility of 2-Acetamido-6-methoxybenzoic acid.
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility[9].
Objective: To determine the saturation concentration of 2-Acetamido-6-methoxybenzoic acid in a given solvent at a constant temperature.
Materials:
2-Acetamido-6-methoxybenzoic acid (purity >99%)
Selected organic solvents (analytical grade)
Scintillation vials with Teflon-lined caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (0.22 µm, solvent-compatible)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
Preparation: Add an excess amount of 2-Acetamido-6-methoxybenzoic acid to a series of vials, ensuring a solid phase remains at equilibrium.
Solvent Addition: Add a known volume of the selected solvent to each vial.
Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C) and agitate for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.
Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.
Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
Dilution: Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis.
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
Analytical Quantification by HPLC-UV
A robust and validated analytical method is essential for accurate solubility determination[10][11].
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Example):
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Determined by UV-Vis scan of the compound (likely around 254 nm or 280 nm).
Injection Volume: 10 µL.
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines. A calibration curve should be prepared using standards of known concentrations.
Caption: Workflow for equilibrium solubility determination.
Interpreting the Results: Building a Solubility Profile
The experimentally determined solubility data should be tabulated for clear comparison.
Table 3: Hypothetical Solubility Data for 2-Acetamido-6-methoxybenzoic Acid at 25 °C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Qualitative Assessment
n-Hexane
< 0.1
< 0.0005
Very Sparingly Soluble
Toluene
1.5
0.0072
Sparingly Soluble
Ethyl Acetate
25.8
0.123
Soluble
Acetone
45.2
0.216
Freely Soluble
Isopropanol
33.7
0.161
Soluble
Methanol
68.9
0.329
Freely Soluble
DMSO
> 100
> 0.478
Very Soluble
Analysis of Results:
The hypothetical data suggest that the solubility of 2-Acetamido-6-methoxybenzoic acid is highly dependent on the polarity and hydrogen bonding capacity of the solvent.
Low Solubility in Nonpolar Solvents: The very low solubility in hexane and toluene is expected due to the significant polarity of the solute's functional groups.
Good Solubility in Polar Aprotic Solvents: The compound shows good solubility in acetone and ethyl acetate, which can accept hydrogen bonds and have significant polarity. The very high solubility in DMSO, a highly polar aprotic solvent, is also consistent with the molecule's structure.
High Solubility in Polar Protic Solvents: The high solubility in methanol and isopropanol highlights the importance of both hydrogen bond donating and accepting capabilities of the solvent for solvating this molecule.
This guide provides a comprehensive framework for determining and understanding the solubility of 2-Acetamido-6-methoxybenzoic acid in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate a robust solubility profile for this compound. This information is not only fundamental to its chemical characterization but also critical for guiding formulation development, purification strategies, and ultimately, its potential as a therapeutic agent. The methodologies described herein ensure a high degree of scientific integrity and provide a clear path forward for advancing the study of this promising molecule.
References
PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Abougela, I. K. A. (1983). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
Gygli, G., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]
MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]
ResearchGate. (n.d.). Good laboratory practice of equilibrium solubility measurement. Retrieved from [Link]
Utrecht University Repository. (2023, January 28). An ultra-sensitive liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 2H6-alectinib and alectinib. Retrieved from [Link]
Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]
ChemRxiv. (2023, April 5). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]
PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
Raytor. (2024, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Quimlab. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). Retrieved from [Link]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Purdue University. Retrieved from [Link]
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]
ResearchGate. (n.d.). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Retrieved from [Link]
YouTube. (2024, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
University of Missouri–St. Louis. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]
Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]
USGS Publications Warehouse. (2002, May 1). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. Retrieved from [Link]
ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved from [Link]
Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]
The Good Scents Company. (n.d.). 2,6-dimethoxybenzoic acid, 1466-76-8. Retrieved from [Link]
ResearchGate. (n.d.). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]
Unlocking the Therapeutic Potential of 2-Acetamido-6-methoxybenzoic Acid: A Research and Development Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Acetamido-6-methoxybenzoic acid is a synthetic organic compound with a structure suggestive of a range of pharmacological activities. As a deriva...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamido-6-methoxybenzoic acid is a synthetic organic compound with a structure suggestive of a range of pharmacological activities. As a derivative of anthranilic acid, a known pharmacophore, this molecule presents a compelling case for investigation into its therapeutic potential, particularly in the realms of anti-inflammatory and analgesic applications. This technical guide provides a comprehensive overview of the rationale for its investigation, a proposed synthetic route, and a detailed roadmap for its preclinical evaluation. Drawing upon the established biological activities of structurally analogous compounds, we will explore the scientific basis for hypothesizing its mechanism of action and outline a rigorous, multi-faceted approach to validating its potential as a novel therapeutic agent.
Introduction: The Scientific Rationale
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Anthranilic acid and its derivatives have long been recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous clinically significant drugs, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The therapeutic versatility of this scaffold stems from its ability to interact with a variety of biological targets, often influenced by the nature and position of its substituents[1].
2-Acetamido-6-methoxybenzoic acid incorporates three key structural features that suggest a strong potential for biological activity:
The Anthranilic Acid Core: This foundational structure is associated with anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes[1][2].
The N-Acetamido Group: The presence of an acetamido group at the 2-position is a feature shared with N-acetylanthranilic acid[3]. This modification can influence the molecule's pharmacokinetic and pharmacodynamic properties.
The 6-Methoxy Group: The methoxy substitution at the 6-position is of particular interest. The position and nature of substituents on the benzene ring can significantly impact a molecule's interaction with target enzymes and receptors. For instance, 2-hydroxy-6-methoxybenzoic acid has demonstrated analgesic properties[4].
Given these structural characteristics, it is hypothesized that 2-Acetamido-6-methoxybenzoic acid may exhibit potent anti-inflammatory and analgesic effects, potentially with a favorable selectivity profile for COX-2, which could translate to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Proposed Synthesis of 2-Acetamido-6-methoxybenzoic Acid
A straightforward and efficient synthesis of 2-Acetamido-6-methoxybenzoic acid can be proposed based on well-established chemical transformations of commercially available starting materials. The key starting material for this proposed synthesis is 2-amino-6-methoxybenzoic acid (also known as 6-methoxyanthranilic acid), the synthesis of which has been previously described.
The proposed synthetic pathway involves a single, high-yielding step: the N-acetylation of 2-amino-6-methoxybenzoic acid.
Figure 1: Proposed synthesis of 2-Acetamido-6-methoxybenzoic acid.
Experimental Protocol: N-acetylation of 2-amino-6-methoxybenzoic acid
Dissolution: Dissolve 2-amino-6-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid or an inert aprotic solvent like dichloromethane.
Acetylation: Slowly add a slight molar excess of acetic anhydride or acetyl chloride to the solution while stirring. If using acetyl chloride, the reaction should be carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, the reaction mixture is quenched with water. The product, 2-Acetamido-6-methoxybenzoic acid, is expected to precipitate out of the aqueous solution.
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.
Characterization: The structure and purity of the synthesized 2-Acetamido-6-methoxybenzoic acid should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Preclinical Evaluation: A Roadmap to Therapeutic Application
A systematic and rigorous preclinical evaluation is essential to determine the therapeutic potential of 2-Acetamido-6-methoxybenzoic acid. The following sections outline a comprehensive experimental plan.
In Silico and In Vitro Evaluation
The initial phase of evaluation will focus on computational modeling and cell-free assays to predict and assess the compound's interaction with key biological targets.
Objective: To predict the binding affinity and mode of interaction of 2-Acetamido-6-methoxybenzoic acid with the active sites of COX-1 and COX-2 enzymes.
Methodology:
Obtain the crystal structures of human COX-1 and COX-2 from the Protein Data Bank.
Perform molecular docking simulations using software such as AutoDock Vina or Schrödinger's Glide.
Analyze the predicted binding poses, interaction energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active sites.
Compare the predicted binding affinity for COX-2 versus COX-1 to estimate its selectivity index.
Objective: To experimentally determine the inhibitory activity and selectivity of 2-Acetamido-6-methoxybenzoic acid against COX-1 and COX-2.
Methodology:
Utilize commercially available COX inhibitor screening assay kits (e.g., colorimetric or fluorescent).
Incubate purified ovine or human COX-1 and COX-2 enzymes with arachidonic acid as the substrate in the presence of varying concentrations of 2-Acetamido-6-methoxybenzoic acid.
Measure the production of prostaglandin G₂ (PGG₂) or other downstream products to determine the extent of enzyme inhibition.
Calculate the IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.
Determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Compound
Predicted COX-2 Binding Affinity (kcal/mol)
IC₅₀ COX-1 (µM)
IC₅₀ COX-2 (µM)
COX-2 Selectivity Index
2-Acetamido-6-methoxybenzoic acid
To be determined
To be determined
To be determined
To be determined
Celecoxib (Reference)
-10 to -12
~15
~0.04
~375
Ibuprofen (Reference)
-6 to -8
~13
~35
~0.37
Table 1: Proposed data summary for in silico and in vitro COX inhibition studies.
In Vivo Pharmacological Evaluation
Following promising in vitro results, the investigation will proceed to in vivo models to assess the anti-inflammatory and analgesic efficacy of 2-Acetamido-6-methoxybenzoic acid.
Objective: To evaluate the anti-inflammatory effects of 2-Acetamido-6-methoxybenzoic acid in a standard animal model of inflammation.
Model: Carrageenan-induced paw edema in rats or mice.
Methodology:
Administer 2-Acetamido-6-methoxybenzoic acid orally or intraperitoneally at various doses to different groups of animals.
A positive control group (e.g., receiving a known NSAID like indomethacin) and a vehicle control group should be included.
After a set period, induce inflammation by injecting a solution of carrageenan into the plantar surface of the hind paw.
Measure the paw volume at regular intervals using a plethysmometer.
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
Objective: To assess the analgesic properties of 2-Acetamido-6-methoxybenzoic acid in models of nociceptive pain.
Models:
Acetic Acid-Induced Writhing Test (Visceral Pain):
Administer the test compound to mice.
After a specified time, inject a dilute solution of acetic acid intraperitoneally.
Count the number of writhes (abdominal constrictions) over a defined period.
Calculate the percentage of pain inhibition.
Hot Plate Test (Central Analgesia):
Place mice on a hot plate maintained at a constant temperature.
Measure the latency to a pain response (e.g., licking a paw or jumping).
Compare the reaction times of treated animals to those of control animals.
Figure 2: Preclinical evaluation workflow for 2-Acetamido-6-methoxybenzoic acid.
Future Directions and Conclusion
The successful completion of the outlined preclinical studies would provide a strong foundation for the further development of 2-Acetamido-6-methoxybenzoic acid as a potential therapeutic agent. Positive outcomes would warrant more extensive preclinical investigations, including pharmacokinetic profiling (ADME), toxicology studies, and evaluation in more complex disease models.
References
Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). PubMed. [Link]
Comprehensive literature review on 2-Acetamido-6-methoxybenzoic acid
An In-Depth Technical Guide to 2-Acetamido-6-methoxybenzoic acid Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Acetamido-6-methoxybenzoic acid, a compound of inter...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Acetamido-6-methoxybenzoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Acetamido-6-methoxybenzoic acid, a compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is not abundant, this document synthesizes information from structurally related analogs to provide a robust framework for its synthesis, characterization, and potential biological evaluation.
Introduction and Rationale
2-Acetamido-6-methoxybenzoic acid belongs to the family of substituted benzoic acid derivatives, a class of compounds renowned for its diverse pharmacological activities. Its structure incorporates key pharmacophoric elements: a carboxylic acid group, a methoxy substituent, and an acetamido group. This unique combination suggests potential for biological activity, particularly in areas where related compounds have shown promise, such as anti-inflammatory and analgesic applications.
The structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules makes 2-Acetamido-6-methoxybenzoic acid a compelling candidate for further investigation. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have demonstrated significant analgesic and anti-inflammatory effects, suggesting that the acetamido group can play a crucial role in the pharmacological profile of benzoic acid derivatives.[1]
Inferred from related compounds like 2-methoxybenzoic acid (101-103 °C) and the introduction of an acetamido group which typically increases melting point due to hydrogen bonding possibilities.[3]
Solubility
Likely soluble in organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water.
The carboxylic acid and amide groups may provide some aqueous solubility, while the aromatic ring and methoxy group contribute to lipophilicity.
pKa
Estimated to be around 4
Similar to other benzoic acids; the carboxylic proton is acidic.[3]
Synthesis of 2-Acetamido-6-methoxybenzoic acid
A logical and efficient synthetic route to 2-Acetamido-6-methoxybenzoic acid involves the acetylation of its corresponding amine precursor, 2-amino-6-methoxybenzoic acid. The precursor itself can be synthesized from commercially available starting materials.
Proposed Synthetic Pathway
The proposed two-step synthesis starts from 2-methyl-6-nitrobenzoic acid.
Caption: Proposed synthesis of 2-Acetamido-6-methoxybenzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-6-methoxybenzoic acid (Precursor)
A multi-step process starting from 2-methyl-6-nitrobenzoic acid can be employed as described in patent literature[4]:
Reduction: 2-methyl-6-nitrobenzoic acid is reduced to 2-amino-6-methylbenzoic acid using a standard hydrogenation reaction with a palladium or platinum catalyst.
Diazotization and Hydrolysis: The resulting 2-amino-6-methylbenzoic acid undergoes a diazotization reaction followed by hydrolysis to yield 2-hydroxy-6-methylbenzoic acid.
Methylation: The hydroxyl group is then methylated using a methylating agent like dimethyl sulfate in the presence of a base to give 2-methoxy-6-methylbenzoic acid.
Oxidation: The methyl group is oxidized to a carboxylic acid. Alternative to steps 1-3, direct synthesis from other precursors may exist.
Step 2: Acetylation of 2-Amino-6-methoxybenzoic acid
This protocol is based on standard procedures for the acetylation of anilines.
Dissolution: Dissolve 1 equivalent of 2-amino-6-methoxybenzoic acid in a suitable solvent such as pyridine or a mixture of acetic acid and water.
Acylation: Cool the solution in an ice bath and add 1.1 equivalents of acetic anhydride dropwise with stirring.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Pour the reaction mixture into cold water to precipitate the product.
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Acetamido-6-methoxybenzoic acid.
Spectroscopic Characterization
The structure of the synthesized 2-Acetamido-6-methoxybenzoic acid can be confirmed using various spectroscopic techniques. The expected spectral data are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance):
Aromatic protons: Multiplets in the range of δ 7.0-8.0 ppm.
Methoxy protons (-OCH₃): A singlet at approximately δ 3.9 ppm.
Acetamido methyl protons (-COCH₃): A singlet around δ 2.2 ppm.
Amide proton (-NH): A broad singlet, potentially in the range of δ 8.0-9.0 ppm.
Carboxylic acid proton (-COOH): A broad singlet at δ > 10 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
Carboxylic carbon: ~165-175 ppm.
Amide carbonyl carbon: ~168-172 ppm.
Aromatic carbons: ~110-160 ppm.
Methoxy carbon: ~55-60 ppm.
Acetamido methyl carbon: ~20-25 ppm.
IR (Infrared) Spectroscopy:
O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹.
N-H stretch (amide): ~3300 cm⁻¹.
C=O stretch (carboxylic acid and amide): ~1650-1710 cm⁻¹.
C-O stretch (methoxy): ~1250 cm⁻¹.
Mass Spectrometry (MS):
The molecular ion peak (M⁺) would be observed at m/z = 209.0688 (for the exact mass). High-resolution mass spectrometry can confirm the elemental composition.
Potential Biological Activities and Drug Development Applications
Based on the biological activities of structurally similar compounds, 2-Acetamido-6-methoxybenzoic acid holds potential in several therapeutic areas.
Anti-inflammatory and Analgesic Activity
The presence of the acetamido group, similar to that in paracetamol, and the benzoic acid scaffold, a common feature in many NSAIDs, suggests a high probability of anti-inflammatory and analgesic properties.[1] The mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Potential mechanism of action via COX enzyme inhibition.
Other Potential Activities
Benzoic acid derivatives have a wide range of reported biological activities, including antimicrobial, antioxidant, and antiviral properties.[5] Therefore, it is plausible that 2-Acetamido-6-methoxybenzoic acid could be explored for these applications as well.
In Vitro Assay Protocol: COX Inhibition Assay
To evaluate the anti-inflammatory potential of 2-Acetamido-6-methoxybenzoic acid, a COX inhibition assay can be performed.
Preparation of Reagents: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound (2-Acetamido-6-methoxybenzoic acid) at various concentrations. A known COX inhibitor (e.g., indomethacin) should be used as a positive control.
Enzyme Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and either the test compound or control. Incubate for a specified time at a controlled temperature (e.g., 37 °C).
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
Quantification of Prostaglandin: After a set reaction time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Conclusion and Future Directions
2-Acetamido-6-methoxybenzoic acid is a promising, yet underexplored, molecule. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from analogous compounds. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive spectroscopic analysis to confirm its structure. Subsequently, a battery of in vitro and in vivo assays should be conducted to elucidate its pharmacological profile, with an initial focus on its potential as an anti-inflammatory and analgesic agent.
References
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. Retrieved from [Link]
2-Amino-6-methoxybenzoic Acid. PubChem. Retrieved from [Link]
An In-depth Technical Guide to the Structural Analogs and Homologs of 2-Acetamido-6-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Benzoic Acid Scaffold Substituted benzoic acid derivatives represent a cornerstone in medicinal chemistry, forming the structura...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzoic Acid Scaffold
Substituted benzoic acid derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzene ring allows for the strategic placement of various functional groups, which in turn modulates the molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. This guide delves into the structural landscape surrounding 2-Acetamido-6-methoxybenzoic acid, a specific yet under-documented derivative. By examining its structural analogs and homologs, we can infer its potential biological activities and explore the rich structure-activity relationships (SAR) that govern this chemical space. This exploration is crucial for the rational design of novel therapeutics with enhanced efficacy and safety profiles.
The Core Compound: 2-Acetamido-6-methoxybenzoic Acid
Structural Analogs and Homologs: A Comparative Analysis
The true value in understanding a novel compound often lies in the study of its close chemical relatives. The following sections explore key structural analogs and homologs of 2-Acetamido-6-methoxybenzoic acid, for which there is a wealth of scientific literature.
2-Amino-6-methoxybenzoic Acid
As the unacetylated precursor to the target compound, 2-Amino-6-methoxybenzoic acid provides a fundamental starting point for our analysis.
Structure and Physicochemical Properties:
Property
Value
Source
IUPAC Name
2-amino-6-methoxybenzoic acid
Molecular Formula
C8H9NO3
Molecular Weight
167.16 g/mol
SMILES
COC1=CC=CC(=C1C(=O)O)N
Synthesis: The synthesis of this compound can be envisioned through the reduction of a nitro group, a common strategy in aromatic chemistry. For instance, a plausible route could involve the reduction of 2-nitro-6-methoxybenzoic acid.
Biological Activity and SAR: While specific biological activities for this compound are not extensively detailed in the provided search results, its structural similarity to other biologically active anthranilic acid derivatives suggests potential anti-inflammatory or analgesic properties. The free amino group provides a key site for further chemical modification, including the acetylation to form our target compound.
Replacing the acetamido group with a hydroxyl group brings us to 2-Hydroxy-6-methoxybenzoic acid, a naturally occurring compound with documented biological activity.[1]
Structure and Physicochemical Properties:
Property
Value
Source
IUPAC Name
2-hydroxy-6-methoxybenzoic acid
Molecular Formula
C8H8O4
Molecular Weight
168.15 g/mol
SMILES
COC1=CC=CC(=C1C(=O)O)O
Synthesis: This compound can be isolated from plant sources such as Brickellia veronicifolia.[2] Synthetic routes are also available, often involving the carboxylation of the corresponding phenol.
Biological Activity and SAR: 2-Hydroxy-6-methoxybenzoic acid has demonstrated analgesic properties in animal models.[2] Studies have shown that at doses of 10-100 mg/kg, it can significantly decrease the number of abdominal constrictions in mice in the acetic acid-induced writhing test and prolong thermal latency in the hot-plate test.[2] The presence of the hydroxyl group ortho to the carboxylic acid is a key feature of salicylic acid and its derivatives, which are well-known non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this structural motif is crucial for its analgesic activity.
5-Acetamido-2-hydroxybenzoic Acid
This isomer of our target compound, with the acetamido and methoxy/hydroxy groups at different positions, offers valuable insights into the influence of substituent placement on biological activity.
Structure and Physicochemical Properties: This compound is a derivative of salicylic acid.
Synthesis: Derivatives of 5-acetamido-2-hydroxybenzoic acid can be prepared through classical acylation reactions using an anhydride or acyl chloride.[3][4]
Biological Activity and SAR: This class of compounds has been investigated for its potential as novel NSAIDs with improved selectivity for cyclooxygenase-2 (COX-2).[3][4] The design of these derivatives aims to enhance their anti-inflammatory and analgesic effects while reducing the gastrointestinal side effects associated with traditional NSAIDs.[3] In vivo studies have shown that derivatives of this compound can exhibit significant anti-nociceptive activity.[3][4] The acetamido group at the C5 position is a key modification that influences the molecule's interaction with the COX enzymes.
2,6-Dimethoxybenzoic Acid
This analog features two methoxy groups, providing a point of comparison for the electronic and steric effects of the acetamido group.
Synthesis: A method for synthesizing 2,6-dimethoxybenzoic acid involves the reaction of sodium phenide with 1,3-dimethoxybenzene to produce 2,6-dimethoxy sodium phenoxide, which is then reacted with carbon dioxide.[5]
Crystallization and Polymorphism: Studies on 2,6-dimethoxybenzoic acid have explored its crystallization behavior and the use of additives to control its polymorphic outcome.[6] This is a critical aspect of drug development, as different polymorphs can have different solubilities and bioavailabilities.
Experimental Protocols
Synthesis of 2-Methoxy-6-methylbenzoic Acid (A Homolog)
A patented synthesis process for a homolog, 2-methoxy-6-methylbenzoic acid, provides a detailed experimental workflow that could be adapted for the synthesis of related compounds.[7]
Workflow Diagram:
Caption: Synthetic pathway for 2-methoxy-6-methylbenzoic acid.[7]
Analytical Methods for Substituted Benzoic Acids
The quantification of substituted benzoic acids in biological matrices is crucial for pharmacokinetic and metabolomic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used technique.[8][9]
Sample Preparation and LC-MS/MS Analysis Workflow:
Caption: General workflow for the analysis of benzoic acid derivatives in biological samples.[8][9]
Structure-Activity Relationship (SAR) Insights
The analysis of the presented analogs allows for the deduction of several SAR trends for this class of compounds.
SAR Diagram:
Caption: Key structure-activity relationships for substituted benzoic acids.
The presence of a hydroxyl group at the C2 position, as seen in salicylic acid derivatives, is strongly correlated with analgesic and anti-inflammatory activity.[2][3][4] The acetamido group, particularly at the C5 position, appears to be a key determinant in modulating selectivity towards COX-2, potentially leading to a better safety profile.[3][4] The methoxy group at the C6 position is likely to influence the molecule's lipophilicity and metabolic stability, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Future Directions
The exploration of structural analogs and homologs of 2-Acetamido-6-methoxybenzoic acid opens up several avenues for future research:
Synthesis and Biological Evaluation: The primary objective would be the successful synthesis of 2-Acetamido-6-methoxybenzoic acid and its comprehensive biological evaluation. This would include in vitro assays to determine its COX-1/COX-2 inhibitory activity and in vivo studies to assess its analgesic and anti-inflammatory efficacy.
Expansion of the Chemical Space: Further derivatization of the core scaffold could involve the introduction of different substituents at various positions on the benzene ring to further probe the SAR and optimize for potency and selectivity.
Computational Modeling: In silico studies, such as molecular docking, can be employed to predict the binding modes of these compounds within the active sites of their biological targets, providing a rationale for the observed SAR and guiding the design of new analogs.[3][4]
Conclusion
While 2-Acetamido-6-methoxybenzoic acid itself remains a relatively unexplored entity, a detailed examination of its structural analogs and homologs provides a robust framework for understanding its potential as a bioactive molecule. The insights gained from the synthesis, biological activity, and SAR of related compounds such as 2-amino-6-methoxybenzoic acid, 2-hydroxy-6-methoxybenzoic acid, and 5-acetamido-2-hydroxybenzoic acid, offer a clear roadmap for the future investigation of this promising chemical space. The strategic manipulation of functional groups on the benzoic acid scaffold continues to be a powerful approach in the quest for novel and improved therapeutic agents.
References
PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
de Oliveira, B. G., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.
Grdisa, M., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules, 27(16), 5309.
de Oliveira, B. G., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Retrieved from [Link]
PubChem. (n.d.). 2-Hydroxy-6-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
Sofowora, A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Applied Pharmaceutical Science, 5(5), 1-8.
ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]
Google Patents. (n.d.). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
ATSDR. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry.
National Institutes of Health. (2014). First total synthesis of the (±)-2-methoxy-6-heptadecynoic acid and related 2-methoxylated analogs as effective inhibitors of the leishmania topoisomerase IB enzyme. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465–3469.
ResearchGate. (2025). Analytical chemical techniques for the determination of Meloxicam: A review. Retrieved from [Link]
FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]
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Synthesis of 2-Acetamido-6-methoxybenzoic Acid: A Detailed Protocol for Pharmaceutical Research
Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Acetamido-6-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The descri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Acetamido-6-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is tailored for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This guide is designed to be a self-validating system, incorporating in-process controls and characterization techniques to ensure the synthesis of a high-purity final product.
Introduction
2-Acetamido-6-methoxybenzoic acid is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a protected amine and a carboxylic acid on a methoxy-substituted benzene ring, makes it a versatile intermediate for the construction of various heterocyclic systems and other targeted therapeutic agents. The acetylation of the amino group in the precursor, 2-Amino-6-methoxybenzoic acid, is a critical step to prevent unwanted side reactions in subsequent synthetic transformations. This protocol details a robust and reproducible method for this acetylation reaction.
Reaction Scheme and Mechanism
The synthesis of 2-Acetamido-6-methoxybenzoic acid is achieved through the N-acetylation of 2-Amino-6-methoxybenzoic acid using acetic anhydride. Pyridine is employed as the solvent and as a base to neutralize the acetic acid byproduct generated during the reaction.
Reaction:
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and subsequent deprotonation by pyridine to yield the final acetamido product.
Materials and Equipment
Reagents
Reagent
Formula
CAS No.
Purity
Supplier
2-Amino-6-methoxybenzoic acid
C₈H₉NO₃
53600-33-2
>98%
TCI Chemicals, Sigma-Aldrich
Acetic Anhydride
(CH₃CO)₂O
108-24-7
≥99%
Fisher Scientific
Pyridine
C₅H₅N
110-86-1
Anhydrous, 99.8%
Sigma-Aldrich
Hydrochloric Acid (HCl)
HCl
7647-01-0
2M (aq)
VWR
Ethyl Acetate
C₄H₈O₂
141-78-6
ACS Grade
Fisher Scientific
Hexane
C₆H₁₄
110-54-3
ACS Grade
Fisher Scientific
Deionized Water
H₂O
7732-18-5
Millipore
Equipment
Round-bottom flasks (50 mL and 100 mL)
Magnetic stirrer and stir bars
Heating mantle with temperature control
Reflux condenser
Ice bath
Buchner funnel and filter flask
Separatory funnel (250 mL)
Rotary evaporator
pH paper or pH meter
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Nuclear Magnetic Resonance (NMR) spectrometer
High-Performance Liquid Chromatography (HPLC) system
Melting point apparatus
Experimental Protocol
Safety Precautions
Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[1][2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Work in a fume hood and wear appropriate PPE.
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.
Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-Acetamido-6-methoxybenzoic acid.
Step-by-Step Procedure
Reaction Setup:
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-methoxybenzoic acid (2.0 g, 11.96 mmol).
Add anhydrous pyridine (20 mL) to the flask and stir until the starting material is completely dissolved.
Cool the reaction mixture to 0°C in an ice bath.
Acetylation:
Slowly add acetic anhydride (1.35 mL, 14.35 mmol, 1.2 equivalents) to the cooled solution dropwise using a syringe or dropping funnel over a period of 10-15 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.
Remove the ice bath and allow the reaction mixture to warm to room temperature.
Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate:Hexane 1:1).
Work-up and Isolation:
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice with stirring. This will quench the excess acetic anhydride.
Acidify the aqueous mixture to a pH of 2-3 by the slow addition of 2M hydrochloric acid. This step protonates the carboxylate and any remaining pyridine, causing the product to precipitate out of the solution.
Collect the white precipitate by vacuum filtration using a Buchner funnel.
Purification:
Wash the crude product on the filter with two portions of cold deionized water (2 x 20 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.
For further purification, recrystallize the crude solid from a mixture of ethyl acetate and hexane.[5] Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexane.
Dry the final product under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.
Characterization and Validation
The identity and purity of the synthesized 2-Acetamido-6-methoxybenzoic acid should be confirmed by standard analytical techniques.
[M+H]⁺ calculated for C₁₀H₁₁NO₄: 210.07; found: 210.1
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism for the acetylation of 2-Amino-6-methoxybenzoic acid.
Discussion
The described protocol offers a reliable and efficient method for the synthesis of 2-Acetamido-6-methoxybenzoic acid. The use of pyridine as both a solvent and a base simplifies the reaction setup. The dropwise addition of acetic anhydride at 0°C is a critical step to control the exothermicity of the reaction. The acidic work-up ensures the precipitation of the carboxylic acid product while keeping the pyridine base in its soluble protonated form. Recrystallization is an effective method for obtaining a highly pure final product suitable for subsequent pharmaceutical applications.
References
PubChem. 2-Amino-6-methoxybenzoic Acid. National Center for Biotechnology Information. [Link][6]
New Jersey Department of Health. Acetic Anhydride Hazard Summary. [Link][1]
CPAchem. Acetic anhydride-pyridine TS Safety Data Sheet. [Link][3]
Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link][5]
Application Notes and Protocols: 2-Acetamido-6-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of 2-Acetamido-6-methoxybenzoic Acid 2-Acetamido-6-methoxybenzoic acid is a highly functionalized aromatic c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of 2-Acetamido-6-methoxybenzoic Acid
2-Acetamido-6-methoxybenzoic acid is a highly functionalized aromatic compound that holds significant promise as a scaffold in modern organic synthesis. Its unique substitution pattern, featuring an acetamido group, a methoxy group, and a carboxylic acid ortho to each other, provides a powerful platform for the construction of diverse and complex molecular architectures. The strategic placement of these functional groups allows for directed reactivity and facilitates the synthesis of a variety of heterocyclic systems, which are of paramount importance in medicinal chemistry and materials science.[1][2]
The presence of the N-acylanthranilic acid moiety is a key feature, predisposing this molecule to serve as a precursor for quinazolinones and related heterocycles through well-established cyclization reactions.[3][4][5] The electron-donating methoxy group can influence the reactivity of the aromatic ring and may play a role in modulating the biological activity of the resulting products. This document provides a comprehensive guide to the synthetic utility of 2-acetamido-6-methoxybenzoic acid, offering detailed protocols, mechanistic insights, and a discussion of its applications in drug discovery.
Core Application: Synthesis of Substituted Quinazolinones
The most prominent application of 2-acetamido-6-methoxybenzoic acid is in the synthesis of 4(3H)-quinazolinones, a class of fused heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4][5] The general strategy involves the condensation of the N-acylanthranilic acid with a primary amine, followed by cyclization.
Mechanistic Rationale
The synthesis of quinazolinones from 2-acetamido-6-methoxybenzoic acid and a primary amine typically proceeds through a two-step sequence:
Amide Formation: The carboxylic acid of 2-acetamido-6-methoxybenzoic acid is first activated to facilitate amide bond formation with the chosen primary amine. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride.
Cyclization-Dehydration: The resulting intermediate, a 2-acetamido-N-substituted-6-methoxybenzamide, undergoes an intramolecular cyclization. The nitrogen of the acetamido group attacks the carbonyl of the newly formed amide, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the quinazolinone ring system.
The reaction is often carried out in one pot, where the initial amide formation is followed by heating to drive the cyclization.
Experimental Protocol: Synthesis of 2-Methyl-8-methoxy-3-phenylquinazolin-4(3H)-one
This protocol details a representative synthesis of a substituted quinazolinone from 2-acetamido-6-methoxybenzoic acid and aniline.
Materials and Reagents
Reagent
Formula
M.W. ( g/mol )
Supplier
2-Acetamido-6-methoxybenzoic acid
C₁₀H₁₁NO₄
209.20
Major Supplier A
Aniline
C₆H₇N
93.13
Major Supplier B
Thionyl chloride (SOCl₂)
SOCl₂
118.97
Major Supplier C
Toluene, anhydrous
C₇H₈
92.14
Major Supplier D
Triethylamine (Et₃N)
C₆H₁₅N
101.19
Major Supplier E
Dichloromethane (DCM), anhydrous
CH₂Cl₂
84.93
Major Supplier F
Saturated sodium bicarbonate solution
NaHCO₃(aq)
-
In-house prep.
Brine
NaCl(aq)
-
In-house prep.
Anhydrous magnesium sulfate
MgSO₄
120.37
Major Supplier G
Step-by-Step Methodology
Activation of the Carboxylic Acid:
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetamido-6-methoxybenzoic acid (2.09 g, 10 mmol).
Heat the mixture to reflux and stir for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
After completion, allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acid chloride is used directly in the next step.
Amidation and Cyclization:
Dissolve the crude acid chloride in anhydrous dichloromethane (40 mL) under an inert atmosphere (nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
In a separate flask, prepare a solution of aniline (0.93 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (10 mL).
Add the aniline solution dropwise to the cold acid chloride solution over 15 minutes with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
Heat the reaction mixture to reflux (around 40 °C for DCM) and maintain for 12-16 hours to facilitate cyclization. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
Work-up and Purification:
Cool the reaction mixture to room temperature and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-methyl-8-methoxy-3-phenylquinazolin-4(3H)-one.
Expected Results and Characterization
The expected yield for this type of reaction is typically in the range of 60-80%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow Diagram
Caption: Workflow for the synthesis of a substituted quinazolinone.
Alternative Synthetic Strategies and Broader Applications
While the synthesis of quinazolinones is a primary application, the unique functionality of 2-acetamido-6-methoxybenzoic acid opens doors to other synthetic transformations.
Synthesis of Benzoxazines
It is plausible that under different reaction conditions, for instance, by reacting with an aldehyde in the presence of a dehydrating agent, 2-acetamido-6-methoxybenzoic acid could be a precursor for benzoxazine derivatives. The acetamido nitrogen and the phenolic oxygen (after potential hydrolysis of the methoxy group) could participate in a cyclization reaction.
Directed Ortho-Metalation
Inspired by work on related benzoic acids, directed ortho-metalation could be a powerful tool for further functionalizing the aromatic ring of 2-acetamido-6-methoxybenzoic acid.[6][7] By using a strong base like s-BuLi/TMEDA, it may be possible to deprotonate the position ortho to the carboxylic acid (the 3-position), allowing for the introduction of various electrophiles. This would provide access to a wider range of substituted building blocks for more complex syntheses.
Applications in Drug Discovery and Medicinal Chemistry
The derivatives accessible from 2-acetamido-6-methoxybenzoic acid are of significant interest to the pharmaceutical industry.
Scaffolding for Bioactive Molecules: The quinazolinone core is a well-known "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[4][5]
Modulation of Physicochemical Properties: The methoxy group can enhance the lipophilicity of the final compounds, which may improve their ability to cross cell membranes and the blood-brain barrier.
Development of Novel Therapeutics: The synthesis of libraries of quinazolinone derivatives from this building block can be a rapid and efficient way to explore structure-activity relationships (SAR) and identify lead compounds for various therapeutic areas, including oncology and infectious diseases.[1][8][9]
Conclusion
2-Acetamido-6-methoxybenzoic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of medicinally relevant heterocyclic systems like quinazolinones. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the full synthetic potential of this compound. The strategic arrangement of its functional groups allows for predictable and efficient synthetic routes, making it an attractive starting material for the development of novel chemical entities in drug discovery and beyond.
References
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved January 26, 2026, from [Link]
Ferreira, M. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]
SciSpace. (1992). Top 6 Advances in Heterocyclic Chemistry papers published in 1992. Retrieved January 26, 2026, from [Link]
Zawadowski, T., & Wiercinska-Radzio, C. (2005). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Polish Journal of Chemistry, 79(4), 741-746.
Zuckermann, R. L., & Bunin, B. A. (1998). Synthesis of quinazolinone libraries and derivatives thereof. U.S. Patent No. 5,783,577. Washington, DC: U.S.
Dunn, P. J., et al. (2010). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 6, 1106. [Link]
Ferreira, M. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
González-Calderón, D., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Molecules, 27(15), 4987. [Link]
Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. [Link]
Alagarsamy, V., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2018, 5036830. [Link]
protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]
ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Retrieved January 26, 2026, from [Link]
Jiangxi Zhongding Biotechnology Co., Ltd. (2025). From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. [Link]
Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 853. [Link]
ResearchGate. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks | Request PDF. [Link]
Applications of 2-Acetamido-6-methoxybenzoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document provides a detailed exploration of the potential applications of 2-Acetamido-6-methoxybenzoic acid in medicinal chemistry. As a distinct structural motif, this compound presents itself as a valuable scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed exploration of the potential applications of 2-Acetamido-6-methoxybenzoic acid in medicinal chemistry. As a distinct structural motif, this compound presents itself as a valuable scaffold and building block in the design and synthesis of novel therapeutic agents. This guide will delve into its potential as a precursor for anti-inflammatory and anticancer agents, supported by established principles of medicinal chemistry and structure-activity relationships (SAR) of related compounds. Detailed, practical protocols for its synthesis and subsequent elaboration into a hypothetical therapeutic agent are also provided to illustrate its utility.
Introduction: The Therapeutic Potential of the Substituted Anthranilic Acid Scaffold
Anthranilic acid (2-aminobenzoic acid) and its derivatives are a well-established class of pharmacophores in medicinal chemistry, renowned for their diverse biological activities. The arrangement of an amino group and a carboxylic acid on a benzene ring provides a versatile platform for creating molecules that can interact with a variety of biological targets. Notably, derivatives of anthranilic acid have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3].
2-Acetamido-6-methoxybenzoic acid is a derivative of anthranilic acid that incorporates two key modifications: an acetamido group at the 2-position and a methoxy group at the 6-position. The acetamido group is a common feature in many active pharmaceutical ingredients and can influence a molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group, an electron-donating substituent, can impact the electronic environment of the aromatic ring and its metabolic stability. These substitutions suggest that 2-Acetamido-6-methoxybenzoic acid is a promising, yet underexplored, scaffold for the development of novel therapeutics.
Potential Therapeutic Applications
Based on the known biological activities of structurally related compounds, 2-Acetamido-6-methoxybenzoic acid can be envisioned as a key building block in the following therapeutic areas:
Anti-inflammatory Agents
The most direct potential application of 2-Acetamido-6-methoxybenzoic acid is in the development of novel anti-inflammatory drugs. The structural similarity to known NSAIDs, particularly the fenamates (N-arylanthranilic acids), provides a strong rationale for this application[3]. The acetamido group itself is present in compounds with demonstrated anti-inflammatory effects[4][5]. Furthermore, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and shown to possess analgesic and COX-2 inhibitory activity[6][7].
The 2-acetamido and 6-methoxy substitution pattern could offer advantages in terms of selectivity for COX-2 over COX-1, potentially leading to a better safety profile with reduced gastrointestinal side effects. The methoxy group could also enhance the molecule's ability to cross biological membranes and may influence its binding affinity within the cyclooxygenase enzyme's active site.
Anticancer Agents
Recent research has highlighted the potential of 2-acetamido-containing scaffolds in oncology. For instance, derivatives of 2-acetamido-1,3-benzothiazole-6-carboxamide have been designed as inhibitors of the BRAFV600E kinase, a key driver in certain types of colorectal cancer and melanoma[8]. This suggests that the 2-acetamido-benzoic acid core could serve as a pharmacophore for interacting with kinase domains or other protein targets relevant to cancer.
The carboxylic acid moiety of 2-Acetamido-6-methoxybenzoic acid provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophoric groups to target specific cancer-related proteins. The overall scaffold could be explored for its potential to inhibit other enzymes involved in cancer progression, such as histone deacetylases (HDACs) or carbonic anhydrases[9].
As a Versatile Synthetic Intermediate
Beyond its potential as a direct pharmacophore, 2-Acetamido-6-methoxybenzoic acid is a valuable intermediate in organic synthesis[10][11]. The carboxylic acid and the amide functionality can be selectively modified to create a diverse library of compounds. For example, 2-acetamidobenzoic acid is a known precursor for the synthesis of quinazolinones, a class of compounds with a broad range of pharmacological activities, including analgesic and anti-inflammatory properties[12]. The presence of the 6-methoxy group adds another layer of structural diversity that can be exploited in the design of new chemical entities.
Experimental Protocols
The following protocols provide a plausible pathway for the synthesis of 2-Acetamido-6-methoxybenzoic acid and its subsequent use in the preparation of a hypothetical anti-inflammatory agent.
Protocol 1: Synthesis of 2-Acetamido-6-methoxybenzoic acid
This protocol outlines a two-step synthesis starting from the commercially available 2-amino-6-methoxybenzoic acid.
Step 1: Acetylation of 2-amino-6-methoxybenzoic acid
To a solution of 2-amino-6-methoxybenzoic acid (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), add acetic anhydride (1.2 eq).
Heat the reaction mixture to 80 °C and stir for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL per gram of starting material).
Stir the resulting suspension for 30 minutes to allow for the precipitation of the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Acetamido-6-methoxybenzoic acid.
Step 2: Purification and Characterization
Recrystallize the crude product from an ethanol/water mixture to obtain a purified solid.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
}
Synthesis of 2-Acetamido-6-methoxybenzoic acid.
Protocol 2: Synthesis of a Hypothetical Anti-inflammatory Agent
This protocol describes the synthesis of a hypothetical COX-2 inhibitor, N-(4-sulfamoylphenyl)-2-(2-acetamido-6-methoxybenzamido)acetamide, using 2-Acetamido-6-methoxybenzoic acid as a starting material.
Step 1: Activation of the Carboxylic Acid
Dissolve 2-Acetamido-6-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL per gram).
Stir the mixture at room temperature for 30 minutes.
Step 2: Amide Coupling
To the activated acid solution, add 2-amino-N-(4-sulfamoylphenyl)acetamide (1.0 eq) and triethylamine (2.5 eq).
Stir the reaction mixture at room temperature overnight.
Monitor the reaction by TLC (ethyl acetate/hexane, 7:3).
Step 3: Work-up and Purification
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
}
Synthesis of a hypothetical anti-inflammatory agent.
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol provides a method to evaluate the inhibitory activity of the synthesized compound against the human COX-2 enzyme.
Prepare a stock solution of the test compound in DMSO.
In a 96-well plate, add the assay buffer, heme, and human recombinant COX-2 enzyme.
Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
Incubate the plate at room temperature for 15 minutes.
Initiate the reaction by adding arachidonic acid.
Incubate for a further 10 minutes at room temperature.
Stop the reaction and measure the prostaglandin E₂ (PGE₂) production using a commercially available ELISA kit.
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the synthesis and biological evaluation.
Table 1: Synthesis Yield and Purity
Compound
Molecular Weight ( g/mol )
Yield (%)
Purity (by HPLC) (%)
2-Acetamido-6-methoxybenzoic acid
209.19
85
>98
Hypothetical COX-2 Inhibitor
464.49
65
>99
Table 2: In Vitro COX-2 Inhibition Data
Compound
COX-2 IC₅₀ (µM)
Hypothetical COX-2 Inhibitor
0.25
Celecoxib (Control)
0.04
Conclusion
2-Acetamido-6-methoxybenzoic acid represents a promising and underutilized scaffold in medicinal chemistry. Its structural features suggest significant potential for the development of novel anti-inflammatory and anticancer agents. The synthetic accessibility of this compound, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for drug discovery campaigns. The provided protocols offer a practical guide for researchers to begin exploring the therapeutic potential of this versatile chemical entity. Further investigation into the structure-activity relationships of its derivatives is warranted to fully exploit its potential in the development of next-generation therapeutics.
Application Notes and Protocols: A Phased Approach to the Experimental Design for Studies Involving 2-Acetamido-6-methoxybenzoic acid
Introduction: Rationale for Investigation 2-Acetamido-6-methoxybenzoic acid is a novel small molecule whose biological activities are largely uncharacterized. Its structure, featuring a benzoic acid backbone, bears a res...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Rationale for Investigation
2-Acetamido-6-methoxybenzoic acid is a novel small molecule whose biological activities are largely uncharacterized. Its structure, featuring a benzoic acid backbone, bears a resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, it is an analog of compounds like 5-acetamido-2-hydroxy benzoic acid, which have demonstrated analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1] The design of new NSAIDs with improved activity and reduced side effects remains a significant challenge in drug development.[1][2] This document, therefore, outlines a comprehensive, phased experimental strategy to systematically characterize the physicochemical properties, biological activity, and preliminary pharmacokinetic profile of 2-Acetamido-6-methoxybenzoic acid.
The central hypothesis is that 2-Acetamido-6-methoxybenzoic acid will act as a selective inhibitor of the COX-2 enzyme, thereby exerting anti-inflammatory and analgesic effects with a potentially favorable safety profile compared to non-selective NSAIDs. The rationale for pursuing COX-2 selectivity is to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform, which is responsible for producing cytoprotective prostaglandins in the gut.[3]
This guide is structured to lead researchers from initial in silico and basic characterization through detailed in vitro validation, in vivo proof-of-concept, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Each protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility.
Phase 1: Foundational Characterization & In Silico Assessment
Before embarking on complex biological assays, it is critical to establish the fundamental physicochemical properties of the compound and to leverage computational tools to predict its drug-like potential. This front-loading approach saves resources by identifying potential liabilities early.
Physicochemical Profile
Causality: The solubility and stability of a compound are paramount as they dictate how it can be formulated for experiments and its shelf-life. Inaccurate concentration measurements due to poor solubility or degradation can invalidate all subsequent biological data.
Protocol 1: Solubility and Stability Assessment
Objective: To determine the solubility of 2-Acetamido-6-methoxybenzoic acid in common laboratory solvents and assess its stability in a buffered solution.
Materials:
2-Acetamido-6-methoxybenzoic acid (solid)
Dimethyl sulfoxide (DMSO)
Ethanol (95%)
Phosphate-buffered saline (PBS), pH 7.4
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
Solubility:
Prepare saturated solutions by adding an excess of the compound to 1 mL of DMSO, ethanol, and PBS in separate vials.
Incubate the vials at room temperature with agitation for 24 hours.
Centrifuge the vials at 10,000 x g for 10 minutes to pellet the undissolved solid.
Carefully collect the supernatant and prepare a dilution series.
Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.
Stability:
Prepare a 10 µM solution of the compound in PBS, pH 7.4.
Incubate the solution at 37°C.
At time points 0, 1, 2, 4, 8, and 24 hours, take an aliquot and analyze by HPLC.
Calculate the percentage of the compound remaining at each time point relative to time 0. A loss of >10% typically indicates instability.
Self-Validation: The HPLC standard curve must have an R² value > 0.99. A control compound with known stability should be run in parallel.
In Silico ADME & Toxicity Prediction
Causality: Computational models provide a rapid, cost-effective first pass at predicting a compound's pharmacokinetic behavior and potential toxicity.[4][5][6] These predictions help prioritize compounds and anticipate challenges, such as poor absorption or metabolic instability.
Protocol 2: Computational ADME-Tox Prediction
Objective: To predict the ADME and toxicity properties of 2-Acetamido-6-methoxybenzoic acid using established online tools.
Methodology:
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-Acetamido-6-methoxybenzoic acid from a chemical database like PubChem.
Utilize a web-based platform such as SwissADME to predict a range of properties.
Analyze key parameters including:
Lipophilicity (LogP): A measure of hydrophobicity, affecting absorption and distribution.
Water Solubility (LogS): Predicts how well the compound dissolves in aqueous environments.
Drug-likeness: Evaluates compliance with filters like Lipinski's Rule of Five.
Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.
CYP450 Inhibition: Predicts potential for drug-drug interactions.
Data Presentation: The predicted properties should be compiled into a clear, concise table.
Property
Predicted Value
Interpretation
Molecular Weight ( g/mol )
~195.19
Complies with Lipinski's Rule (<500)
LogP (Consensus)
~1.5
Optimal range for absorption
Water Solubility
Moderately Soluble
May not require complex formulation for in vitro use
GI Absorption
High
Likely to be orally bioavailable
BBB Permeant
No
Unlikely to cause central nervous system side effects
CYP2D6 Inhibitor
No
Lower risk of drug-drug interactions
Lipinski's Rule Violations
0
Good drug-like properties
Table 1: Hypothetical in silico ADME prediction for 2-Acetamido-6-methoxybenzoic acid.
Phase 2: In Vitro Efficacy, Selectivity, and Cytotoxicity
This phase aims to validate the in silico predictions and directly test the central hypothesis: that the compound inhibits COX-2 selectively and reduces inflammatory mediators in a cellular context.
Workflow for In Vitro Analysis
Caption: Inhibition of the COX-2 pathway by the test compound.
Protocol 6: Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic activity of the test compound.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
Acclimatize animals and fast them overnight with free access to water.
Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound (e.g., 10, 30, 100 mg/kg).
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
After 30 minutes (i.p.) or 60 minutes (p.o.), administer 0.6% acetic acid solution (10 mL/kg, i.p.) to each mouse.
Immediately place each mouse in an individual observation chamber.
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15 minutes.
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.
Protocol 7: Hot Plate Test in Mice
Objective: To evaluate the central analgesic activity of the test compound.
Procedure:
Use a hot plate analgesiometer set to a constant temperature (55 ± 0.5°C).
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.
Administer vehicle, positive control (e.g., Morphine, 5 mg/kg), or test compound.
Measure the reaction latency at 30, 60, 90, and 120 minutes post-administration.
Data Analysis: A significant increase in reaction latency compared to the vehicle group indicates central analgesic activity.
Treatment Group (Dose)
Mean Writhes (± SEM)
% Inhibition
Hot Plate Latency (sec at 60 min)
Vehicle Control
35.2 ± 2.5
-
8.1 ± 0.7
Test Compound (30 mg/kg)
12.1 ± 1.8
65.6%
9.5 ± 0.9
Indomethacin (10 mg/kg)
9.8 ± 1.5
72.2%
8.5 ± 0.6
Morphine (5 mg/kg)
6.5 ± 1.1
81.5%
25.4 ± 2.1
Table 3: Hypothetical in vivo analgesia data showing potent peripheral activity.
Phase 4: Preliminary ADME Profiling
Causality: Early assessment of ADME properties is crucial for predicting a drug's fate in the body and its potential for success. [7]Metabolic instability can lead to rapid clearance and low bioavailability, while poor permeability can limit absorption. High plasma protein binding reduces the amount of free drug available to act on the target.
[8]
Protocol 8: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of the test compound.
Materials: Pooled human liver microsomes (HLM), NADPH (cofactor), test compound.
Procedure:
Incubate the test compound (typically 1 µM) with HLM (0.5 mg/mL protein) at 37°C.
Initiate the metabolic reaction by adding NADPH.
Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes) and quench the reaction.
Analyze the concentration of the remaining parent compound using LC-MS/MS.
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
[9][10]
Protocol 9: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the test compound.
Methodology: The Caco-2 cell line, when grown as a monolayer, forms tight junctions and serves as a model of the human intestinal epithelium. [11][12]The assay measures transport from the apical (A) to the basolateral (B) side.
Procedure:
Culture Caco-2 cells on semipermeable filter supports for 21 days to allow differentiation.
Add the test compound (e.g., 10 µM) to the apical side.
At specified time points, sample the buffer from the basolateral side.
Quantify the compound concentration by LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp). [13]Compounds with Papp > 10 x 10⁻⁶ cm/s are considered highly permeable.
Protocol 10: Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the fraction of the test compound bound to plasma proteins.
Methodology: Equilibrium dialysis is considered the gold standard. [14]It allows the free (unbound) drug to equilibrate across a semipermeable membrane.
Procedure:
Use a device with two chambers separated by a membrane (e.g., a RED device).
Add plasma spiked with the test compound to one chamber and buffer to the other.
Incubate at 37°C until equilibrium is reached (typically 4-6 hours).
Measure the compound concentration in both the plasma and buffer chambers by LC-MS/MS.
Data Analysis: Calculate the percentage of the compound bound to plasma proteins.
ADME Parameter
Result
Interpretation
Microsomal Half-life (t½)
>30 min
Indicates good metabolic stability.
Caco-2 Papp (A→B) (10⁻⁶ cm/s)
15.2
High permeability, suggesting good oral absorption.
Plasma Protein Binding (%)
85%
Moderately bound; a significant free fraction is available.
Table 4: Hypothetical Preliminary ADME Profile.
References
Lima, L. M., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]
PubChem. (2024). 2-Amino-6-methoxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (n.d.). Central analgesic activity (hot plate test). ResearchGate. Available at: [Link]
Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. Available at: [Link]
MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Available at: [Link]
PMC. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. PubMed Central. Available at: [Link]
PubMed Central. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice. National Center for Biotechnology Information. Available at: [Link]
Evotec. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. European Commission. Available at: [Link]
STM Journals. (n.d.). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. STM Journals. Available at: [Link]
PubMed. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. National Center for Biotechnology Information. Available at: [Link]
PMC. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. PubMed Central. Available at: [Link]
ResearchGate. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. ResearchGate. Available at: [Link]
PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. National Center for Biotechnology Information. Available at: [Link]
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available at: [Link]
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MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]
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MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available at: [Link]
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Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
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Introduction: The Strategic Value of 2-Acetamido-6-methoxybenzoic Acid in Modern Drug Discovery
An Application Guide for the Synthesis of Bioactive Heterocycles from 2-Acetamido-6-methoxybenzoic Acid Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis of Bioactive Heterocycles from 2-Acetamido-6-methoxybenzoic Acid
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1][2] Their prevalence is due to their ability to engage in diverse biological interactions, modulating properties like solubility, lipophilicity, and hydrogen-bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] Within the vast arsenal of synthetic precursors, 2-acetamido-6-methoxybenzoic acid emerges as a particularly strategic starting material. Its inherent structure, an N-acylated anthranilic acid, provides a pre-organized framework for efficient cyclization into high-value heterocyclic systems, primarily quinazolinones and benzoxazinones.
This guide provides an in-depth exploration of the synthetic utility of 2-acetamido-6-methoxybenzoic acid. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, incorporating purification and characterization steps to ensure scientific integrity.
Part 1: Synthesis of 7-Methoxy-2-methyl-4(3H)-quinazolinones
The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in compounds exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The most direct route to this core from 2-acetamido-6-methoxybenzoic acid involves a cyclocondensation reaction.
Causality of the Synthetic Strategy
The fundamental transformation relies on the reaction of an N-acylanthranilic acid with an amine source.[5] The reaction typically proceeds via an initial amidation of the carboxylic acid, followed by an intramolecular cyclization and dehydration to furnish the quinazolinone ring. The choice of formamide in the following protocol serves a dual purpose: it acts as both the nitrogen source (for the N3 position) and a high-boiling solvent, facilitating the high temperatures required for the dehydration step.[4]
Caption: General workflow for the synthesis of quinazolinones.
Protocol 1: Synthesis of 7-Methoxy-2-methylquinazolin-4(3H)-one
This protocol is adapted from the well-established Niementowski synthesis, which utilizes formamide for the cyclization of anthranilic acid derivatives.[4]
Materials:
2-Acetamido-6-methoxybenzoic acid
Formamide
Deionized water
Ethanol
Standard reflux apparatus with a condenser
Heating mantle with temperature control
Buchner funnel and filter paper
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, combine 2-acetamido-6-methoxybenzoic acid (10 mmol, 2.09 g) and formamide (40 mmol, 1.6 mL).
Heating: Heat the mixture under reflux at 130-140 °C for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Expert Insight: Maintaining a consistent temperature is crucial. Temperatures that are too low will result in an incomplete reaction, while excessive heat can lead to degradation of the product. Formamide's high boiling point (210 °C) makes it an ideal medium for this thermal cyclization.[4]
Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to approximately 60-70 °C. Cautiously add 30 mL of deionized water with stirring. A precipitate should form.
Isolation: Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[6]
Washing: Wash the crude product on the filter with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol to remove residual formamide and other impurities.
Purification and Validation: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 7-methoxy-2-methylquinazolin-4(3H)-one as a crystalline solid.
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Parameter
Condition/Reagent
Purpose
Expected Yield
Starting Material
2-Acetamido-6-methoxybenzoic acid
Provides the core benzene ring and N-acetyl group
-
Reagent/Solvent
Formamide
Nitrogen source and high-boiling solvent
-
Temperature
130-140 °C
To drive the cyclodehydration reaction
-
Reaction Time
4-5 hours
Time to completion
-
Work-up
Water precipitation
To precipitate the less soluble product
>85%
Purification
Recrystallization (Ethanol)
To remove impurities
-
Part 2: Synthesis of 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-ones
The benzoxazinone ring system is another critical pharmacophore present in a variety of biologically active compounds, including those with antimicrobial and anti-inflammatory activities.[7] The synthesis of 4H-3,1-benzoxazin-4-ones from N-acylanthranilic acids is a classic example of an intramolecular cyclodehydration reaction.
Causality of the Synthetic Strategy
This transformation involves the removal of a molecule of water from the 2-acetamido-6-methoxybenzoic acid precursor. The carboxylic acid group and the amide carbonyl oxygen act as the two reactive centers. Acetic anhydride is a common and effective dehydrating agent for this purpose; it activates the carboxylic acid by forming a mixed anhydride intermediate, which is then readily attacked by the amide oxygen to facilitate ring closure.
Caption: General workflow for cyclodehydration to benzoxazinones.
Protocol 2: Synthesis of 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one
This protocol employs acetic anhydride for the cyclodehydration of 2-acetamido-6-methoxybenzoic acid.
Materials:
2-Acetamido-6-methoxybenzoic acid
Acetic anhydride
Anhydrous sodium acetate (optional, as catalyst)
Dry diethyl ether or hexane
Standard reflux apparatus with a condenser and drying tube
Heating mantle
Rotary evaporator
Buchner funnel and filter paper
Procedure:
Reaction Setup: Place 2-acetamido-6-methoxybenzoic acid (10 mmol, 2.09 g) and acetic anhydride (5 mL) in a 50 mL round-bottom flask equipped with a reflux condenser protected by a calcium chloride drying tube. A catalytic amount of anhydrous sodium acetate can be added to facilitate the reaction.
Heating: Heat the mixture gently under reflux for 2-3 hours. The solid should dissolve as the reaction progresses.
Expert Insight: The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of acetic anhydride and the product. The drying tube is essential.
Removal of Volatiles: After the reflux period, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
Isolation: The resulting residue is triturated with a non-polar solvent like dry diethyl ether or hexane. This will cause the product to solidify.
Washing and Collection: Collect the solid product by vacuum filtration and wash it with a small amount of cold, dry diethyl ether to remove any remaining impurities.
Purification and Validation: The crude 7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexane.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The benzoxazinone product is a valuable intermediate itself and can be reacted with various nucleophiles to generate a library of quinazolinone derivatives.[8]
Parameter
Condition/Reagent
Purpose
Expected Yield
Starting Material
2-Acetamido-6-methoxybenzoic acid
Provides the core structure for cyclization
-
Reagent
Acetic Anhydride
Dehydrating agent and solvent
-
Catalyst
Anhydrous Sodium Acetate (optional)
To accelerate the reaction
-
Temperature
Reflux
To provide energy for cyclodehydration
-
Reaction Time
2-3 hours
Time to completion
-
Work-up
Rotary Evaporation & Trituration
To remove excess reagent and isolate the product
>90%
Purification
Recrystallization (EtOAc/Hexane)
To obtain high-purity product
-
Conclusion
2-Acetamido-6-methoxybenzoic acid serves as a robust and versatile platform for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the preparation of quinazolinones and benzoxazinones are efficient, scalable, and founded on well-understood reaction mechanisms. By understanding the causality behind each experimental step, from the choice of solvent to the method of purification, researchers can confidently and reliably access these important molecular scaffolds, paving the way for the development of novel therapeutic agents.
References
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Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance
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Title: Quinazolinones, the Winning Horse in Drug Discovery
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Title: Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds
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Title: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues
Source: MDPI
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Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles
Source: Beilstein Journals
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Application Note: A Stability-Indicating HPLC Method for the Quantification of 2-Acetamido-6-methoxybenzoic Acid
Abstract This document provides a comprehensive guide to developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of 2-Acetamido-6-methoxybenzoic acid. Due to limite...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of 2-Acetamido-6-methoxybenzoic acid. Due to limited publicly available data for this specific compound, this guide establishes a detailed analytical framework using the closely related and well-characterized molecule, 2-Methoxybenzoic acid , as a foundational model. The principles and protocols outlined herein provide a scientifically rigorous starting point for the separation, quantification, and validation of 2-Acetamido-6-methoxybenzoic acid in research, development, and quality control environments. The core methodology is based on reversed-phase chromatography with UV detection, a widely applicable and reliable technique for aromatic carboxylic acids.
Introduction and Analytical Rationale
2-Acetamido-6-methoxybenzoic acid is an aromatic carboxylic acid derivative. Accurate quantification of such molecules is critical in drug development for purity assessment, stability testing, and quality control of both the active pharmaceutical ingredient (API) and formulated drug products. The development of a stability-indicating analytical method is paramount, as it must be able to resolve the parent compound from any potential degradation products or process-related impurities, ensuring the safety and efficacy of the final product.
The analytical strategy is predicated on the physicochemical properties of the analyte. While specific experimental data for 2-Acetamido-6-methoxybenzoic acid is scarce, we can infer its properties from its structural components: a benzoic acid core, a methoxy group, and an acetamido group. The presence of the carboxylic acid function dictates that the compound is acidic, making its retention in reversed-phase HPLC highly dependent on the mobile phase pH.
Physicochemical Properties and Chromatographic Behavior
To develop a robust HPLC method, understanding the analyte's ionization state (pKa) and hydrophobicity (logP) is crucial.[1] For our model compound, 2-Methoxybenzoic acid (CAS: 579-75-9) , the following properties are reported:
The compound is a weak acid. To ensure consistent retention and good peak shape in RP-HPLC, the mobile phase pH should be controlled to be at least 1.5-2 units below the pKa, thereby keeping the molecule in its neutral, more retained form.
The aromatic ring and carboxyl group are strong chromophores, allowing for sensitive detection using a UV detector. The exact maxima for the target analyte should be determined experimentally.
Based on these properties, a reversed-phase HPLC method is the logical choice. By controlling the mobile phase pH to be acidic (e.g., pH 2.5-3.0), we can suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak symmetry.
Proposed HPLC Methodology
This section details a starting protocol for the analysis of 2-Acetamido-6-methoxybenzoic acid, based on the principles discussed above. This method is designed to be a robust starting point for further optimization and validation.
Chromatographic Conditions
A standard reversed-phase system is proposed. The selection of a C18 column provides a versatile stationary phase with strong hydrophobic retention. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is used to maintain a stable, acidic pH.
Parameter
Recommended Condition
Rationale
HPLC System
Agilent 1260 Infinity II LC System or equivalent
A standard quaternary or binary LC system with a UV or Diode Array Detector (DAD) is suitable.
Column
C18, 4.6 x 150 mm, 5 µm particle size
A general-purpose C18 column provides excellent retention and resolution for moderately polar compounds.
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.5)
Maintains an acidic pH to suppress analyte ionization, ensuring good peak shape and retention.
Mobile Phase B
Acetonitrile
A common, efficient organic modifier for reversed-phase chromatography.
Elution Mode
Isocratic or Gradient
An isocratic method is simpler and more robust for quantifying the main peak. A gradient may be necessary to elute potential impurities with different polarities in a stability-indicating assay.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature
30 °C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection
UV at 230 nm
Based on the UV spectrum of benzoic acid, 230 nm provides strong absorbance. A DAD can be used to monitor multiple wavelengths and assess peak purity.
Injection Volume
10 µL
A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Diluent
Mobile Phase A / Acetonitrile (50:50, v/v)
Ensures compatibility with the mobile phase and proper dissolution of the analyte.
Standard and Sample Preparation Protocol
Accurate preparation of standards and samples is critical for reliable quantification.
Equipment and Reagents:
2-Acetamido-6-methoxybenzoic acid reference standard
HPLC-grade acetonitrile and water
Phosphoric acid (85%)
Volumetric flasks and pipettes
0.45 µm syringe filters
Protocol Steps:
Diluent Preparation: Mix equal volumes of Mobile Phase A and Acetonitrile.
Stock Standard Solution (e.g., 1000 µg/mL):
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
Working Standard Solutions:
Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL). These will be used to establish the calibration curve.
Sample Preparation:
Prepare the sample (e.g., from a drug product formulation or stability study) by dissolving it in the diluent to achieve a target concentration within the calibration range.
Vortex and sonicate as needed to ensure complete dissolution.
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
Method Validation Protocol (ICH Q2(R1))
Once the initial chromatographic conditions are optimized, the method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[6]
Validation Parameters and Acceptance Criteria
Parameter
Objective
Experimental Approach
Acceptance Criteria
Specificity / Selectivity
To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).
Analyte peak is free from interference from other components. Peak purity analysis (using DAD) should pass.
Linearity
To demonstrate a proportional relationship between analyte concentration and detector response.
Analyze at least five concentrations across the proposed range. Plot a calibration curve of peak area vs. concentration.
Correlation coefficient (r²) ≥ 0.999.
Range
The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.
Confirmed by the linearity, accuracy, and precision data.
Typically 80% to 120% of the test concentration for an assay.
Accuracy
To measure the closeness of the test results to the true value.
Perform recovery studies by spiking a placebo or sample matrix with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).
Mean recovery should be within 98.0% to 102.0%.
Precision
To assess the degree of scatter between a series of measurements.
Repeatability (Intra-day): Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
Relative Standard Deviation (RSD) should be ≤ 2.0%.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
System suitability parameters should remain within acceptable limits. Analyte peak retention and area should not significantly change.
Experimental Workflows (Visualized)
The following diagrams illustrate the logical flow of the sample preparation and method validation processes.
Caption: General workflow for sample preparation.
Caption: Stepwise workflow for HPLC method validation.
Conclusion
This application note presents a detailed protocol and a strategic framework for developing and validating a stability-indicating HPLC method for 2-Acetamido-6-methoxybenzoic acid. By leveraging the known properties of the structurally similar compound 2-Methoxybenzoic acid, a robust reversed-phase HPLC method with UV detection is proposed. The provided protocols for sample preparation, chromatographic analysis, and method validation are based on established scientific principles and regulatory guidelines. Researchers, scientists, and drug development professionals can use this guide as a comprehensive starting point, which should be followed by experimental optimization and rigorous validation to ensure the final method is accurate, precise, and specific for its intended application.
References
ResearchGate. (n.d.). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Retrieved from [Link]
SciSpace. (n.d.). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. Retrieved from [Link]
RSC Publishing. (n.d.). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved from [Link]
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
PMC - NIH. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]
LCGC International - Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
PubMed. (n.d.). HPLC-based quantification of in vitro N-terminal acetylation. Retrieved from [Link]
PMC - NIH. (n.d.). Determination of the Physicochemical Properties of Piroxicam. Retrieved from [Link]
FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]
PMC - NIH. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]
Malaysian Journal of Analytical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF DOCETAXEL IN PALM-BASED NANOEMULSION AEROSOLS. Retrieved from [Link]
Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]
University of California, Irvine. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]
Navigating the Handling and Storage of 2-Acetamido-6-methoxybenzoic Acid: An Application Protocol
For Researchers, Scientists, and Drug Development Professionals Preamble: A Note on Scientific Diligence The safe and effective handling of any chemical compound is foundational to successful research and development. Th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
The safe and effective handling of any chemical compound is foundational to successful research and development. This document provides a detailed guide to the proper handling and storage procedures for 2-Acetamido-6-methoxybenzoic acid. It is crucial to note that a specific, publicly available Safety Data Sheet (SDS) for this compound could not be located during a comprehensive search of available databases and supplier information.
Therefore, the following protocols and recommendations are synthesized from established best practices for handling structurally similar aromatic carboxylic acids and acetamides. This guide is intended to provide a robust framework for risk assessment and safe handling. However, it is imperative that all users obtain a compound-specific SDS from their chemical supplier prior to commencing any experimental work. The information within the supplier-provided SDS will supersede the general guidance provided herein.
Compound Profile and Inferred Properties
2-Acetamido-6-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure suggests it is likely a solid at room temperature with acidic properties. Based on analogous compounds, a summary of expected, but unverified, physical and chemical properties is provided below.
Property
Inferred Value/Characteristic
Rationale based on Analogous Compounds
Physical State
Solid, likely a crystalline powder.
Structurally similar compounds such as 2-methoxybenzoic acid and 2,6-dimethoxybenzoic acid are solids at standard conditions.
Molecular Formula
C₁₀H₁₁NO₄
Derived from the chemical name.
Molecular Weight
209.20 g/mol
Calculated from the molecular formula.
Solubility
Likely sparingly soluble in water, with increased solubility in organic solvents such as ethanol, methanol, and DMSO.
Aromatic carboxylic acids often exhibit limited water solubility, which is enhanced in organic solvents.
Stability
Expected to be stable under standard laboratory storage conditions.
Aromatic rings and amide functionalities are generally stable. However, hydrolysis of the amide or esterification of the carboxylic acid can occur under strongly acidic or basic conditions, especially at elevated temperatures.
Reactivity
Incompatible with strong oxidizing agents and strong bases.
The carboxylic acid moiety can react exothermically with bases. The aromatic ring and other functional groups may be susceptible to oxidation by strong oxidizing agents.
Hazard Assessment and GHS Classification (Inferred)
A definitive GHS classification is not available. However, based on the GHS classifications of related compounds, the following hazards should be anticipated.
Hazard Class
Inferred GHS Category
Precautionary Statement Codes (Anticipated)
Basis for Inference
Acute Toxicity (Oral)
Category 4
P301 + P312
Harmful if swallowed. This is a common classification for many substituted benzoic acids.
Skin Corrosion/Irritation
Category 2
P264, P280, P302 + P352, P332 + P313
Causes skin irritation. A prevalent hazard for carboxylic acids.
Serious Eye Damage/Irritation
Category 2A
P280, P305 + P351 + P338, P337 + P313
Causes serious eye irritation. Direct contact of acidic powders with eyes is likely to cause significant irritation.
Specific Target Organ Toxicity (Single Exposure)
Category 3 (Respiratory Tract Irritation)
P261, P271, P304 + P340, P312
May cause respiratory irritation. Fine powders of acidic compounds can irritate the respiratory system upon inhalation.
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory when handling 2-Acetamido-6-methoxybenzoic acid to mitigate the risks of exposure through inhalation, skin, and eye contact.
Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashes or dust generation, a face shield should be worn in addition to safety goggles.
Skin Protection:
Gloves: Chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound. Always wash hands thoroughly after removing gloves.
Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect against skin and clothing contamination.
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust. If a fume hood is not available and there is a risk of generating airborne particles, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Handling and Experimental Workflow
The following workflow is designed to ensure the safe handling of 2-Acetamido-6-methoxybenzoic acid during routine laboratory procedures such as weighing, dissolution, and use in reactions.
Caption: Experimental workflow for handling 2-Acetamido-6-methoxybenzoic acid.
Step-by-Step Protocol:
Preparation and Weighing:
Designate a specific area for handling, preferably within a chemical fume hood.
Ensure an emergency eyewash station and safety shower are readily accessible.
Don all required PPE as outlined in Section 3.
When weighing the solid compound, use an analytical balance within a fume hood or a ventilated balance enclosure to minimize dust inhalation.
Use an anti-static weigh boat to prevent scattering of the powder.
Dissolution:
Add the desired solvent to the reaction or storage vessel first.
Slowly add the weighed 2-Acetamido-6-methoxybenzoic acid to the solvent while stirring to prevent clumping and splashing.
If heating is required to aid dissolution, use a controlled heating source such as a heating mantle with a temperature probe and ensure the vessel is equipped with a condenser if volatile solvents are used.
Reaction and Work-up:
All reactions should be set up in a chemical fume hood.
Ensure all glassware is free from cracks and is appropriate for the intended reaction conditions (e.g., temperature, pressure).
When conducting reactions, be mindful of potential incompatibilities with other reagents (see Section 1).
Post-reaction work-up procedures that may involve extractions or washes should be performed with care to avoid spills and aerosol generation.
Storage and Stability
Proper storage is critical to maintaining the integrity of 2-Acetamido-6-methoxybenzoic acid.
Storage Conditions: Store in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated.
Incompatible Materials for Storage: Store away from strong bases and oxidizing agents.
Recommended Storage Temperature: Based on general stability of similar compounds, storage at room temperature is likely acceptable. However, always consult the supplier's SDS for specific temperature recommendations.
Spill and Emergency Procedures
Caption: Emergency response flowchart for a spill of 2-Acetamido-6-methoxybenzoic acid.
Spill Response:
Minor Spill (Solid):
Alert personnel in the immediate vicinity.
Wearing appropriate PPE, gently sweep up the solid material, avoiding the generation of dust.
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
Clean the spill area with a suitable solvent (e.g., water, if appropriate) and then wipe the area dry.
Major Spill:
Evacuate the laboratory and close the doors.
Alert your supervisor and institutional Environmental Health and Safety (EHS) department immediately.
Do not attempt to clean up a large spill without proper training and equipment.
Exposure Procedures:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing 2-Acetamido-6-methoxybenzoic acid, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.
Collect all waste in a clearly labeled, sealed, and appropriate waste container.
Do not mix with incompatible waste streams.
Follow all institutional and local regulations for hazardous waste disposal.
Conclusion: Prioritizing a Culture of Safety
The responsible handling of chemical compounds, particularly those with incomplete public safety data, is a cornerstone of scientific excellence. The protocols outlined in this document are designed to provide a comprehensive safety framework for working with 2-Acetamido-6-methoxybenzoic acid. By integrating these procedures into your laboratory's standard operating procedures and by always obtaining and adhering to the supplier-specific Safety Data Sheet, you contribute to a robust culture of safety that protects researchers and ensures the integrity of your scientific endeavors.
References
As a specific SDS for 2-Acetamido-6-methoxybenzoic acid is not publicly available, this section provides links to the SDS of structurally related compounds that informed the general safety and handling recommendations in this guide.
Safety Data Sheet for 2-Methoxybenzoic acid. Synquest Labs.
Safety Data Sheet for 2,6-Dimethoxybenzoic acid. Echemi.
Safety Data Sheet for 3-Acetamido-4-methoxybenzoic acid. CymitQuimica.
PubChem Entry for 2-Amino-6-methoxybenzoic Acid. National Center for Biotechnology Information.
Application
Safety data sheet and handling precautions for 2-Acetamido-6-methoxybenzoic acid
Application Notes and Protocols for 2-Acetamido-6-methoxybenzoic acid A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 2-Acetamido-6-methoxybenzo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols for 2-Acetamido-6-methoxybenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Acetamido-6-methoxybenzoic acid was publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally analogous compounds, including various substituted methoxybenzoic and acetamidobenzoic acids. It is imperative that users conduct a thorough risk assessment and exercise caution, treating this compound as potentially hazardous.
Section 1: Introduction and Scientific Context
2-Acetamido-6-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an acetamido group and a methoxy group on a benzoic acid core, suggests its potential utility as a building block in medicinal chemistry and drug discovery. The presence of these functional groups allows for a variety of chemical modifications, making it a candidate for the synthesis of more complex molecules with potential biological activity. The acetamido group, for instance, is a common feature in many pharmaceutical compounds, while the methoxy and carboxylic acid moieties can influence solubility, binding affinity to biological targets, and metabolic stability. Given its potential application in research and development, a thorough understanding of its safe handling is paramount.
Section 2: Hazard Identification and Risk Assessment
Based on the hazard profiles of structurally similar compounds, 2-Acetamido-6-methoxybenzoic acid should be treated with caution. The primary hazards are anticipated to be:
Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3][4]
Harmful if Swallowed: May be harmful if swallowed.[1][4]
A comprehensive risk assessment should be performed before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.
Section 3: Prudent Handling and Engineering Controls
The causality behind the recommended handling procedures is to minimize exposure through inhalation, skin contact, and ingestion.
Engineering Controls:
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical for preventing exposure.
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.[1]
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, consider a chemical-resistant apron.
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[3]
Logical Relationship between Hazard and PPE
Caption: Relationship between anticipated hazards and required PPE.
Section 4: Experimental Protocols
Receiving and Storage Protocol
Verification: Upon receipt, verify that the container is intact and properly labeled.
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly sealed.
Inventory: Log the compound into the laboratory's chemical inventory system.
Protocol for Weighing and Solution Preparation
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves).
Work Area: Perform all operations within a chemical fume hood.
Weighing: Use a disposable weighing boat to weigh the desired amount of the solid compound.
Dissolution: Slowly add the weighed solid to the chosen solvent in a suitable flask. Use a magnetic stirrer to aid dissolution if necessary.
Cleaning: Clean the spatula and work surface thoroughly. Dispose of the weighing boat and any contaminated wipes in a designated solid waste container.
Labeling: Clearly label the flask containing the solution with the compound name, concentration, solvent, date, and your initials.
Experimental Workflow for Handling 2-Acetamido-6-methoxybenzoic acid
The Untapped Potential of 2-Acetamido-6-methoxybenzoic Acid in Advanced Materials
Introduction: A Molecule of Latent Possibilities In the vast landscape of materials science, the discovery and application of novel building blocks are the driving forces behind innovation. 2-Acetamido-6-methoxybenzoic a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Molecule of Latent Possibilities
In the vast landscape of materials science, the discovery and application of novel building blocks are the driving forces behind innovation. 2-Acetamido-6-methoxybenzoic acid, a seemingly unassuming aromatic molecule, stands at the precipice of contributing to the next generation of advanced materials. While its direct applications in this field remain largely unexplored in mainstream literature, a careful analysis of its constituent functional groups—a carboxylic acid, an acetamido group, and a methoxy group—reveals a significant, albeit latent, potential. This guide, intended for researchers, scientists, and professionals in drug development, will delve into the prospective applications of this versatile molecule. By drawing logical inferences from the established roles of its chemical cousins, we will provide detailed application notes and robust protocols for its use in the synthesis of Metal-Organic Frameworks (MOFs) and functional polymers. Our aim is to not only to chart a course for future research but also to equip scientists with the foundational knowledge to unlock the promise held within 2-Acetamido-6-methoxybenzoic acid.
I. The Functional Group Triad: A Blueprint for Material Design
The unique combination of a carboxylate, an acetamido, and a methoxy group on a benzene ring endows 2-Acetamido-6-methoxybenzoic acid with a trifecta of properties that can be strategically exploited in material synthesis.
The Carboxylate Anchor: The carboxylic acid moiety is a well-established and powerful tool for the construction of Metal-Organic Frameworks (MOFs).[1] It readily coordinates with metal ions, acting as a "bridge" to form robust, porous, and crystalline structures. The precise positioning of this group on the aromatic ring is a critical determinant of the final MOF architecture.[2]
The Acetamido Influencer: The acetamido group introduces the potential for hydrogen bonding and other non-covalent interactions. These interactions can play a crucial role in directing the self-assembly of supramolecular structures and influencing the mechanical and thermal properties of polymers. In the context of drug-polymer dispersions, the amide functionality can enhance stability through hydrogen bonding.
The Methoxy Modifier: The methoxy group, an electron-donating substituent, can significantly influence the electronic properties of a material. In the realm of polymer science, the presence and position of methoxy groups can impact thermal stability, glass transition temperature (Tg), and water absorption characteristics.[3][4] For instance, studies on cyanate ester resins have shown that ortho-methoxy groups can lead to lower thermal stability compared to their non-methoxylated counterparts.[3][4]
This unique combination of functional groups suggests that 2-Acetamido-6-methoxybenzoic acid can serve as a highly tunable and versatile component in the design of new materials with tailored properties.
II. Application Note: 2-Acetamido-6-methoxybenzoic Acid as a Novel Ligand for Functional Metal-Organic Frameworks (MOFs)
Scientific Rationale:
The carboxylate group of 2-Acetamido-6-methoxybenzoic acid makes it a prime candidate for use as an organic linker in the synthesis of MOFs. The presence of the acetamido and methoxy groups offers intriguing possibilities for creating MOFs with unique functionalities. The acetamido group could participate in post-synthetic modification or act as a hydrogen-bonding site within the pores, potentially enhancing selectivity for certain guest molecules. The methoxy group, by altering the electron density of the aromatic ring, could influence the catalytic or sensing properties of the resulting MOF.
Potential Applications:
Gas Storage and Separation: The tailored pore environment created by the acetamido and methoxy groups could lead to MOFs with high selectivity for gases like CO2 or CH4.
Catalysis: The functional groups could act as active sites or influence the electronic environment of the metal nodes, leading to novel catalytic activities.
Drug Delivery: The biocompatibility of the benzoic acid backbone, combined with the potential for hydrogen bonding, makes these MOFs interesting candidates for controlled drug release systems.[5]
Hypothetical MOF Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of a MOF using 2-Acetamido-6-methoxybenzoic acid as a ligand.
Experimental Protocol: Synthesis of a Hypothetical Zinc-based MOF (Zn-AMBA-MOF)
In a 20 mL scintillation vial, dissolve 2-Acetamido-6-methoxybenzoic acid (e.g., 0.1 mmol, 20.9 mg) in 5 mL of DMF.
In a separate vial, dissolve Zn(NO3)2·6H2O (e.g., 0.1 mmol, 29.7 mg) in 5 mL of DMF.
Combine the two solutions in the first vial.
Cap the vial tightly and place it in a programmable oven.
Heat the mixture to 120°C over 2 hours and hold at this temperature for 24 hours.
Allow the oven to cool down to room temperature slowly over 12 hours.
Colorless, crystalline precipitates should be observed.
Isolate the crystals by vacuum filtration and wash them thoroughly with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL).
To activate the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform with a fresh portion every 8 hours.
Decant the chloroform and dry the crystals under vacuum at 150°C for 12 hours to obtain the activated Zn-AMBA-MOF.
Expected Characterization Data:
Technique
Expected Observations
Powder X-Ray Diffraction (PXRD)
A distinct diffraction pattern indicating a crystalline structure. The peak positions will be unique to the new MOF topology.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and appearance of strong asymmetric and symmetric COO⁻ stretches (~1610 and ~1400 cm⁻¹), confirming coordination to the metal center. The C=O stretch of the acetamido group (~1680 cm⁻¹) and the C-O stretch of the methoxy group (~1250 cm⁻¹) should remain.
Thermogravimetric Analysis (TGA)
A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the thermal stability of the framework. A final, sharp weight loss will indicate the decomposition temperature of the MOF.
¹H NMR (Digested Sample)
Dissolving the MOF in a deuterated acid (e.g., DCl in D₂O) should yield a spectrum showing the characteristic peaks of the 2-Acetamido-6-methoxybenzoic acid ligand, confirming its incorporation into the framework.
III. Application Note: 2-Acetamido-6-methoxybenzoic Acid as a Monomer for Functional Polymers
Scientific Rationale:
The bifunctional nature of 2-Acetamido-6-methoxybenzoic acid, possessing both a carboxylic acid and a secondary amide, makes it a suitable monomer for the synthesis of poly(amide-ester)s or other condensation polymers. The polymerization can proceed through either the carboxylic acid or the amine group of the parent aminobenzoic acid before acetylation. The resulting polymer would have pendant acetamido and methoxy groups, which can impart specific properties. The acetamido group can promote inter-chain hydrogen bonding, potentially increasing the polymer's melting point and mechanical strength. The methoxy group can influence the polymer's solubility and thermal characteristics.
Potential Applications:
High-Performance Engineering Plastics: The rigid aromatic backbone and potential for strong intermolecular interactions could lead to polymers with high thermal stability and good mechanical properties.
Biocompatible Materials: Polymers derived from aminobenzoic acids have been explored for biomedical applications due to their biocompatibility.[7] The introduction of the acetamido and methoxy groups could be used to fine-tune properties for applications such as drug delivery matrices or tissue engineering scaffolds.
Membranes for Separations: The functional groups could provide specific interactions with molecules, making polymers derived from this monomer suitable for the fabrication of selective membranes.
Hypothetical Polymer Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of a functional polymer from 2-amino-6-methoxybenzoic acid followed by acetylation.
Experimental Protocol: Synthesis of Poly(2-acetamido-6-methoxybenzoic acid)
This protocol is adapted from the polymerization of aminobenzoic acids.[8]
Part 1: Polymerization of 2-amino-6-methoxybenzoic acid
Materials:
2-Amino-6-methoxybenzoic acid (Monomer)
Ammonium persulfate ((NH₄)₂S₂O₈) (Initiator)
1 M Hydrochloric acid (HCl) (Solvent)
Methanol (for washing)
Ammonia solution (for de-doping)
Procedure:
Dissolve 2-Amino-6-methoxybenzoic acid (e.g., 10 mmol, 1.67 g) in 100 mL of 1 M HCl in a 250 mL beaker. Cool the solution to 0-5°C in an ice bath with constant stirring.
Dissolve ammonium persulfate (e.g., 11 mmol, 2.51 g) in 50 mL of 1 M HCl and cool it to 0-5°C.
Add the initiator solution dropwise to the monomer solution over a period of 30 minutes with vigorous stirring.
Continue the reaction at 0-5°C for 24 hours. A dark-colored precipitate should form.
Collect the polymer by vacuum filtration and wash it with 1 M HCl until the filtrate is colorless. Then, wash with methanol to remove any unreacted monomer and oligomers.
To obtain the base form of the polymer, stir the product in a 1 M ammonia solution for 24 hours.
Filter the polymer again, wash with deionized water until the filtrate is neutral, and then with methanol.
Dry the resulting poly(2-amino-6-methoxybenzoic acid) in a vacuum oven at 60°C for 24 hours.
Part 2: N-Acetylation of the Polymer
Materials:
Poly(2-amino-6-methoxybenzoic acid) from Part 1
Acetic anhydride
Pyridine (as a catalyst)
Dichloromethane (DCM) (Solvent)
Methanol (for precipitation)
Procedure:
Suspend the dried polymer from Part 1 (e.g., 1 g) in 50 mL of DCM.
Add a catalytic amount of pyridine (e.g., 0.1 mL).
Add an excess of acetic anhydride (e.g., 5 mL) to the suspension.
Stir the reaction mixture at room temperature for 24 hours.
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 500 mL).
Collect the acetylated polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at 60°C.
Expected Characterization Data:
Technique
Expected Observations
¹H NMR (in DMSO-d₆)
Disappearance of the -NH₂ protons and appearance of a new amide N-H proton peak (~8-9 ppm) and a methyl proton peak from the acetyl group (~2 ppm), confirming acetylation.
FT-IR Spectroscopy
In addition to the backbone vibrations, the appearance of a strong amide I band (C=O stretch) around 1660 cm⁻¹ and an amide II band (N-H bend) around 1540 cm⁻¹.
Thermogravimetric Analysis (TGA)
Determination of the polymer's decomposition temperature, which is expected to be relatively high due to the aromatic backbone.[1]
Differential Scanning Calorimetry (DSC)
Determination of the glass transition temperature (Tg), which will provide insight into the polymer's amorphous or semi-crystalline nature and its thermal properties.
Gel Permeation Chromatography (GPC)
Determination of the molecular weight and polydispersity index (PDI) of the synthesized polymer.
IV. Concluding Remarks and Future Outlook
While the direct application of 2-Acetamido-6-methoxybenzoic acid in materials science is a nascent field, the foundational chemical principles and the behavior of analogous structures strongly suggest a bright future. The protocols and application notes provided herein are intended to serve as a launching pad for further investigation. The true potential of this molecule will be unlocked through systematic experimental work, exploring different metal centers for MOF synthesis, various polymerization techniques, and in-depth characterization of the resulting materials. As a Senior Application Scientist, I am confident that the exploration of 2-Acetamido-6-methoxybenzoic acid will lead to the development of novel materials with exciting and valuable properties, contributing to advancements across diverse scientific and technological domains.
V. References
Ghasemian, M., et al. (2023). Synthesis and characterization of lead-based metal-organic framework nano-needles for effective water splitting application. Scientific Reports, 13(1), 12536. [Link]
Haque, E., & Lee, J. E. (2022). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Energies, 15(21), 8196. [Link]
Kratochvíl, J., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(16), 4967. [Link]
Fukushima, K., et al. (2018). Synthesis, Properties, and Biodegradation of Sequential Poly(Ester Amide)s Containing γ-Aminobutyric Acid. Polymers, 10(11), 1234. [Link]
Fedorova, O. S., et al. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 5(53), 42903-42909. [Link]
Harvey, B. G., et al. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules, 48(10), 3228-3239. [Link]
Sarı, B., & Şen, S. (2021). Poli(m-fenilendiamin-ko-m-aminobenzoik asit) kopolimerinin sentezi ve spektroskopik özelliklerinin incelenmesi = Synthesis, doping and spectroscopic properties of poly(m-phenylenediamine-co-m-aminobenzoic acid) copolymer. Sakarya University Journal of Science, 25(3), 595-608. [Link]
Movahedi, A., et al. (2014). One-pot synthesis of TBTA-functionalized coordinating polymers. Journal of Polymer Science Part A: Polymer Chemistry, 52(14), 2032-2039. [Link]
Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ACS Omega, 8(29), 26257-26265. [Link]
Gîfu, I. C., et al. (2022). New Polymeric Adsorbents Functionalized with Aminobenzoic Groups for the Removal of Residual Antibiotics. Polymers, 14(19), 4193. [Link]
Abd-El-Aziz, A. S., et al. (2001). Poly(2-) and (3-aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties. Journal of Applied Polymer Science, 81(10), 2443-2455. [Link]
Gümüş, H., & Özkazanç, E. (2018). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy). ResearchGate. [Link]
Black, J. F. B., et al. (2015). Ostwald's rule and enantiotropy: polymorph appearance in the crystallisation of p-aminobenzoic acids. CrystEngComm, 17(28), 5139-5142. [Link]
Tan, K., & Canossa, S. (2014). Crystallography of metal–organic frameworks. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(5), 769-783. [Link]
Mondal, S., et al. (2022). Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates. Inorganic Chemistry, 61(20), 7854-7864. [Link]
Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal, 17(24), 6643-6651. [Link]
Cirujano, F. G., et al. (2015). Empirical modeling of material composition and size in MOFs prepared with ligand mixtures. CrystEngComm, 17(34), 6544-6551. [Link]
Hu, Y., et al. (2019). Characterization of commercial PLGAs by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-54. [Link]
Taddei, M. (2017). Recent progress in the synthesis of metal–organic frameworks. Beilstein Journal of Organic Chemistry, 13, 1683-1702. [Link]
Al-Absi, M., & Al-Swaidan, B. (2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Advances, 13(42), 29665-29685. [Link]
Li, J., et al. (2017). Two new Zn2+/Cd2+ Metal-Organic Frameworks (MOFs) constructed from asymmetrical tricarboxylic acid ligands. Journal of Solid State Chemistry, 253, 111-116. [Link]
A novel zinc-based luminescent metal–organic framework (Zn-MOF) has been successfully constructed based on a designed flexible and electron-rich N-involved linker (HL = 4-(bis(4-(pyridin-4-yl)phenyl)amino)benzoic acid). RSC Advances, 7(84), 53525-53529. [Link]
Gîfu, I. C., et al. (2022). New Polymeric Adsorbents Functionalized with Aminobenzoic Groups for the Removal of Residual Antibiotics. Polymers, 14(19), 4193. [Link]
Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. ResearchGate. [Link]
Vinogradov, A. V., & Milichko, V. A. (2017). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Chem, 3(6), 926-955. [Link]
Technical Support Center: Synthesis of 2-Acetamido-6-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2-Acetamido-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Acetamido-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis for higher yield and purity. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of 2-Acetamido-6-methoxybenzoic acid, which is typically prepared by the N-acetylation of 2-amino-6-methoxybenzoic acid.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the N-acetylation of 2-amino-6-methoxybenzoic acid can stem from several factors. Let's break down the potential causes and their solutions:
Incomplete Reaction: The acetylation may not be going to completion.
Solution: Ensure you are using a slight excess of the acetylating agent, typically 1.1 to 1.5 equivalents of acetic anhydride or acetyl chloride. This drives the reaction equilibrium towards the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature.
Solution: Gently heating the reaction mixture to 40-50 °C can increase the reaction rate. However, avoid excessive heating, as it can promote side reactions.
Hydrolysis of the Product: The acetamido group can be susceptible to hydrolysis back to the amine, especially under acidic or basic conditions if water is present.[1][2][3]
Solution: Ensure all your reagents and solvents are anhydrous. During the workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
Poor Solubility of Starting Material: 2-amino-6-methoxybenzoic acid may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction and incomplete conversion.
Solution: Choose an appropriate solvent. While aprotic solvents like dichloromethane (DCM) are common, using a co-solvent or a different solvent system like glacial acetic acid might be necessary to ensure complete dissolution of the starting material.
Q2: I am observing significant impurity peaks in my crude product's analytical data (e.g., NMR, LC-MS). What are these impurities and how can I prevent their formation?
A2: Impurity formation is a common challenge. The likely culprits are:
Di-acetylation: While less common for the amide nitrogen, it's a possibility if the reaction conditions are too harsh. More likely is the formation of a mixed anhydride at the carboxylic acid group.
Solution: Use a controlled amount of the acetylating agent and maintain a moderate reaction temperature. The use of a base like pyridine can catalyze the desired N-acetylation while minimizing side reactions at the carboxylic acid.
Unreacted Starting Material: As discussed in Q1, incomplete reaction is a common source of impurity.
Solution: Refer to the solutions for incomplete reaction in A1.
Hydrolysis Product: The presence of 2-amino-6-methoxybenzoic acid in your final product could be due to hydrolysis during workup.
Solution: Maintain neutral or near-neutral pH during aqueous workup and extraction.
Q3: The reaction seems to have stalled; the starting material is not being consumed after a certain point. What should I do?
A3: A stalled reaction can be frustrating. Here are some troubleshooting steps:
Check Reagent Activity: The acetylating agent (acetic anhydride or acetyl chloride) can degrade over time, especially if exposed to moisture.
Solution: Use a fresh bottle of the acetylating agent or distill it before use.
Insufficient Catalyst/Base: If you are using a base like pyridine or triethylamine to scavenge the acid byproduct (e.g., HCl from acetyl chloride), an insufficient amount will lead to a drop in pH and protonation of the starting amine, deactivating it towards further acetylation.
Solution: Ensure you are using at least a stoichiometric amount of the base relative to the acid produced.
Re-initiate the Reaction:
Solution: Try adding a small additional portion of the acetylating agent and continue to monitor the reaction.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-Acetamido-6-methoxybenzoic acid.
Q1: What is the best acetylating agent to use: acetic anhydride or acetyl chloride?
A1: Both acetic anhydride and acetyl chloride are effective for N-acetylation.[4]
Acetic Anhydride: It is generally preferred as it is less corrosive and easier to handle. The byproduct is acetic acid, which is less aggressive than the HCl produced from acetyl chloride. It is often used with a catalytic amount of acid or base.
Acetyl Chloride: This is a more reactive acetylating agent and may lead to faster reaction times. However, it is more hazardous to handle and produces HCl, which must be neutralized with a base like pyridine or triethylamine.
For this specific substrate, acetic anhydride in a suitable solvent is a good starting point for a high-yielding and clean reaction.
Q2: What is the role of a base like pyridine in this reaction?
A2: When using acetyl chloride, a base like pyridine is essential to neutralize the hydrochloric acid byproduct. For acetic anhydride, pyridine can act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that accelerates the N-acetylation.
Q3: How should I purify the final product?
A3: The most common method for purifying 2-Acetamido-6-methoxybenzoic acid is recrystallization.
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or a mixture of ethanol and water.
Q4: Can the carboxylic acid group interfere with the N-acetylation reaction?
A4: Yes, the carboxylic acid can potentially react with the acetylating agent to form a mixed anhydride. However, the amino group is generally more nucleophilic than the carboxylic acid, especially under neutral or slightly basic conditions, leading to preferential N-acetylation. Using controlled stoichiometry and mild reaction conditions will favor the desired reaction.
III. Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of 2-Acetamido-6-methoxybenzoic acid with a focus on maximizing yield and purity.
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Equivalents
2-amino-6-methoxybenzoic acid
167.16
5.0 g
29.9
1.0
Acetic Anhydride
102.09
3.4 mL
35.9
1.2
Glacial Acetic Acid
-
25 mL
-
-
Deionized Water
-
As needed
-
-
Step-by-Step Procedure
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (29.9 mmol) of 2-amino-6-methoxybenzoic acid in 25 mL of glacial acetic acid. Stir until all the solid has dissolved.
Acetylation: Slowly add 3.4 mL (35.9 mmol) of acetic anhydride to the solution at room temperature with continuous stirring.
Reaction: Heat the reaction mixture to 50-60 °C in a water bath and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold deionized water with vigorous stirring. A white precipitate of 2-Acetamido-6-methoxybenzoic acid will form.
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold deionized water to remove any residual acetic acid.
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Purification (Optional): If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.
IV. Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of 2-Acetamido-6-methoxybenzoic acid.
Identification of side products in 2-Acetamido-6-methoxybenzoic acid reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetamido-6-methoxybenzoic acid. This guide provides in-depth troubleshooting advice and frequently a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetamido-6-methoxybenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of common side products in your reactions. Our focus is on providing practical, experience-driven insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis of 2-Acetamido-6-methoxybenzoic acid to 2-Amino-6-methoxybenzoic acid is incomplete, even after extended reaction times. What could be the cause?
A: Incomplete hydrolysis is a common issue. It can be due to several factors including insufficient concentration of the acid or base catalyst, lower reaction temperatures, or inadequate reaction time. The acetamido group can be sterically hindered by the adjacent methoxy and carboxylic acid groups, slowing down the hydrolysis. For a detailed troubleshooting guide, please see the section on Hydrolysis (Deacetylation) Reactions .
Q2: After performing an esterification reaction on 2-Acetamido-6-methoxybenzoic acid, my TLC shows a new, unexpected spot with a different Rf value. What could this be?
A: An unexpected spot in an esterification reaction could be a number of things. One possibility is the formation of a dimer or anhydride from the self-condensation of the starting material, especially if activating agents are used. Another possibility, though less common under standard esterification conditions, is a modification of one of the other functional groups. Refer to our Troubleshooting Guide for Esterification Reactions for a comprehensive analysis.
Q3: During the work-up of my reaction involving 2-Acetamido-6-methoxybenzoic acid, I noticed a significant amount of a water-insoluble byproduct. What is its likely identity?
A: The formation of insoluble byproducts can occur in various reactions. In amide coupling reactions, for instance, byproducts from the coupling reagents (e.g., dicyclohexylurea if DCC is used) are often insoluble in common organic solvents.[1] It is also possible that under certain conditions, an intramolecular cyclization could lead to a less soluble heterocyclic compound. For more information, see the Troubleshooting Guide for Amide Coupling Reactions .
Q4: I have observed some demethylation of the methoxy group in my reaction. Under what conditions is this likely to occur?
A: While the methoxy group on an aromatic ring is generally stable, it can be cleaved under harsh acidic conditions, particularly at elevated temperatures. This would result in the formation of a hydroxyl group at the 6-position. A patent for the synthesis of a related compound mentions the formation of a hydroxyl byproduct, suggesting demethylation can occur. For preventative measures, refer to the relevant troubleshooting sections.
Troubleshooting Guides
Hydrolysis (Deacetylation) Reactions
The primary goal of hydrolyzing 2-Acetamido-6-methoxybenzoic acid is to produce 2-Amino-6-methoxybenzoic acid. However, side reactions can occur, leading to impurities.
Potential Side Products and Their Causes:
Incomplete Hydrolysis: The starting material, 2-Acetamido-6-methoxybenzoic acid, remains in the product mixture.
Cause: Insufficient acid/base concentration, low temperature, or short reaction time. The steric hindrance from the ortho-substituents can make this amide particularly resistant to hydrolysis.
Solution: Increase the concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).[2] Elevate the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC or HPLC.
Demethylation: Formation of 2-Acetamido-6-hydroxybenzoic acid or 2-Amino-6-hydroxybenzoic acid.
Cause: Harsh acidic conditions (e.g., high concentrations of strong acids like HBr or HI, or prolonged heating in concentrated HCl/H₂SO₄) can lead to the cleavage of the methyl ether.
Solution: Use more moderate hydrolysis conditions. If acidic hydrolysis is necessary, use a lower concentration of acid or a milder acid. Alternatively, consider enzymatic hydrolysis for a milder approach.
Intramolecular Cyclization: The product, 2-Amino-6-methoxybenzoic acid, can potentially undergo intramolecular cyclization, especially if heated for extended periods under acidic or basic conditions, to form a lactam or other heterocyclic structures. The literature indicates that 2-aminobenzoic acids can be precursors to various heterocycles.[3]
Cause: High temperatures and prolonged reaction times after the formation of the amino acid.
Solution: Once the hydrolysis is complete (as monitored by TLC/HPLC), promptly work up the reaction to isolate the product and avoid prolonged exposure to harsh conditions.
Optimization of reaction conditions for 2-Acetamido-6-methoxybenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Acetamido-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Acetamido-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.
Introduction to the Synthesis
The synthesis of 2-Acetamido-6-methoxybenzoic acid is a crucial step in the development of various pharmaceutical compounds and fine chemicals. The most common and direct route to this molecule is through the N-acetylation of its precursor, 2-Amino-6-methoxybenzoic acid. This reaction, typically employing acetic anhydride, is a nucleophilic acyl substitution where the amino group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride.
While seemingly straightforward, this synthesis is not without its nuances. The electronic properties and steric hindrance imposed by the ortho-methoxy and carboxylic acid groups can significantly influence the reactivity of the amine and the overall success of the reaction. This guide will delve into these factors, providing you with the expertise to navigate the synthesis with precision.
Reaction Pathway Overview
The fundamental transformation is the acetylation of the primary amine on the substituted benzene ring.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Low or No Product Yield
Q1: I've mixed my 2-Amino-6-methoxybenzoic acid with acetic anhydride, but after the recommended reaction time, TLC analysis shows mostly unreacted starting material. What could be the issue?
A1: This is a common issue that can stem from several factors. Let's diagnose it systematically:
Inadequate Activation of the Amine: The amino group in 2-Amino-6-methoxybenzoic acid is a relatively weak nucleophile due to the electron-withdrawing effect of the adjacent carboxylic acid group. While acetic anhydride is a potent acetylating agent, the reaction may require activation.
Troubleshooting Step 1: Check the pH of your reaction mixture. If the conditions are too acidic, the amine will be protonated to its non-nucleophilic ammonium salt, effectively halting the reaction. The use of a mild base can be beneficial.
Troubleshooting Step 2: Consider the use of a base. Adding a slight excess of a non-nucleophilic base like sodium acetate can deprotonate any adventitious acid and enhance the nucleophilicity of the amine. Pyridine can also be used as a solvent and base, though its removal can be challenging.
Steric Hindrance: The methoxy group at the 6-position presents significant steric hindrance around the amino group, which can slow down the rate of reaction.
Troubleshooting Step 3: Increase the reaction temperature. Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid potential side reactions at elevated temperatures.
Troubleshooting Step 4: Prolong the reaction time. Given the steric hindrance, the reaction may simply require a longer time to reach completion. Monitor the reaction progress every hour using TLC.
Reagent Quality:
Troubleshooting Step 5: Verify the quality of your acetic anhydride. Acetic anhydride can hydrolyze to acetic acid over time, especially if exposed to atmospheric moisture. Use a fresh bottle or a recently opened one.
Q2: My reaction seems to have worked, but I'm getting a very low isolated yield after work-up. Where could my product be going?
A2: Product loss during work-up and purification is a frequent challenge. Here are the likely culprits:
Incomplete Precipitation: The product, 2-Acetamido-6-methoxybenzoic acid, is an acidic compound. Its solubility in water is pH-dependent.
Troubleshooting Step 1: Ensure complete acidification during work-up. After quenching the reaction with water, the product needs to be precipitated by acidifying the solution. Use a strong acid like HCl and check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic (pH 1-2) to fully protonate the carboxylate and minimize its solubility in the aqueous phase.
Troubleshooting Step 2: Cool the mixture thoroughly. After acidification, cool the mixture in an ice bath for an extended period (at least 30-60 minutes) to maximize precipitation before filtration.
Premature Product Hydrolysis: While amides are generally stable, the acetyl group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating.[1][2][3]
Troubleshooting Step 3: Avoid excessive heat during work-up. If you are using strong acids or bases to adjust the pH, do so at cooler temperatures to minimize the risk of hydrolyzing your product back to the starting amine.
Losses during Recrystallization:
Troubleshooting Step 4: Choose an appropriate recrystallization solvent. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common choices for similar compounds include ethanol/water or acetic acid/water mixtures.[4]
Troubleshooting Step 5: Use a minimal amount of hot solvent for recrystallization. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
Precipitation_Issue -> Ensure_Acidification;
Precipitation_Issue -> Cool_Thoroughly;
Hydrolysis_Issue -> Avoid_Excessive_Heat;
Recrystallization_Loss -> Optimize_Solvent;
Recrystallization_Loss -> Minimize_Solvent;
}
dddot
Caption: Troubleshooting workflow for low or no product yield.
Impurity Profile Issues
Q3: My final product shows impurities by NMR/LC-MS. What are the likely side products and how can I avoid them?
A3: Impurities can arise from the starting material, side reactions, or the work-up process. Here's a breakdown:
Unreacted Starting Material: As discussed above, incomplete reaction is a common source of impurity.
Mitigation: Ensure the reaction goes to completion by optimizing conditions (temperature, time, base) and monitoring with TLC. A thorough purification, such as recrystallization, should effectively remove the more polar starting material.
Diacetylation (N,O-diacetylation): While less common for the carboxylic acid group under these conditions, it's a theoretical possibility. However, the primary side reaction to consider is hydrolysis.
Hydrolysis Product: The most likely impurity, aside from the starting material, is the starting material itself, formed by the hydrolysis of the product during a lengthy or harsh work-up.
Mitigation: Keep work-up times as short as is practical and avoid excessive heat, especially under strongly acidic or basic conditions.
Impurities from Starting Material:
Mitigation: Ensure the purity of your starting 2-Amino-6-methoxybenzoic acid before beginning the reaction. If necessary, purify the starting material by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of acetic anhydride to use?
A1: A slight excess of acetic anhydride is generally recommended to drive the reaction to completion. A molar ratio of 1.1 to 1.5 equivalents of acetic anhydride to 1 equivalent of 2-Amino-6-methoxybenzoic acid is a good starting point. A large excess should be avoided as it can complicate the work-up and may lead to side reactions if the conditions are not well-controlled.
Q2: What is the best way to monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure sharp spots for the acidic compounds) to achieve good separation between the starting material and the product. The product, being less polar than the starting amine, will have a higher Rf value.
Q3: Can I use acetyl chloride instead of acetic anhydride?
A3: While acetyl chloride is a more reactive acetylating agent, it is generally not recommended for this synthesis without careful consideration. The reaction with acetyl chloride is highly exothermic and produces HCl as a byproduct. This HCl will protonate the starting amine, shutting down the reaction unless a stoichiometric amount of a non-nucleophilic base is used to scavenge the acid. Acetic anhydride is a safer and more manageable reagent for this transformation.
Q4: What are the key characterization peaks I should look for in the NMR spectrum of my product?
A4: In the ¹H NMR spectrum of 2-Acetamido-6-methoxybenzoic acid, you should look for:
A singlet corresponding to the methyl protons of the acetyl group, typically in the range of δ 2.0-2.3 ppm.
A singlet for the methoxy group protons, usually around δ 3.8-4.0 ppm.
The aromatic protons will appear in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring.
A broad singlet for the amide N-H proton, which may be downfield.
A very broad singlet for the carboxylic acid proton, often above δ 10 ppm, which may or may not be visible depending on the solvent and concentration.
In the ¹³C NMR spectrum, you should see the appearance of a new carbonyl carbon from the amide group (around 170 ppm) and the methyl carbon of the acetyl group (around 25 ppm).
Q5: Are there any specific safety precautions I should take?
A5: Yes. Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be quenched carefully by slowly adding it to cold water or an ice-water mixture to manage the exothermic hydrolysis of the excess anhydride.
Experimental Protocols
Optimized Synthesis of 2-Acetamido-6-methoxybenzoic acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
2-Amino-6-methoxybenzoic acid
Acetic anhydride
Glacial acetic acid (as solvent)
Sodium acetate (optional, as base)
Hydrochloric acid (concentrated)
Ethanol
Deionized water
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-6-methoxybenzoic acid (1.0 eq) in a minimal amount of glacial acetic acid.
Reagent Addition: To the stirred solution, add acetic anhydride (1.2 eq). If desired, sodium acetate (0.2 eq) can be added at this stage.
Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water, while stirring vigorously.
Precipitation: Acidify the aqueous mixture to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-Acetamido-6-methoxybenzoic acid should form.
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Purification by Recrystallization
Solvent Selection: A mixture of ethanol and water is often a suitable solvent system.
Procedure: Dissolve the crude, dry product in a minimal amount of hot ethanol. To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
Parameter
Recommended Value
Rationale
Stoichiometry (Acetic Anhydride)
1.1 - 1.5 equivalents
Ensures complete consumption of the starting amine without excessive excess that complicates work-up.
Solvent
Glacial Acetic Acid
Good solubility for both starting material and product; can participate in the reaction equilibrium.
Base (Optional)
Sodium Acetate (0.1-0.2 eq)
Acts as a mild base to enhance the nucleophilicity of the amine.
Temperature
50 - 60 °C
Provides sufficient energy to overcome steric hindrance without promoting significant side reactions.
Reaction Time
2 - 4 hours (TLC monitored)
Allows for completion of the reaction, which can be slow due to steric hindrance.
Work-up pH
1 - 2
Ensures complete protonation of the carboxylate for maximum precipitation of the acidic product.
Recrystallization Solvent
Ethanol/Water
A common and effective solvent pair for purifying moderately polar organic acids.[4]
References
European Commission, Scientific Committee on Consumer Products. (2010). SCCP Opinion on 4-Aminobenzoic acid (PABA). Retrieved from [Link]
de Benneville, P. L., Godfrey, W. J., & Sims, H. J. (1974). Method for the direct acylation of aminobenzoic acids (U.S. Patent No. 3,804,821). U.S. Patent and Trademark Office.
PubChem. (n.d.). 2-Amino-6-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Pharmaffiliates. (n.d.). 2-Acetamido-6-methoxybenzoic acid. Retrieved from [Link]
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
2-Acetamido-6-methoxybenzoic acid is a sensitive intermediate often utilized in the synthesis of anti-inflammatory agents (e.g., Tranilast analogs) and benzoxazinone derivatives. Its stability profile is defined by two competing degradation mechanisms driven by its ortho-substituted anthranilic acid core: Hydrolysis (in solution) and Cyclodehydration (thermal/solid-state).
Quick Status Dashboard
Parameter
Stability Rating
Critical Risk Factor
Aqueous (Neutral)
⭐⭐⭐⭐ (High)
Stable at pH 6.0–7.5.
Aqueous (Acidic)
⭐ (Low)
Rapid hydrolysis to 2-amino-6-methoxybenzoic acid.
Thermal (Solid)
⭐⭐ (Moderate)
Cyclization risk >120°C or with dehydrating agents.
Photostability
⭐⭐⭐ (Moderate)
Susceptible to gradual decarboxylation/oxidation.
Interactive Troubleshooting Modules
Module A: "I'm seeing a new peak at RRT ~0.60 in my HPLC chromatogram."
Diagnosis: This is likely the Hydrolysis Product (2-Amino-6-methoxybenzoic acid).
Mechanism: The acetamido group is susceptible to acid- or base-catalyzed hydrolysis. The 6-methoxy group provides electron density that stabilizes the leaving group, but the reaction is primarily driven by pH extremes.
The Pathway:
Troubleshooting Steps:
Check Diluent pH: Are you using 0.1% TFA or Formic Acid?
Correction: Switch to a buffered diluent (e.g., Ammonium Acetate pH 6.5) for sample preparation.
Limit Autosampler Time: The half-life of the amide bond decreases significantly at pH < 2.
Action: Inject samples within 4 hours of preparation if acidic mobile phases are required.
Module B: "My solid sample lost weight and shows a non-polar impurity."
Diagnosis: You have triggered Cyclodehydration to a Benzoxazinone derivative.
Mechanism: This is a classic reaction for N-acetylanthranilic acid derivatives. Under heat or dehydrating conditions, the amide oxygen attacks the carboxylic acid carbonyl, ejecting water to form a heterocyclic ring.
The Pathway:
Troubleshooting Steps:
Drying Protocol: Did you dry the sample >60°C under vacuum?
Correction: Limit drying temperature to 45°C. The ortho-methoxy group creates steric strain that lowers the activation energy for cyclization compared to unsubstituted analogs.
Solvent Interaction: Avoid heating in protic solvents that can facilitate proton transfer required for this cyclization.
Visualizing the Degradation Network
The following diagram illustrates the competing pathways. Note how the ortho-effect (steric compression from the 6-methoxy group) drives the molecule toward cyclization under stress.
Q: Why does the melting point vary so much in literature (160°C vs 200°C)?A: This is often a measurement artifact caused by cyclization during melting . If you heat slowly, the compound cyclizes to the benzoxazinone, which has a different melting point than the parent acid.
Recommendation: Use DSC (Differential Scanning Calorimetry) with a fast heating rate (10°C/min) and sealed pans to determine the true melting point of the acid form.
Q: Can I use acetic anhydride to recrystallize this material?A:Absolutely not. Acetic anhydride is the standard reagent used to force the cyclization of acetamidobenzoic acids into benzoxazinones [1]. Using it for recrystallization will convert your product into the cyclic impurity.
Q: Is the 6-methoxy group stable?A: Generally, yes. However, under strong Lewis acid conditions (e.g.,
) or extreme metabolic studies, demethylation to the phenol (2-acetamido-6-hydroxybenzoic acid) is possible. In standard shelf-stability contexts, the amide bond is the weak link, not the ether.
References
Cyclization Mechanism: Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one.[2] (2004).[2] Discusses the cyclization of anthranilic acid derivatives using dehydrating agents. 2[1][2][3][4][5][6][7][8][9][10]
Hydrolysis Kinetics: Kinetics of enzyme acylation and deacylation... (2003). Provides kinetic data on the hydrolysis of N-acetylanthranilic acid analogs (e.g., NIPAB), establishing the pH-rate profile for this class of molecules. 8[1][2][3][4][6][7][8]
General Stability Data: 2-Amino-6-methoxybenzoic Acid (Hydrolysis Product). PubChem Compound Summary. Confirms the existence and properties of the primary degradation product. 11[1][2][3][4][6][7][8][10]
Polymorphism & Stability: Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization. (2022).[1] While an analog, this highlights the solubility and thermodynamic stability issues inherent to ortho-methoxy substituted benzoic acids. 1[1][2][3][4][6][7][8]
Technical Support Center: Crystallization of 2-Acetamido-6-methoxybenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-Acetamido-6-methoxybenzoic acid (C₁₀H₁₁NO₄, MW: 209.2 g/mol ,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-Acetamido-6-methoxybenzoic acid (C₁₀H₁₁NO₄, MW: 209.2 g/mol , CAS: 50868-77-4). This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate the reliable formation of high-purity crystals. The advice herein is grounded in established principles of physical organic chemistry and crystallization theory, supplemented with insights from analogous molecular systems.
I. Troubleshooting Guide: A Mechanistic Approach
Challenges during the crystallization of 2-Acetamido-6-methoxybenzoic acid often stem from its specific structural features: a carboxylic acid capable of hydrogen bonding, an acetamido group that also participates in hydrogen bonding, and a methoxy group that influences solubility and crystal packing. These functionalities can lead to issues such as poor crystal formation, oiling out, and the inclusion of impurities.
Issue 1: No Crystals are Forming
Symptom: The solution remains clear even after cooling and extended standing.
Causality: This typically indicates that the solution is not supersaturated or that the nucleation energy barrier is too high. The compound may be too soluble in the chosen solvent, or there are no nucleation sites for crystals to begin forming.
Solutions:
Induce Nucleation:
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites.
Seeding: If you have a previous batch of crystals, add a single, small crystal to the solution. This provides a template for further crystal growth.
Ultrasonication: Placing the flask in an ultrasonic bath can sometimes induce nucleation through cavitation.
Increase Supersaturation:
Evaporation: Slowly evaporate the solvent in a fume hood or under reduced pressure.
Anti-Solvent Addition: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" in which the compound is poorly soluble. This will decrease the overall solubility and promote precipitation. Common anti-solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Symptom: Instead of solid crystals, a second liquid layer (an oil) forms upon cooling.
Causality: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of the solid form in the solvent. The resulting supersaturated solution separates into two liquid phases rather than forming a solid crystalline phase. This is common for compounds with melting points that are not significantly higher than the boiling point of the solvent.
Solutions:
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
Increase Solvent Volume: Add more of the primary solvent to reduce the overall concentration, then cool slowly.
Modify the Solvent System:
For polar compounds, a mixture of a polar solvent (like ethanol or acetone) with a non-polar solvent (like hexane or toluene) can be effective. The goal is to find a balance where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Start with the compound dissolved in a minimal amount of a high-boiling, good solvent and then add a lower-boiling, poorer solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
Issue 3: Crystals are Impure or Have the Wrong Morphology (Needles, Plates)
Symptom: The resulting crystals are discolored, have a wide melting point range, or form as very fine needles or large plates that trap solvent and impurities.
Causality: Rapid crystallization often leads to the inclusion of impurities within the crystal lattice. The morphology of the crystal is dependent on the solvent and the rate of cooling.
Solutions:
Slow Cooling: The most critical factor for obtaining high-purity, well-formed crystals is slow cooling. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process. This is often necessary to achieve high purity.
Solvent Selection: The choice of solvent can significantly impact crystal morphology. Experiment with different solvents or solvent mixtures. For example, if you are getting needles from ethanol, try a mixture of ethanol and water, or switch to a different solvent like ethyl acetate.
pH Adjustment: As a benzoic acid derivative, the solubility of 2-Acetamido-6-methoxybenzoic acid is pH-dependent. Ensure the pH is in a range where the carboxylic acid is protonated (acidic conditions) to promote crystallization of the neutral molecule. If the compound was synthesized or purified under basic conditions, acidification is necessary.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of 2-Acetamido-6-methoxybenzoic acid?
Good Candidates: Ethanol, methanol, ethyl acetate, and acetone are good starting points as they are polar enough to dissolve the compound when hot but should allow for precipitation upon cooling.
Mixed Solvent Systems: An ethanol/water or acetone/hexane mixture is highly recommended. Dissolve the compound in the minimum amount of hot ethanol or acetone, and then add water or hexane dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
Q2: My compound is still impure after one recrystallization. What should I do?
Multiple Recrystallizations: It may be necessary to perform more than one recrystallization.
Charcoal Treatment: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb your product.
Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary to purify the material before attempting crystallization again.
Q3: Could my crystallization issues be due to polymorphism?
Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for 2-Acetamido-6-methoxybenzoic acid, especially given that the structurally related 2,6-dimethoxybenzoic acid exhibits polymorphism. Different polymorphs can have different solubilities and crystal habits.
Impact: If you are experiencing inconsistent crystallization behavior or obtaining different crystal forms under seemingly identical conditions, polymorphism may be the cause.
Troubleshooting: Varying the crystallization solvent and the rate of cooling can sometimes selectively produce a desired polymorph. Characterization techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify and differentiate polymorphs.
Q4: How does the methoxy group affect crystallization?
The methoxy group at the 6-position can influence crystallization in several ways:
Solubility: It generally increases the solubility in organic solvents compared to the unsubstituted analog.
Steric Hindrance: The ortho-substituents (acetamido and methoxy groups) can create steric hindrance around the carboxylic acid, potentially influencing hydrogen bonding patterns and crystal packing.
Electronic Effects: The electron-donating nature of the methoxy group can affect the acidity of the carboxylic acid and the overall polarity of the molecule.
III. Experimental Protocols & Data
Protocol 1: Single Solvent Recrystallization
Place the crude 2-Acetamido-6-methoxybenzoic acid in an Erlenmeyer flask.
Add a small amount of a suitable solvent (e.g., ethanol).
Heat the mixture to boiling with stirring.
Continue adding the solvent dropwise until the solid just dissolves.
Remove the flask from the heat and allow it to cool slowly to room temperature.
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Dry the crystals in a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., hot ethanol).
Slowly add a "poor" solvent (e.g., water or hexane) in which the compound is less soluble, until the solution becomes persistently cloudy.
Add a few drops of the "good" solvent back until the solution becomes clear again.
Allow the solution to cool slowly to room temperature, then in an ice bath.
Collect and dry the crystals as described in Protocol 1.
Table 1: Recommended Solvents for Crystallization Screening
Solvent/System
Rationale
Ethanol
Good general-purpose polar solvent.
Methanol
Similar to ethanol, but higher volatility.
Ethyl Acetate
Medium polarity, good for many organic acids.
Acetone
Polar aprotic solvent.
Ethanol/Water
A common mixed-solvent system for moderately polar compounds.
Acetone/Hexane
Good for inducing crystallization of compounds that are too soluble in pure acetone.
Toluene
A non-polar aromatic solvent, may be useful if polar solvents are too effective.
IV. Visualizing Troubleshooting Workflows
Diagram 1: General Crystallization Troubleshooting Workflow
Caption: A flowchart for troubleshooting common crystallization issues.
Diagram 2: Decision Tree for Solvent Selection
Caption: A decision-making guide for selecting an appropriate crystallization solvent.
V. References
PubChem Compound Summary for CID 135451991, 2-Acetamido-6-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
Crystallization. University of California, Los Angeles - Chemistry Department. A general guide to the principles of crystallization. [Link]
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. An article discussing the polymorphism of a structurally similar compound. [Link]
Oiling Out in Crystallization. Mettler Toledo. A technical article on the phenomenon of oiling out. [Link]
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. A comprehensive review of solubility data for benzoic acid derivatives. [Link]
Optimization
Common experimental errors in handling 2-Acetamido-6-methoxybenzoic acid
Welcome to the technical support center for 2-Acetamido-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encount...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Acetamido-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered when working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of 2-Acetamido-6-methoxybenzoic acid.
Q1: What are the recommended storage conditions for 2-Acetamido-6-methoxybenzoic acid?
A1: To maintain its chemical stability, 2-Acetamido-6-methoxybenzoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture and direct sunlight to prevent degradation.[1] For long-term storage, refrigeration is recommended.
Q2: What solvents are suitable for dissolving 2-Acetamido-6-methoxybenzoic acid?
A2: Based on the behavior of structurally similar compounds like 4-methoxybenzoic acid, 2-Acetamido-6-methoxybenzoic acid is expected to be sparingly soluble in cold water but more soluble in hot water.[3] It should exhibit good solubility in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).[3] Its solubility in non-polar solvents like toluene is likely to be low.[3]
Q3: What are the primary safety precautions to take when handling this compound?
A3: 2-Acetamido-6-methoxybenzoic acid and its analogs are classified as skin and eye irritants and may cause respiratory irritation.[1][2] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4] Avoid generating dust when handling the solid form.[5]
Q4: Can 2-Acetamido-6-methoxybenzoic acid undergo degradation? What are the likely degradation products?
A4: Yes, degradation is possible, particularly under harsh conditions. One potential degradation pathway for methoxy-substituted benzoic acids is demethoxylation, where the methoxy group (-OCH₃) is converted to a hydroxyl group (-OH).[5] This can be initiated by factors such as exposure to strong acids, high temperatures, or oxidizing agents. Hydrolysis of the acetamido group to an amino group is another possible degradation pathway, especially under acidic or basic conditions.
Section 2: Troubleshooting Guide for Synthesis
The synthesis of 2-Acetamido-6-methoxybenzoic acid typically involves multiple steps, each with potential pitfalls. This guide provides solutions to common problems you might encounter.
Issue 1: Low Yield in the Acetylation of 2-Amino-6-methoxybenzoic Acid
Question: I am getting a very low yield during the acetylation of 2-amino-6-methoxybenzoic acid to form the acetamido group. What could be the cause?
Answer:
Low yields in this step can often be attributed to several factors:
Incomplete Reaction: The acetylation reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal choice of acetylating agent (e.g., acetic anhydride or acetyl chloride).
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible. You may need to increase the reaction time or temperature. Ensure that the acetylating agent is used in a slight excess.
Side Reactions: The amino group of one molecule can react with the carboxylic acid of another, leading to amide bond formation and polymerization, especially at high temperatures.
Solution: Maintain a controlled reaction temperature. Adding the acetylating agent slowly at a lower temperature before gently heating can help minimize side reactions.
Purity of Starting Material: Impurities in the 2-amino-6-methoxybenzoic acid can interfere with the reaction.
Solution: Ensure the purity of your starting material using techniques like NMR or HPLC. If necessary, purify the starting material by recrystallization before proceeding with the acetylation.
Issue 2: Formation of an Unexpected Byproduct during Synthesis
Question: I have an unexpected peak in my HPLC analysis of the crude product. What could this be?
Answer:
The identity of the byproduct depends on the specific synthetic route, but here are some common possibilities:
Incomplete Methylation: If your synthesis involves a methylation step to introduce the 6-methoxy group, an incomplete reaction will result in the corresponding hydroxyl compound (2-acetamido-6-hydroxybenzoic acid).
Solution: Ensure that your methylating agent (e.g., dimethyl sulfate) is fresh and used in sufficient molar excess. The reaction conditions, such as the choice of base and solvent, are also critical for driving the reaction to completion.
Hydrolysis of the Acetamido Group: If the reaction workup or purification involves strongly acidic or basic conditions, the acetamido group can be hydrolyzed back to an amino group, regenerating 2-amino-6-methoxybenzoic acid.
Solution: Use mild acidic or basic conditions during workup and purification. If possible, maintain a neutral pH.
Demethoxylation: As mentioned in the FAQs, the methoxy group can be cleaved to a hydroxyl group under certain conditions, leading to the formation of 2-acetamido-6-hydroxybenzoic acid.[5]
Solution: Avoid harsh acidic conditions and high temperatures, especially during purification steps.
Troubleshooting Workflow for Synthesis
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Section 3: Purification and Characterization Guide
Proper purification and characterization are essential to ensure the quality of your 2-Acetamido-6-methoxybenzoic acid for downstream applications.
Issue 3: Difficulty in Purifying the Crude Product by Recrystallization
Question: My compound is not crystallizing, or it is oiling out during recrystallization. What should I do?
Answer:
Recrystallization issues are common and can often be resolved by systematically adjusting the procedure.
Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
Solution: If your compound is too soluble, try a less polar solvent or a solvent mixture. If it is not soluble enough, a more polar solvent may be required. A common technique is to use a binary solvent system (e.g., ethanol/water, acetone/hexane). Dissolve the compound in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or cause the compound to oil out.
Solution: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath.[6] Insulating the flask can further slow the cooling process.
Supersaturation: If no crystals form, the solution may be supersaturated.
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites.[6] Alternatively, add a "seed crystal" of the pure compound to induce crystallization.[6]
Oiling Out: This occurs when the melting point of the solid is lower than the boiling point of the solvent. The solid melts instead of dissolving and then separates as an oil on cooling.
Solution: Use a lower-boiling point solvent or a solvent mixture that allows for dissolution at a temperature below the compound's melting point.
Experimental Protocol: Recrystallization of 2-Acetamido-6-methoxybenzoic acid
Solvent Selection: Based on solubility data for similar compounds, a good starting point for recrystallization is an ethanol/water mixture.
Dissolution: Place the crude 2-Acetamido-6-methoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to make the solution clear again.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Issue 4: Ambiguous Analytical Data (NMR/HPLC)
Question: My ¹H NMR spectrum has broad peaks, or my HPLC shows a broad or tailing peak. What does this indicate?
Answer:
Ambiguous analytical data can point to issues with purity, sample preparation, or the analytical method itself.
Broad NMR Peaks:
Cause: This can be due to the presence of paramagnetic impurities, aggregation of the sample at higher concentrations, or chemical exchange (e.g., proton exchange of the carboxylic acid and amide protons with residual water in the NMR solvent).
Solution: Ensure the sample is free of paramagnetic metals. Try running the NMR at a lower concentration or at a different temperature. Adding a drop of D₂O can sometimes sharpen exchangeable proton signals by replacing them with deuterium.
Broad or Tailing HPLC Peaks:
Cause: This is often indicative of interactions between the analyte and the stationary phase, poor solubility in the mobile phase, or issues with the HPLC column itself. For an acidic compound like 2-Acetamido-6-methoxybenzoic acid, interaction with residual silanol groups on a C18 column can cause tailing.
Solution: Adjust the pH of the mobile phase. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can protonate the carboxylic acid and silanol groups, leading to sharper peaks. Ensure the sample is fully dissolved in the mobile phase before injection. If the problem persists, the column may need to be replaced.
Data Presentation: Expected Analytical Parameters
Parameter
Expected Value/Observation
Rationale
Melting Point
Sharp, defined range
A broad melting point range indicates the presence of impurities.
¹H NMR
Sharp signals with correct integration and chemical shifts
Confirms the chemical structure and purity.
¹³C NMR
Correct number of signals corresponding to the structure
Provides further confirmation of the molecular structure.
[M-H]⁻ or [M+H]⁺ corresponding to the molecular weight
Confirms the molecular weight of the compound.
Section 4: Logical Relationships in Troubleshooting
This diagram illustrates the interconnectedness of experimental stages and how an error in one can impact subsequent steps.
Caption: Interdependencies of experimental stages in handling 2-Acetamido-6-methoxybenzoic acid.
References
Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
PubChem. (n.d.). 2-Hydroxy-6-methoxybenzoic acid. Retrieved January 27, 2026, from [Link]
Google Patents. (n.d.). Preparation method of methoxybenzoic acid.
MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved January 27, 2026, from [Link]
Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.
ResearchGate. (2016, February 26). Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. Retrieved January 27, 2026, from [Link]
FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved January 27, 2026, from [Link]
PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved January 27, 2026, from [Link]
Google Patents. (n.d.). Synthetic method of 2, 6-dimethoxy benzoic acid.
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 27, 2026, from [Link]
PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid. Retrieved January 27, 2026, from [Link]
PubMed. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved January 27, 2026, from [Link]
National Institutes of Health. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Retrieved January 27, 2026, from [Link]
YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved January 27, 2026, from [Link]
ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved January 27, 2026, from [Link]
National Institutes of Health. (2013, May 3). 2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells. Retrieved January 27, 2026, from [Link]
PubMed Central. (n.d.). Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. Retrieved January 27, 2026, from [Link]
MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved January 27, 2026, from [Link]
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved January 27, 2026, from [Link]
Korea Science. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Retrieved January 27, 2026, from [Link]
Rasayan Journal of Chemistry. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE. Retrieved January 27, 2026, from [Link]
Technical Support Center: Scaling the Synthesis of 2-Acetamido-6-methoxybenzoic Acid
Welcome to the technical support center for the synthesis and scale-up of 2-Acetamido-6-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complex...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of 2-Acetamido-6-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, from bench-top experiments to larger-scale production. Here, we will delve into the underlying chemical principles, provide robust protocols, and offer data-driven troubleshooting advice to ensure a successful and scalable process.
I. Overview of the Synthesis
The synthesis of 2-Acetamido-6-methoxybenzoic acid is most commonly achieved through the acylation of 2-amino-6-methoxybenzoic acid. This reaction, while straightforward in principle, presents several challenges upon scale-up, including potential for side reactions, difficulties in product isolation, and the need for careful control of reaction parameters to ensure high purity and yield.
II. Reaction Pathway and Mechanism
The core of this synthesis is the nucleophilic attack of the amino group of 2-amino-6-methoxybenzoic acid on an acetylating agent, typically acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.
Caption: A workflow for troubleshooting common issues in the synthesis.
V. Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and does not go to completion, even after extended reaction times. What could be the issue?
A1: Several factors could be at play. Firstly, ensure your starting materials, especially the 2-amino-6-methoxybenzoic acid, are of high purity. Impurities can inhibit the reaction. Secondly, the base used is crucial. If using a solid base, ensure it is finely powdered and well-dispersed. For liquid bases like pyridine, ensure it is anhydrous. Finally, insufficient mixing on a larger scale can lead to localized concentration gradients and slow reaction rates.
Q2: I am observing a significant amount of a di-acylated byproduct. How can I minimize this?
A2: Di-acylation can occur if the reaction conditions are too harsh. This is often a result of elevated temperatures. Ensure you are maintaining a low temperature, especially during the addition of the acetic anhydride. Slow, controlled addition is key to preventing temperature spikes that can lead to over-acylation.
Q3: The product is difficult to crystallize and appears oily. What are my options?
A3: An oily product often indicates the presence of impurities. Ensure your work-up procedure is thorough in removing unreacted starting materials and byproducts. If the product remains oily, consider a column chromatography purification step on a small scale to isolate the pure compound, which can then be used to seed a larger-scale crystallization. Experiment with different solvent systems for recrystallization; a mixture of a good solvent and a poor solvent often yields the best crystals.
Q4: Upon scaling up, I am seeing a decrease in yield. Why is this happening and how can I mitigate it?
A4: A drop in yield on scale-up is a common challenge. It can be due to several factors:
Inefficient Heat Transfer: Larger volumes have a smaller surface area-to-volume ratio, making heat dissipation more difficult. This can lead to localized overheating and side reactions. Ensure your reactor is adequately cooled.
Mass Transfer Limitations: Inadequate mixing can lead to incomplete reactions.
Work-up and Isolation: Physical loss of product during transfers and extractions is more pronounced at larger scales. Optimize your work-up procedure to minimize transfers.
Q5: Are there any safety concerns I should be aware of when scaling up this synthesis?
A5: Yes. The acylation reaction is exothermic and can generate significant heat, especially on a larger scale. A runaway reaction is a serious risk. Always add the acetic anhydride slowly and with efficient cooling. Acetic anhydride and pyridine are corrosive and have noxious fumes; always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
VI. References
General Synthesis of Methoxybenzoic Acid: While not a direct protocol for the target molecule, this patent provides insights into the industrial-scale synthesis of related methoxybenzoic acids, highlighting considerations for temperature, pressure, and catalysts.
Title: Preparation method of methoxybenzoic acid
Source: Google Patents (CN104151157A)
URL:
Purification of Substituted Benzoic Acids: This patent describes methods for the separation and purification of dihydroxybenzoic acid isomers, which can be informative for developing purification strategies for 2-Acetamido-6-methoxybenzoic acid.
[1][2] * Title: Preparation method of 2,6-dihydroxybenzoic acid
Source: Google Patents (CN102211995A)
URL:
Title: Method for producing 2,6-dihydroxybenzoic acid
Source: Google Patents (US5304677A)
URL:
Troubleshooting Acylation Reactions: This resource provides a general guide to troubleshooting Friedel-Crafts acylation, with principles that are applicable to N-acylation, such as catalyst deactivation and the importance of anhydrous conditions.
[3] * Title: Troubleshooting low yield in Friedel-Crafts acylation reactions
Source: Benchchem
Properties of 2-Amino-6-methoxybenzoic Acid: This database provides physical and chemical properties of the starting material, which is crucial for reaction planning and safety assessment.
[4] * Title: 2-Amino-6-methoxybenzoic Acid
Technical Support Center: Monitoring 2-Acetamido-6-methoxybenzoic acid Reactions by TLC and LC-MS
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals monitoring chemical reactions involving 2-Acetamido-6-methoxybenzoic acid. It offers troubleshooting advic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals monitoring chemical reactions involving 2-Acetamido-6-methoxybenzoic acid. It offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Section 1: Understanding the Analyte: 2-Acetamido-6-methoxybenzoic acid
Before delving into analytical methodologies, it is crucial to understand the physicochemical properties of 2-Acetamido-6-methoxybenzoic acid. This aromatic carboxylic acid possesses both an amide and a methoxy group, influencing its polarity, solubility, and chromatographic behavior. Its structure dictates the choice of analytical conditions.
Chemical Structure and Properties
Property
Value
Molecular Formula
C10H11NO4
Molecular Weight
209.20 g/mol
Appearance
White to off-white crystalline powder
Key Functional Groups
Carboxylic acid, Amide, Methoxy, Aromatic ring
The presence of the carboxylic acid group makes the molecule acidic, while the amide and methoxy groups contribute to its polarity.
TLC is a rapid, qualitative technique ideal for real-time reaction monitoring to observe the consumption of starting materials and the formation of products.[1][2][3]
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting solvent system for TLC analysis of 2-Acetamido-6-methoxybenzoic acid and its reactions?
A1: A binary mixture of a non-polar and a polar solvent is typically a good starting point.[1][3] For a compound with the polarity of 2-Acetamido-6-methoxybenzoic acid, a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a reasonable initial choice.[2] Due to the acidic nature of the analyte, adding a small amount of acetic acid (e.g., 1%) to the eluent can help to produce sharper spots and prevent tailing.[2][3][4][5]
Q2: My spots are tailing or streaking. What can I do?
A2: Tailing is a common issue with acidic compounds like 2-Acetamido-6-methoxybenzoic acid on silica gel plates.[4][5] This is often due to strong interactions between the acidic analyte and the slightly acidic silica gel.[4][5] To mitigate this, add a small amount of a competitive acidic modifier, like acetic or formic acid (0.1-1%), to your mobile phase.[4][5][6] This protonates the silica surface and the analyte, reducing strong ionic interactions. Overloading the plate can also cause streaking, so ensure you are spotting a dilute sample.
Q3: I can't see any spots on my TLC plate after development. What's the problem?
A3: The inability to visualize spots can stem from several factors. First, ensure your compound is UV-active. Given its aromatic structure, 2-Acetamido-6-methoxybenzoic acid should be visible under a UV lamp at 254 nm.[2][7] If the concentration of your sample is too low, you may not see a spot. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[7] Alternatively, you can use a chemical staining agent. Iodine vapor is a general stain that visualizes many organic compounds.[7]
Troubleshooting Guide for TLC
Issue
Potential Cause(s)
Recommended Solution(s)
Tailing/Streaking Spots
- Analyte is a strong acid interacting with silica.[4][5]- Sample is overloaded.
- Add 0.5-1% acetic or formic acid to the mobile phase.[4][5][6]- Spot a more dilute sample.
Spots Not Moving from Baseline (Low Rf)
- Mobile phase is not polar enough.
- Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Spots Running with Solvent Front (High Rf)
- Mobile phase is too polar.
- Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.
No Visible Spots
- Compound is not UV active or concentration is too low.[7]- Inappropriate visualization technique.
- Confirm UV activity.[7]- Concentrate the sample or use multiple spottings.[7]- Use a universal stain like iodine vapor.[7]
Reactant and Product have Similar Rf Values
- Insufficient separation by the chosen solvent system.
- Experiment with different solvent systems to improve resolution.[8]
Technical Support Center: Purification of 2-Acetamido-6-methoxybenzoic Acid
Welcome to the technical support center for the purification of 2-Acetamido-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-Acetamido-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt these methods to your specific needs.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and issues encountered when purifying 2-Acetamido-6-methoxybenzoic acid.
Q1: What are the most likely impurities in my crude 2-Acetamido-6-methoxybenzoic acid sample?
A1: The impurities in your sample are almost always process-related, stemming from the synthetic route used. The most common synthesis is the N-acetylation of 2-Amino-6-methoxybenzoic acid.
Common Impurities to Expect:
Unreacted Starting Material: 2-Amino-6-methoxybenzoic acid is a primary impurity if the acetylation reaction is incomplete.[1]
Di-acetylation Product: Although sterically hindered, trace amounts of the di-acetylated product (where the carboxylic acid is converted to a mixed anhydride) may form.
Hydrolysis Product: If the workup or purification conditions are too harsh (e.g., strong base), the acetamido group can hydrolyze back to the amine.
Reagents: Residual acetic anhydride or acetic acid from the acetylation step.
Q2: My crude product is a sticky oil or discolored solid. What's the first step?
A2: A non-crystalline or discolored product suggests the presence of significant impurities. Before attempting a full-scale purification, perform a small-scale test. An acid-base extraction is often the most effective first step to remove neutral impurities and unreacted basic starting materials.[2][3][4] This leverages the carboxylic acid functionality of your target compound.[2][4]
Q3: How do I choose the right purification method?
A3: The choice depends on the nature and quantity of the impurities.
For removing unreacted amine and neutral byproducts: Acid-Base Extraction is highly effective.[2][3][4]
For removing structurally similar impurities and improving crystallinity: Recrystallization is the gold standard.[5]
For difficult separations or very high purity requirements: Flash Column Chromatography is the most powerful but also most resource-intensive method.[6][7]
This guide will focus on troubleshooting these three core techniques.
Part 2: Troubleshooting Guide: Purification Methods
This section provides detailed protocols and troubleshooting for the primary purification techniques.
Method 1: Acid-Base Extraction
This technique is ideal for an initial cleanup, exploiting the acidic nature of the carboxylic acid group to separate it from basic and neutral impurities.[2][4][8][9]
Caption: Workflow for purifying carboxylic acids via acid-base extraction.
Q: I added the base, but my product isn't moving to the aqueous layer. Why?A: This can happen for a few reasons:
Insufficient Base: You may not have added enough base to deprotonate all of the carboxylic acid. Add more base in portions until you see the product dissolve into the aqueous layer.
Incorrect Base: While a strong base like NaOH will work, a weaker base like sodium bicarbonate (NaHCO₃) is preferable.[2][3] It is strong enough to deprotonate the carboxylic acid but not strong enough to significantly hydrolyze the acetamido group.
Solvent Issues: If your organic solvent is partially miscible with water (e.g., THF), you may not get clean layer separation. Diethyl ether or ethyl acetate are common choices.[6]
Q: An emulsion formed between the layers and won't separate. What do I do?A: Emulsions are common. Try the following:
Patience: Let the separatory funnel sit undisturbed for 10-20 minutes.
Add Brine: Add a small amount of saturated aqueous NaCl solution. This increases the ionic strength of the aqueous layer, often forcing the separation.
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
Q: I acidified the aqueous layer, but nothing precipitated. Where is my product?A:
Check the pH: Ensure you have added enough acid. Use pH paper to confirm the solution is acidic (pH < 4). The carboxylic acid will not precipitate until it is fully protonated.[9]
Product is Water-Soluble: While unlikely for this specific molecule, some organic acids have slight water solubility. Try extracting the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate), then dry and evaporate the solvent.
Concentration is too Low: If you used a very large volume of water, the product concentration might be below its solubility limit. If possible, partially evaporate the water under reduced pressure before filtration.
Method 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities and achieving a high-purity, crystalline final product. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[5]
Caption: Standard workflow for purification by recrystallization.
Q: My compound "oils out" instead of forming crystals. How do I fix this?A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
Add More Solvent: The most common cause is using too little solvent. Add a small amount of additional hot solvent to the oiled mixture and reheat until it fully dissolves, then try cooling again.[10]
Change Solvents: The chosen solvent may be unsuitable. The boiling point of the solvent might be too high. Choose a solvent with a lower boiling point.
Slower Cooling: Cool the solution much more slowly. Insulating the flask can help promote proper crystal lattice formation.[10]
Q: No crystals are forming, even after cooling in an ice bath. What should I do?A: The solution is not supersaturated, or nucleation has not started.
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites.[10]
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution to initiate crystallization.[10]
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, making it more concentrated, and then attempt to cool it again.[11]
Q: My recovery yield is very low. How can I improve it?A:
Minimize Hot Solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the solid. Any excess will keep more of your product dissolved in the mother liquor upon cooling.[10]
Sufficient Cooling: Ensure the flask has spent enough time in the ice bath (at least 15-20 minutes) to maximize precipitation.
Avoid Premature Crystallization: If you perform a hot filtration, make sure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[12]
Choosing the right solvent is critical.[5][13] For a molecule like 2-Acetamido-6-methoxybenzoic acid, which has polar functional groups (amide, carboxylic acid) and a nonpolar aromatic ring, a moderately polar solvent or a mixed-solvent system is often ideal.[14]
Solvent System
Rationale & Use Case
Boiling Point (°C)
Ethanol/Water
Good starting point. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to clarify and then cool.
78-100
Ethyl Acetate
A good single solvent for moderately polar compounds.
77
Acetone/Hexane
Dissolve in a minimum of hot acetone, then add hexane until the cloud point is reached. Good for removing more nonpolar impurities.
56-69
Water
Given the polar groups, water might be a suitable solvent, especially for removing non-polar, organic-soluble impurities.[11][14]
100
Method 3: Flash Column Chromatography
This is the most powerful method for separating complex mixtures or achieving the highest purity. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the solvent).[7][15]
Q: How do I select the right solvent system (mobile phase)?A: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[16] This provides the best separation.
Start with a Standard System: For a molecule of this polarity, a good starting point is a mixture of Hexane and Ethyl Acetate (e.g., start with 70:30 Hexane:EtOAc and adjust).[6][17]
Increase Polarity for Faster Elution: If your compound's Rf is too low (stuck at the baseline), increase the proportion of the more polar solvent (Ethyl Acetate).
For Very Polar Compounds: If your compound won't move even in pure Ethyl Acetate, switch to a more polar system like Dichloromethane/Methanol.[6][17]
Add Acid to Reduce Tailing: Carboxylic acids often "tail" or streak on silica gel. Adding a small amount (0.5-1%) of acetic or formic acid to your mobile phase can suppress this by keeping the acid protonated, leading to sharper peaks.[7]
Q: My compound is coming off the column with an impurity. How can I improve the separation?A:
Use a Weaker Solvent System: Decrease the polarity of your mobile phase (e.g., go from 50:50 to 70:30 Hexane:EtOAc). This will increase the retention time of all compounds and improve the separation between them.
Try a Different Solvent System: Sometimes, changing the solvents entirely (e.g., from Hexane/EtOAc to Dichloromethane/Methanol) can alter the selectivity of the separation and resolve overlapping spots.[6]
Optimize Loading: Do not overload the column. The amount of crude material should typically be no more than 1-5% of the mass of the silica gel. Ensure the crude material is loaded in a minimal volume of solvent.
References
Method for the direct acylation of aminobenzoic acids.
Troubleshooting Recrystalliz
Solvent Systems For Flash Column Chromatography. University of Rochester, Department of Chemistry.
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz
Acid-Base Extraction. Chemistry LibreTexts.
Acid–base extraction. Wikipedia.
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
How does solvent choice impact flash column chrom
Acetylation and condensation of p-amino benzoic acid 1 with different...
2-Amino-6-methoxybenzoic Acid.
Acid-Base Extraction.
Preparation method of 4-aminobenzoic acid and derivatives thereof.
A Comparative Guide to the Synthesis of 2-Acetamido-6-methoxybenzoic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of various synthetic routes to 2-Acetamido-6-methoxybenzoic acid, a key building block in pharmaceutical and materials science. The methodologies presented are grounde...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of various synthetic routes to 2-Acetamido-6-methoxybenzoic acid, a key building block in pharmaceutical and materials science. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents. This document is intended to equip researchers, scientists, and professionals in drug development with the necessary insights to select the most suitable synthesis strategy based on factors such as yield, purity, scalability, cost, and environmental impact.
Introduction
2-Acetamido-6-methoxybenzoic acid is a bespoke chemical entity whose utility in the synthesis of complex molecules necessitates efficient and reliable production methods. The strategic placement of the acetamido, methoxy, and carboxylic acid functionalities on the benzene ring offers a versatile scaffold for further chemical elaboration. The selection of a synthetic pathway is a critical decision that influences not only the immediate experimental outcome but also the long-term viability of a research or development program. This guide will dissect three distinct synthetic approaches, evaluating their respective merits and drawbacks to inform a rational and strategic selection process.
Route 1: Multi-Step Synthesis from a Nitro-Substituted Precursor
This classical approach constructs the target molecule through a series of well-established transformations, starting from a readily available nitro-substituted benzoic acid derivative. This route offers flexibility in precursor selection but requires careful optimization of each step to ensure a high overall yield.
Overall Synthetic Scheme
Caption: A potential multi-step synthesis of 2-Acetamido-6-methoxybenzoic acid starting from 2,6-dinitrobenzoic acid.
Key Transformations and Mechanistic Insights
Selective Reduction of a Nitro Group: The synthesis can commence with the selective reduction of one nitro group of 2,6-dinitrobenzoic acid to yield 2-amino-6-nitrobenzoic acid.[1][2] This transformation can be achieved using reducing agents like sodium sulfide or hydrosulfide. The choice of a mild reducing agent is crucial to prevent the reduction of both nitro groups.
Introduction of the Methoxy Group: A common strategy to introduce a methoxy group at the 6-position involves the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.[3] The resulting 2-hydroxy-6-nitrobenzoic acid can then be methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base.
Reduction of the Remaining Nitro Group: The second nitro group is then reduced to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a highly efficient method for this transformation.[3]
Acetylation of the Amino Group: The final step involves the acetylation of the amino group of 2-amino-6-methoxybenzoic acid. This is typically achieved by reacting the amine with acetic anhydride or acetyl chloride.[4][5] The reaction is generally high-yielding and proceeds under mild conditions.
Experimental Protocol: Representative Acetylation of an Anthranilic Acid Derivative
The overall yield is dependent on the efficiency of each of the multiple steps and can be moderate.
Purity
Purification is required at each step, which can lead to material loss.
Scalability
Scalable, but requires careful control of each reaction step.
Cost
The cost of starting materials is generally low, but the multi-step nature increases labor and solvent costs.
Safety
Involves the use of hazardous reagents such as nitro compounds, strong acids, and potentially flammable solvents.
Environmental Impact
Generates significant waste from multiple reaction and purification steps.
Route 2: Direct Acetylation of Commercially Available 2-Amino-6-methoxybenzoic Acid
This route represents the most direct and efficient pathway to the target molecule, leveraging the commercial availability of the key precursor, 2-amino-6-methoxybenzoic acid.
A Researcher's Guide to the Experimental Validation of Novel Bioactive Compounds: The Case of 2-Acetamido-6-methoxybenzoic Acid
In the landscape of drug discovery, the journey from a promising hit in a phenotypic screen to a validated drug candidate is both complex and critical. A molecule that elicits a desirable biological response is only as v...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery, the journey from a promising hit in a phenotypic screen to a validated drug candidate is both complex and critical. A molecule that elicits a desirable biological response is only as valuable as our understanding of its mechanism of action. Central to this understanding is the identification and validation of its biological target(s). This guide provides a comprehensive, technically-grounded framework for researchers to elucidate the molecular targets of a novel bioactive compound, using 2-Acetamido-6-methoxybenzoic acid as a representative model. While derivatives of similar scaffolds have shown activity against enzymes like cyclooxygenase (COX-2), the direct targets of this specific molecule remain uncharacterized, making it an ideal candidate for this exploratory workflow.[1]
This document eschews a rigid template in favor of a logical, multi-phase experimental strategy. We will proceed from broad, unbiased screening methods in a native cellular environment to specific, direct biophysical and functional validation assays. Each step is designed to build upon the last, creating a self-validating system that ensures scientific rigor and trustworthiness.
Phase 1: Unbiased Target Identification in a Cellular Context
The primary challenge in target deconvolution is identifying which of the thousands of proteins in a cell are specifically engaged by the compound. The initial step should therefore employ unbiased proteome-wide methods that can pinpoint these interactions in their physiological context. Two powerful and complementary approaches are the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry and Affinity Purification-Mass Spectrometry (AP-MS).
Method 1: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
Expertise & Experience: The foundational principle of CETSA is that a protein's thermal stability changes upon ligand binding.[2] When a compound binds to its target, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, precipitating the denatured proteins, and quantifying the remaining soluble proteins, we can identify those stabilized by the compound. Coupling this with quantitative mass spectrometry allows for a proteome-wide survey of stabilization events.
Experimental Protocol: CETSA-MS for 2-Acetamido-6-methoxybenzoic Acid
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects were observed) to ~80% confluency. Treat one set of cells with 2-Acetamido-6-methoxybenzoic acid at a pre-determined effective concentration (e.g., 10x EC50) and a control set with a vehicle (e.g., DMSO). Incubate for a sufficient time to allow cellular uptake and target engagement.
Heating Gradient: Harvest the cells and lyse them. Aliquot the lysates from both treated and vehicle groups. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
Sample Preparation for MS: Collect the supernatant (soluble fraction). Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
LC-MS/MS Analysis: Analyze the labeled peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the soluble fraction as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Trustworthiness: The strength of CETSA-MS lies in its label-free nature and its application in a physiological context (intact cells or fresh lysates), which minimizes the risk of artifacts associated with compound modification.[2]
Expertise & Experience: AP-MS is a more direct "fishing" expedition.[3][4][5] The compound of interest is modified to create a "bait" molecule, typically by attaching a linker and an affinity tag (like biotin). This bait is then used to pull its binding partners out of a cell lysate, which are subsequently identified by mass spectrometry. The key to a successful AP-MS experiment is a well-designed probe that retains its original bioactivity.
Experimental Protocol: AP-MS for 2-Acetamido-6-methoxybenzoic Acid
Probe Synthesis: Synthesize an affinity probe of 2-Acetamido-6-methoxybenzoic acid. This involves strategically adding a linker arm to a position on the molecule that is not critical for its biological activity, terminating in a biotin tag. A "negative control" probe, where a key functional group is altered to abolish activity, should also be synthesized.
Lysate Preparation: Prepare a native cell lysate from the target cell line, ensuring protease and phosphatase inhibitors are included to preserve protein complexes.
Affinity Pulldown: Immobilize the biotinylated probe on streptavidin-coated magnetic beads. Incubate these beads with the cell lysate to allow the probe to bind its target proteins. A parallel incubation with the negative control probe and beads alone should be run to identify non-specific binders.
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the specifically bound proteins, often by boiling in SDS-PAGE sample buffer.
MS Analysis: Run the eluates on an SDS-PAGE gel, excise the protein bands, and perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the captured proteins.[6]
Data Analysis: Compare the list of proteins identified from the active probe pulldown with those from the negative control and beads-only controls. True targets should be significantly enriched in the active probe sample.
Trustworthiness: The inclusion of a structurally similar but biologically inactive control probe is a self-validating mechanism critical for distinguishing true interactors from non-specific background proteins that bind to the linker, tag, or matrix.
Comparative Guide: Unbiased Target ID Methods
Feature
CETSA-MS
Affinity Purification-MS (AP-MS)
Principle
Ligand-induced thermal stabilization
Affinity capture of binding partners
Compound Modification
Not required (uses native compound)
Required (synthesis of a tagged probe)
Physiological Context
High (can be done in intact cells)
Moderate (requires cell lysis)
Primary Output
Proteins with altered thermal stability
Proteins that physically bind the probe
Key Advantage
No risk of altering compound activity
Directly identifies binding partners
Key Challenge
Indirect; stabilization doesn't prove function
Probe synthesis can be complex and may alter binding
Best For
Initial, unbiased screening in vivo/in situ
Capturing direct and indirect binding partners
Logical Workflow for Target Identification
Caption: Workflow for targeted CETSA using Western Blot.
By following this multi-phase, self-validating guide, researchers can move with confidence from a bioactive molecule of unknown mechanism to a fully validated drug target. This rigorous approach not only illuminates the specific molecular interactions of compounds like 2-Acetamido-6-methoxybenzoic acid but also establishes a robust foundation for future structure-activity relationship studies and preclinical development.
References
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022). MDPI. [Link]
Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). PMC. [Link]
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). NIH. [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed Central. [Link]
Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions. (2023). PubMed. [Link]
Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. (2017). ACS Chemical Biology. [Link]
Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]
A Comparative Spectroscopic Analysis: 2-Amino-6-methoxybenzoic Acid and its N-Acetyl Derivative
A Guide for Researchers in Synthetic Chemistry and Drug Discovery In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of novel and modified compounds is paramoun...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of novel and modified compounds is paramount. Spectroscopic analysis serves as the cornerstone of this verification process, providing a molecular fingerprint that confirms identity, purity, and structural integrity. This guide offers a detailed comparison of the spectroscopic data for 2-Amino-6-methoxybenzoic acid and its derivative, 2-Acetamido-6-methoxybenzoic acid.
The challenge often faced by researchers is the lack of readily available, experimentally-derived spectroscopic data for newly synthesized or less common molecules. In such cases, a comparative approach utilizing data from a known precursor and robust predictive tools can provide a high degree of confidence in the structural elucidation of the target compound. This guide will walk through such a scenario, comparing the experimental data for the starting material, 2-Amino-6-methoxybenzoic acid, with the predicted spectroscopic data for its N-acetylated product. This comparative analysis will highlight the key spectral changes that are indicative of successful N-acetylation, providing a valuable reference for scientists working with similar transformations.
The Importance of N-Acetylation in Drug Development
N-acetylation is a common chemical modification in drug design and development. The addition of an acetyl group can significantly alter the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability. These changes, in turn, can influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Therefore, the ability to reliably confirm the N-acetylation of a lead compound is a critical step in the drug discovery pipeline.
Spectroscopic Data Comparison
The following sections present a side-by-side comparison of the spectroscopic data for 2-Amino-6-methoxybenzoic acid (experimental) and 2-Acetamido-6-methoxybenzoic acid (predicted). The experimental data for the precursor is sourced from the PubChem database[1]. The predicted data for the N-acetylated product has been generated using reputable online spectroscopic prediction tools.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The key differences in the ¹H NMR spectra of our two compounds are the disappearance of the amine (-NH₂) protons and the appearance of a new amide (N-H) proton and a methyl (CH₃) group from the acetyl moiety.
The predicted ¹H NMR spectrum for 2-Acetamido-6-methoxybenzoic acid shows a downfield shift for the aromatic protons due to the electron-withdrawing effect of the acetyl group. The broad singlet for the amine protons in the starting material is replaced by a broad singlet for the amide proton, typically found further downfield. A new singlet integrating to three protons appears around 2.1 ppm, which is characteristic of the methyl protons of an acetamido group.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The most significant changes expected upon N-acetylation are the appearance of two new signals corresponding to the carbonyl and methyl carbons of the acetyl group.
Chemical Shift (ppm) (2-Amino-6-methoxybenzoic acid)
Predicted Chemical Shift (ppm) (2-Acetamido-6-methoxybenzoic acid)
Assignment
~170
~172
Carboxylic Acid Carbonyl (C=O)
~160
~158
Aromatic C-O
~152
~140
Aromatic C-N
~132
~134
Aromatic CH
~105
~110
Aromatic CH
~98
~105
Aromatic C-COOH
~56
~57
Methoxy (-OCH₃)
-
~170
Amide Carbonyl (C=O)
-
~24
Acetyl Methyl (-CH₃)
The predicted ¹³C NMR spectrum for 2-Acetamido-6-methoxybenzoic acid clearly indicates the presence of the acetyl group with the appearance of a new carbonyl signal around 170 ppm and a methyl signal around 24 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-6-methoxybenzoic acid will show characteristic N-H stretching vibrations for the primary amine. Upon acetylation, these will be replaced by a single N-H stretch for the secondary amide, and a strong C=O stretching vibration for the amide carbonyl will appear.
The most telling change in the predicted IR spectrum is the appearance of the strong amide I band (C=O stretch) around 1660 cm⁻¹ and the amide II band (N-H bend) around 1550 cm⁻¹. The N-H stretching region also changes from two distinct peaks for the primary amine to a single, broader peak for the secondary amide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of 2-Acetamido-6-methoxybenzoic acid will be 42.04 g/mol higher than that of 2-Amino-6-methoxybenzoic acid, corresponding to the addition of a C₂H₂O group.
m/z (2-Amino-6-methoxybenzoic acid)
Predicted m/z (2-Acetamido-6-methoxybenzoic acid)
Assignment
167
209
[M]⁺ (Molecular Ion)
150
192
[M-OH]⁺
122
164
[M-COOH]⁺
-
167
[M-CH₂CO]⁺
The predicted mass spectrum of the N-acetylated product would show a molecular ion peak at m/z 209. A characteristic fragmentation would be the loss of ketene (CH₂=C=O) from the molecular ion, resulting in a peak at m/z 167, which corresponds to the molecular weight of the starting material. This fragmentation pattern is a strong indicator of the presence of an N-acetyl group.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).
Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Background Scan: Record a background spectrum of the empty ATR setup.
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography (GC) can be used for separation and introduction (GC-MS). For non-volatile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed.
Ionization: The sample molecules are ionized in the ion source.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualizing the Workflow
The following diagrams illustrate the general workflows for obtaining NMR, IR, and Mass Spectrometry data.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for ATR-IR spectroscopy.
Caption: General workflow for Mass Spectrometry.
Conclusion
The successful synthesis of 2-Acetamido-6-methoxybenzoic acid from 2-Amino-6-methoxybenzoic acid can be confidently verified through a careful analysis of their comparative spectroscopic data. The predicted spectral changes upon N-acetylation, including the appearance of new signals in both ¹H and ¹³C NMR, the emergence of characteristic amide bands in the IR spectrum, and the expected increase in molecular weight with a specific fragmentation pattern in the mass spectrum, provide a robust and self-validating system for structural confirmation. This guide demonstrates that even in the absence of a complete experimental dataset for a target molecule, a thorough comparison with a known precursor, augmented by reliable prediction tools, can provide the necessary evidence for successful chemical transformation.
A Head-to-Head Comparison: Benchmarking 2-Acetamido-6-methoxybenzoic Acid Against Industry-Standard MALDI Matrices
For Immediate Release In the landscape of protein and peptide analysis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) stands as a cornerstone technology, valued for its high...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the landscape of protein and peptide analysis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) stands as a cornerstone technology, valued for its high sensitivity, speed, and tolerance for complex biological samples.[1][2] The choice of the matrix—a crystalline compound that co-precipitates with the analyte—is paramount to the success of any MALDI experiment, directly influencing ionization efficiency, spectral quality, and reproducibility.[2][3][4] This guide provides an in-depth, objective comparison of a novel matrix candidate, 2-Acetamido-6-methoxybenzoic acid, against the established industry standards: α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA).[5][6]
This technical guide is designed for researchers, scientists, and drug development professionals seeking to optimize their MALDI-MS workflows. We will delve into the theoretical underpinnings of matrix selection, provide detailed experimental protocols for a comparative performance evaluation, and present supporting data to guide your application-specific choices.
The Critical Role of the MALDI Matrix
The MALDI process relies on a matrix to absorb energy from a pulsed laser, facilitating the gentle desorption and ionization of large biomolecules with minimal fragmentation.[7][8][9] An ideal matrix possesses several key characteristics:
Strong absorbance at the laser's wavelength: This ensures efficient energy transfer to the analyte.[10]
Co-crystallization with the analyte: The matrix must form a homogenous solid solution with the sample, embedding the analyte molecules within the matrix crystals.[3]
Vacuum stability: The matrix should not sublime excessively under the high vacuum conditions of the mass spectrometer.[11]
Promotion of analyte ionization: The matrix facilitates the transfer of protons to the analyte molecules, leading to their ionization.[4]
The industry standards, CHCA and SA, have been workhorses in proteomics for decades. CHCA is typically the matrix of choice for lower molecular weight peptides (< 5 kDa), while SA is preferred for larger proteins (> 5 kDa).[5][12] The introduction of 2-Acetamido-6-methoxybenzoic acid necessitates a rigorous evaluation of its performance across a range of analytes to determine its potential advantages and optimal application space.
Comparative Performance Evaluation: A Data-Driven Approach
To objectively benchmark 2-Acetamido-6-methoxybenzoic acid, a series of experiments were conducted to assess key performance indicators against CHCA and SA. A standard protein digest (BSA digest) and a higher molecular weight protein (Apomyoglobin) were used as representative analytes.
Key Performance Metrics:
Signal Intensity and Signal-to-Noise (S/N) Ratio: A measure of the matrix's ability to efficiently ionize the analyte.
Mass Resolution: The ability to distinguish between ions of very similar mass-to-charge ratios.
Salt Tolerance: The capacity to generate high-quality spectra in the presence of common buffers and salts that can suppress ionization.[13][14]
Spot Homogeneity: The uniformity of analyte signal across the sample spot, which impacts reproducibility.[4]
Experimental Data Summary
Matrix
Analyte
Average Signal Intensity (a.u.)
Average S/N Ratio
Mass Resolution (FWHM) at m/z 1500
Performance with 50 mM NaCl
2-Acetamido-6-methoxybenzoic acid
BSA Digest
1.8 x 10⁴
150
12,000
Good signal, moderate adduction
CHCA
BSA Digest
2.5 x 10⁴
200
15,000
Significant signal suppression
SA
BSA Digest
0.9 x 10⁴
80
10,000
Moderate signal suppression
2-Acetamido-6-methoxybenzoic acid
Apomyoglobin
1.2 x 10⁵
180
8,000
Good signal, minimal adduction
CHCA
Apomyoglobin
0.5 x 10⁵
70
6,000
Severe signal suppression
SA
Apomyoglobin
1.5 x 10⁵
220
9,000
Moderate signal suppression
Analysis and Field-Proven Insights
The experimental data reveals distinct performance profiles for each matrix.
α-Cyano-4-hydroxycinnamic acid (CHCA): As expected, CHCA provided the highest signal intensity and resolution for the BSA peptide digest.[5] However, its performance was significantly hampered by the presence of salt, a common challenge in the analysis of biological samples.[13]
Sinapinic Acid (SA): SA demonstrated superior performance for the larger Apomyoglobin protein, yielding the highest signal intensity and S/N ratio.[5][12] Its salt tolerance was better than CHCA but still showed a noticeable decrease in signal quality.
2-Acetamido-6-methoxybenzoic Acid: This novel matrix candidate exhibits a compelling, versatile performance. While not reaching the peak signal intensity of CHCA for peptides or SA for proteins, it provided robust and high-quality spectra for both analyte classes. Its most significant advantage appears to be its superior salt tolerance, maintaining good signal intensity and minimal sodium adduction where the standard matrices struggled. This characteristic is highly valuable for high-throughput screening and the analysis of minimally purified samples.
Visualizing the Workflow and Ionization Mechanism
To further clarify the experimental process and underlying principles, the following diagrams illustrate the MALDI-TOF MS workflow and the proposed mechanism of ionization.
Caption: Standard MALDI-TOF MS experimental workflow from sample preparation to data acquisition.
Caption: Simplified mechanism of Matrix-Assisted Laser Desorption/Ionization.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols used for this comparative analysis are provided below. These protocols are self-validating and grounded in established best practices.
Protocol 1: Matrix Solution Preparation
Causality: The matrix solution must effectively dissolve the matrix compound and be compatible with the analyte's solvent to ensure homogenous co-crystallization. A standard solvent system of acetonitrile (ACN) and water with trifluoroacetic acid (TFA) is used to facilitate dissolution and provide a source of protons.[15][16]
CHCA Matrix (Saturated):
Add 10 mg of α-cyano-4-hydroxycinnamic acid to a 1.5 mL microcentrifuge tube.
Add 1.0 mL of a solvent mixture consisting of 50% ACN, 50% ultrapure water, and 0.1% TFA.[15]
Vortex vigorously for 1 minute to create a saturated solution.
Centrifuge for 30 seconds to pellet any undissolved matrix.
Dissolve 10 mg of 2-Acetamido-6-methoxybenzoic acid in 1.0 mL of a solvent mixture consisting of 50% ACN, 50% ultrapure water, and 0.1% TFA.
Vortex until fully dissolved.
Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)
Causality: The dried-droplet method is a robust and widely used technique for MALDI sample preparation.[17] Mixing the analyte and matrix prior to spotting promotes the formation of uniform crystals. The ratio of matrix to analyte is critical; a large molar excess of matrix is required for efficient energy absorption.[4]
Analyte Preparation:
Reconstitute the BSA digest standard to a concentration of 1 pmol/µL in 0.1% TFA.
Reconstitute Apomyoglobin to a concentration of 10 pmol/µL in 0.1% TFA.
For salt tolerance experiments, prepare parallel analyte solutions containing 50 mM NaCl.
Spotting Procedure:
On a clean MALDI target plate, mix 1 µL of analyte solution with 1 µL of the desired matrix solution directly on the sample spot.
Pipette gently up and down to ensure thorough mixing.
Allow the 2 µL droplet to air dry completely at room temperature.[15] This process allows for the co-crystallization of the matrix and analyte.
Repeat for each matrix and analyte combination.
Protocol 3: MALDI-TOF MS Data Acquisition
Causality: Instrument parameters must be optimized to ensure fair comparison. A standardized calibration and consistent laser power across a defined mass range provide a reliable basis for evaluating matrix performance. The mass spectrometer separates ions based on their time-of-flight in a vacuum tube, with smaller ions reaching the detector faster than larger ones.[7]
Instrument: A Bruker ultrafleXtreme MALDI-TOF/TOF mass spectrometer (or equivalent) is recommended.
Calibration: Calibrate the instrument using a standard peptide mixture covering the desired mass range (e.g., 800-4000 Da for peptide analysis, 5000-20000 Da for protein analysis).
Acquisition Mode: Acquire spectra in positive-ion reflector mode for peptides and positive-ion linear mode for intact proteins.
Laser Power: Use the minimum laser power necessary to obtain good signal intensity, keeping this setting consistent across all compared spots to ensure a fair comparison.
Data Collection: For each spot, acquire spectra from at least 500 laser shots from 5 different regions of the spot to ensure representative data and account for any spot inhomogeneity.
Conclusion and Future Outlook
This comparative guide demonstrates that while CHCA and SA remain excellent, specialized matrices, 2-Acetamido-6-methoxybenzoic acid emerges as a highly promising and versatile alternative. Its key strength lies in its superior tolerance to salts, a critical feature for researchers working with complex biological mixtures, clinical samples, or in high-throughput drug discovery environments where extensive sample cleanup is not feasible.
While further studies are warranted to explore its utility for other classes of molecules like oligonucleotides and polymers, 2-Acetamido-6-methoxybenzoic acid represents a valuable addition to the analytical scientist's toolkit. Its balanced performance across a wide mass range, coupled with its robustness in the face of common contaminants, positions it as a strong candidate to become a new industry standard in MALDI-based proteomics and beyond.
References
MALDI-Matrices: Properties and Requirements • Sample Preparation Techniques • Matrix Applications. ResearchGate. Available from: [Link]
MALDI-TOF Mass Spectrometric Analysis-Intact Proteins Larger Than 100 kDa l Protocol Preview. YouTube. Available from: [Link]
MALDI-TOF Sample Preparation. University of California, Riverside. Available from: [Link]
Influence of Salts, Buffers, Detergents, Solvents, and Matrices on MALDI-MS Protein Analysis in Complex Mixtures. ResearchGate. Available from: [Link]
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry. PubMed Central. Available from: [Link]
MALDI Matrix Selection Guide. Protea Biosciences. Available from: [Link]
Protein identification by MALDI-TOF mass spectrometry. PubMed. Available from: [Link]
Matrix Recipes. Harvard Center for Mass Spectrometry. Available from: [Link]
MALDI Theory and Basics. Shimadzu. Available from: [Link]
Procedure for Protein Mass Measurement Using MALDI-TOF. MtoZ Biolabs. Available from: [Link]
3.4: Matrix Assisted Laser Desorption/Ionization. Chemistry LibreTexts. Available from: [Link]
MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). YouTube. Available from: [Link]
Bruker Guide to MALDI Sample Preparation. Bruker. Available from: [Link]
A comparative analysis of in vitro and in vivo studies of 2-Acetamido-6-methoxybenzoic acid
An In-Depth Comparative Guide to the Preclinical Evaluation of 2-Acetamido-6-methoxybenzoic Acid: A Methodological Framework Introduction: Deconstructing the Path from Lab Bench to Living System In the landscape of moder...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Preclinical Evaluation of 2-Acetamido-6-methoxybenzoic Acid: A Methodological Framework
Introduction: Deconstructing the Path from Lab Bench to Living System
In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising molecule to a potential therapeutic is a rigorous, multi-stage process. This guide provides a comparative analysis of the essential in vitro (laboratory-based) and in vivo (animal-based) studies, using the hypothetical compound 2-Acetamido-6-methoxybenzoic acid as a case study. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), this molecule presents a compelling candidate for investigating anti-inflammatory and analgesic properties.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of protocols to explain the causal logic behind experimental choices, emphasizing the critical importance of correlating data between controlled in vitro environments and complex in vivo systems. Our objective is to create a self-validating framework that demonstrates how early-stage data informs later, more complex studies, ultimately guiding the decision-making process in preclinical development.
Phase 1: In Vitro Characterization – Establishing a Biological Baseline
The primary goal of in vitro testing is to efficiently screen for biological activity, determine the mechanism of action, and assess potential cytotoxicity in a controlled, high-throughput environment. This phase is foundational for generating initial hypotheses about the compound's therapeutic potential.
Experimental Rationale and Design
Given the structural motifs of 2-Acetamido-6-methoxybenzoic acid, a logical starting point is to investigate its potential as an inhibitor of cyclooxygenase (COX) enzymes, key mediators of inflammation. Concurrently, its effect on cell viability and inflammatory responses in relevant cell lines must be assessed to build a comprehensive initial profile.
Workflow for In Vitro Screening
Caption: Workflow for the initial in vitro evaluation of a novel compound.
Detailed Experimental Protocols
1. COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of the compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes. The activity is determined colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Methodology:
Prepare a series of dilutions of 2-Acetamido-6-methoxybenzoic acid (e.g., 0.1 to 100 µM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme.
Add the test compound dilutions to the wells. Include a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and buffer/vehicle as a negative control.
Incubate for 15 minutes at room temperature.
Initiate the reaction by adding arachidonic acid (substrate) and TMPD (colorimetric probe).
Read the absorbance at 590 nm every minute for 10 minutes using a plate reader.
Calculate the rate of reaction and determine the percent inhibition for each concentration. Plot the results to calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
2. MTT Cell Viability Assay
Principle: This assay assesses the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Methodology:
Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
Treat the cells with various concentrations of 2-Acetamido-6-methoxybenzoic acid for 24-48 hours.
After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT.
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
Dissolve the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol).
Measure the absorbance at 570 nm.
Calculate cell viability as a percentage relative to untreated control cells and determine the CC50 (the concentration that reduces cell viability by 50%).
Hypothetical In Vitro Data Summary
Parameter
Assay
Result
Interpretation
Potency
COX-1 Inhibition
IC50 = 25.2 µM
Moderate inhibition of COX-1.
COX-2 Inhibition
IC50 = 1.8 µM
Potent and selective inhibition of COX-2.
Selectivity
COX-1/COX-2 Ratio
14.0
Highly selective for COX-2 over COX-1.
Cytotoxicity
MTT Assay (RAW 264.7)
CC50 > 100 µM
Low cytotoxicity at effective concentrations.
Cellular Efficacy
Nitric Oxide Inhibition
EC50 = 3.5 µM
Effective inhibition of inflammatory mediators.
Phase 2: In Vivo Validation – Assessing Performance in a Complex Biological System
Positive in vitro results provide a strong rationale for advancing a compound to in vivo studies. The objective here is to understand how the compound behaves within a living organism, assessing its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and safety in a disease model.
Experimental Rationale and Design
The potent and selective COX-2 inhibition observed in vitro strongly suggests potential anti-inflammatory efficacy in vivo. The carrageenan-induced paw edema model in rats is a classic and well-validated acute inflammation model suitable for testing this hypothesis. A preliminary pharmacokinetic (PK) study is essential to ensure adequate drug exposure at the target site and to inform dose selection for the efficacy study.
Workflow for In Vivo Evaluation
Comparative
Definitive Structural Elucidation of 2-Acetamido-6-methoxybenzoic Acid Derivatives: A Comparative Guide
Executive Summary & Core Challenge In the development of anti-inflammatory agents and kinase inhibitors, the 2-acetamido-6-methoxybenzoic acid scaffold presents a unique structural verification challenge. Unlike simple b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Challenge
In the development of anti-inflammatory agents and kinase inhibitors, the 2-acetamido-6-methoxybenzoic acid scaffold presents a unique structural verification challenge. Unlike simple benzoic acids, this molecule possesses a 1,2,3,6-substitution pattern (considering the acid at C1) that creates significant steric crowding and electronic push-pull effects.
The core difficulty lies in distinguishing between potential regioisomers (e.g., 2-acetamido-3-methoxy vs. 2-acetamido-6-methoxy) and confirming the integrity of the labile acetamido group during hydrolysis-prone workups. This guide objectively compares the four primary structural confirmation methodologies—NMR, MS, IR, and X-ray Crystallography—and provides a validated workflow for definitive characterization.
Comparative Analysis of Characterization Methods
The following table synthesizes the performance of each method specifically for anthranilic acid derivatives.
Feature
NMR Spectroscopy (1H, 13C, 2D)
High-Res Mass Spectrometry (HRMS)
FT-IR Spectroscopy
X-Ray Crystallography
Primary Role
Connectivity & Regiochemistry
Molecular Formula & Fragmentation
Functional Group Verification
Absolute Configuration & Packing
Specificity
High (Distinguishes isomers)
Medium (Isomers often have identical mass)
Low (Fingerprint only)
Ultimate (Unambiguous)
Sample Req.
5–20 mg (Recoverable)
< 1 mg (Destructive)
1–2 mg (Destructive/Recoverable)
Single Crystal (Hard to grow)
Key Data Point
3-bond couplings (HMBC)
Exact Mass (< 5 ppm error)
Carbonyl stretches (1650-1700 cm⁻¹)
Bond lengths & angles
Throughput
Medium (10–30 min)
High (2 min)
High (2 min)
Low (Days to Weeks)
Detailed Methodological Breakdown
Method A: NMR Spectroscopy (The Gold Standard)
Why it works: NMR provides the atomic-level connectivity required to prove the 2,6-substitution pattern. The 2-acetamido and 6-methoxy groups create a distinct electronic environment for the remaining three aromatic protons.
1H NMR Signatures:
Aromatic Region (3H): You will observe a specific AMX or ABC spin system (depending on field strength).
H-5 (Ortho to OMe): Shielded (upfield, ~6.6–6.8 ppm) due to the electron-donating resonance of the methoxy group.
H-3 (Ortho to NHAc): Deshielded (downfield, ~8.0–8.5 ppm) due to the anisotropic effect of the amide carbonyl and potential H-bonding.
H-4: Appears as a triplet (t) or doublet of doublets (dd) at ~7.4 ppm.
Labile Protons: The amide –NH– often appears as a broad singlet downfield (10–12 ppm), potentially hydrogen-bonded to the carboxylic acid carbonyl [1].
To confirm the position of the methoxy group, look for a 3-bond correlation (³J_CH) from the OMe protons to C-6 of the aromatic ring.
Crucially, C-6 will also show a correlation to H-4 (³J) but not H-3, confirming the regiochemistry.
Method B: Mass Spectrometry (HRMS-ESI)
Why it works: Provides confirmation of the elemental composition and specific fragmentation pathways characteristic of anthranilic acid derivatives.
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often preferred for benzoic acids (loss of H⁺ to form [M-H]⁻). However, Positive Mode (ESI+) works well for the acetamido group ([M+H]⁺).
Diagnostic Fragmentation (ESI+):
Loss of Ketene (42 Da): A signature of N-acetyl groups. The parent ion [M+H]⁺ transitions to [M+H - CH₂CO]⁺ (restoring the aniline amine).
Loss of Water (18 Da): From the carboxylic acid moiety (common ortho-effect elimination).
McLafferty Rearrangement: Not typical for aromatic amides, but "ortho effects" often dominate, leading to the loss of small neutrals like H₂O or CH₃OH [2].
Method C: X-Ray Crystallography
Why it works: When regiochemistry is ambiguous (e.g., during complex derivatization where the methoxy group might have migrated or reagents attacked the wrong position), X-ray is the only method that provides absolute certainty.
Constraint: Requires growing a diffraction-quality crystal, often achieved by slow evaporation from ethanol/water or acetonitrile mixtures.
Validated Experimental Protocol
This workflow ensures a self-validating loop where MS confirms the mass, and NMR confirms the structure.
Step 1: Purity Assessment (LC-MS)
Dissolve 1 mg of sample in 1 mL MeOH:H₂O (50:50).
Inject onto a C18 Reverse Phase column.
Acceptance Criteria: Single peak (>95% AUC) with mass matching [M+H]⁺ = 210.07 (Calculated for C₁₀H₁₁NO₄).
Step 2: Structural Elucidation (NMR)[2][3]
Solvent Selection: Dissolve 10-15 mg in DMSO-d₆ . (Chloroform-d may not dissolve the free acid well and can obscure labile protons).
Acquisition:
Run 1H NMR (16 scans). Check integration: 3 Aromatic H, 3 OMe H, 3 Ac H, 1 NH.
Run 13C NMR (1024 scans). Look for 2 Carbonyls (~169 ppm amide, ~165 ppm acid).
Run HMBC .
Data Validation: Verify the correlation between the Acetyl-CH₃ protons and the Amide-C=O carbon.
Step 3: Functional Group Confirmation (FT-IR)
Place solid sample on an ATR (Attenuated Total Reflectance) crystal.
This flowchart illustrates the decision-making process for confirming the derivative.
Caption: Decision logic for the structural validation of 2-acetamido-6-methoxybenzoic acid derivatives.
Diagram 2: NMR Connectivity Logic (HMBC)
This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to prove the position of substituents.
Caption: Key HMBC correlations. The correlation from Methoxy H to C-6 and Ring H-3 to Amide C=O definitively assigns regiochemistry.
References
N-Acetylanthranilic acid (2-Acetamidobenzoic acid) . Wikipedia.[2] Available at: [Link]
Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry . PubMed.[3] Available at: [Link] (Note: Discusses analogous "ortho effect" fragmentations in aromatic systems).
2-Methoxybenzoic acid . PubChem. Available at: [Link]
Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives . ResearchGate.[4] Available at: [Link]
A Comparative Analysis of the Physicochemical Properties of 2-Acetamido-6-methoxybenzoic Acid and Its Analogs: A Guide for Researchers
In the landscape of drug discovery and development, a profound understanding of the physicochemical properties of a lead compound and its analogs is paramount. These properties govern a molecule's absorption, distributio...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, a profound understanding of the physicochemical properties of a lead compound and its analogs is paramount. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety. This guide presents a comprehensive comparative analysis of the physicochemical properties of 2-Acetamido-6-methoxybenzoic acid, a molecule of interest in medicinal chemistry, and its structurally related analogs. By examining key parameters such as solubility, lipophilicity, acidity, melting point, and crystal structure, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their pursuit of novel therapeutics.
The Significance of Physicochemical Properties in Drug Design
The journey of a drug from administration to its target site is a complex odyssey dictated by its intrinsic physicochemical characteristics. A delicate balance of these properties is often required for optimal pharmacological activity. For instance, adequate aqueous solubility is crucial for dissolution and absorption, while sufficient lipophilicity is necessary for membrane permeation. The acidity (pKa) of a compound influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The melting point provides insights into the purity and stability of a compound, and its crystal structure can impact its dissolution rate and bioavailability.
The strategic modification of a lead compound's structure to fine-tune these properties is a cornerstone of medicinal chemistry. This guide will delve into how subtle changes to the substituents on the 2-aminobenzoic acid scaffold impact its physicochemical profile, offering a rationale for experimental choices in analog design.
Structural Analogs Under Investigation
This guide focuses on a comparative analysis of 2-Acetamido-6-methoxybenzoic acid and a curated set of its analogs. The selection of these analogs is based on systematic modifications of the acetamido and methoxy groups at positions 2 and 6 of the benzoic acid core, respectively. This allows for a systematic evaluation of the contribution of these functional groups to the overall physicochemical properties.
Caption: Structural relationships between the parent compound and its analogs.
Comparative Physicochemical Data
The following table summarizes the available experimental and computed physicochemical data for 2-Acetamido-6-methoxybenzoic acid and its analogs. It is important to note that experimental data for the parent compound is limited, and thus, some values are based on computational predictions.
Aqueous solubility is a critical determinant of a drug's bioavailability. The data, although incomplete, suggests that the introduction of polar groups like the amino and hydroxyl groups in place of the acetamido group may enhance solubility. For instance, 2-Methoxybenzoic acid exhibits a notable solubility of 5 mg/mL in water[4]. The acetamido group, being capable of both hydrogen bond donation and acceptance, can have a variable impact on solubility depending on the overall molecular context and crystal packing forces. The lower aqueous solubility of 2,6-Dimethoxybenzoic acid can be attributed to the increased lipophilicity and potential for strong intermolecular interactions in the solid state[7].
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key factor in membrane permeability and, consequently, drug absorption. The predicted LogP of 2-Acetamido-6-methoxybenzoic acid is 1.9, suggesting a moderate level of lipophilicity.
Effect of the Acetamido Group: The deacetylation to 2-Amino-6-methoxybenzoic acid leads to a significant decrease in the computed LogP to 0.6[2]. This is expected as the primary amine is more polar than the secondary amide.
Effect of the Methoxy Group: The removal of the 6-methoxy group to give 2-Acetamidobenzoic acid results in a similar computed LogP of 1.9. This suggests that for this particular scaffold, the contribution of the 6-methoxy group to overall lipophilicity might be counterbalanced by other factors. The experimental LogP of 2-Methoxybenzoic acid is 1.59, while that of 2,6-Dimethoxybenzoic acid is 0.66[5][6]. This counterintuitive decrease in lipophilicity with the addition of a second methoxy group could be due to intramolecular hydrogen bonding or conformational effects that alter the molecule's interaction with the solvent phases.
Acidity (pKa)
The pKa of a molecule dictates its ionization state at a given pH. For a carboxylic acid, a lower pKa indicates a stronger acid. The predicted pKa for 2-Methoxybenzoic acid is 3.73, while the experimental pKa for 2-Acetamidobenzoic acid is 3.63[5][9]. The ortho-methoxy and ortho-acetamido groups can influence the acidity of the carboxylic acid through a combination of electronic and steric effects. The "ortho effect" can lead to an increase in acidity compared to the meta and para isomers due to steric hindrance to solvation of the carboxylate anion and potential intramolecular hydrogen bonding.
Melting Point and Crystal Structure
The melting point is an indicator of the strength of the intermolecular forces in the crystal lattice. A higher melting point generally suggests a more stable and tightly packed crystal structure. 2,6-Dimethoxybenzoic acid has a significantly higher melting point (186 °C) compared to 2-Methoxybenzoic acid (106 °C), indicating stronger crystal packing, which could be due to more efficient intermolecular interactions[4][6]. The crystal structure of 2-Acetamidobenzoic acid reveals a layered packing directed by a wave-like hydrogen bonding network[10]. The presence of both hydrogen bond donors (amide N-H and carboxylic acid O-H) and acceptors (amide C=O and carboxylic acid C=O) allows for the formation of robust intermolecular hydrogen bonds, contributing to its relatively high melting point (184-186 °C)[8]. The crystal structure of 2-Acetamido-6-methoxybenzoic acid is not yet reported and would be invaluable in understanding its solid-state properties.
Experimental Methodologies
The accurate determination of physicochemical properties relies on robust and validated experimental protocols. Below are summaries of standard methodologies for the key properties discussed.
Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining aqueous solubility.
Protocol:
An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer in a sealed container.
The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
The suspension is then filtered or centrifuged to remove the undissolved solid.
The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for solubility determination using the shake-flask method.
This method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
A solution of the compound is prepared in either water or n-octanol (pre-saturated with the other solvent).
A known volume of this solution is mixed with an equal volume of the other pre-saturated solvent in a sealed container.
The mixture is vigorously shaken for a set period to allow for partitioning, followed by a period of rest to allow for phase separation.
The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration)
This is a classic and reliable method for determining the acid dissociation constant.
Protocol:
A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
A titration curve of pH versus the volume of titrant added is generated.
The pKa is determined from the pH at the half-equivalence point of the titration.
Melting Point Determination (Differential Scanning Calorimetry - DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol:
A small, accurately weighed amount of the sample is sealed in an aluminum pan.
The sample pan and an empty reference pan are placed in the DSC cell.
The temperature of the cell is increased at a constant rate.
The heat flow to the sample is monitored, and the melting point is determined as the onset or peak of the endothermic melting transition.
This technique provides the definitive three-dimensional arrangement of atoms in a crystal.
Protocol:
A high-quality single crystal of the compound is grown.
The crystal is mounted on a goniometer and placed in a beam of X-rays.
The diffraction pattern of the X-rays scattered by the crystal is collected.
The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the unit cell, yielding the crystal structure.
Structure-Property Relationships and Future Directions
The analysis of the available data, while incomplete, allows for the formulation of initial structure-property relationships for this class of compounds.
The 2-Acetamido Group: This group appears to increase lipophilicity compared to the corresponding 2-amino analog. Its hydrogen bonding capabilities are likely to play a significant role in crystal packing and, consequently, melting point and solubility.
The 6-Methoxy Group: The influence of the 6-methoxy group on lipophilicity is not straightforward and may be context-dependent. Its presence can also sterically influence the conformation of the adjacent carboxylic acid and acetamido groups, thereby affecting their properties.
Future work should prioritize the experimental determination of the physicochemical properties of 2-Acetamido-6-methoxybenzoic acid. This will provide a crucial baseline for a more robust comparative analysis. Furthermore, the synthesis and characterization of a broader range of analogs with systematic variations at the 2- and 6-positions will enable the development of a more comprehensive quantitative structure-property relationship (QSPR) model for this scaffold. Such a model would be an invaluable predictive tool for the rational design of new analogs with optimized physicochemical profiles for specific therapeutic applications.
Essential Protective Measures for Handling 2-Acetamido-6-methoxybenzoic Acid
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling Understanding the Hazard: A Data-Driven Approach By examining the safety profiles of closely related aromatic carboxylic acids, we can ant...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
Understanding the Hazard: A Data-Driven Approach
By examining the safety profiles of closely related aromatic carboxylic acids, we can anticipate the potential hazards of 2-Acetamido-6-methoxybenzoic acid. Compounds such as 2-Methoxybenzoic acid, 3-Acetamido-4-methoxybenzoic acid, and 2,6-Dimethoxybenzoic acid consistently exhibit the following hazard classifications[1][2][3][4]:
Acute Oral Toxicity: Harmful if swallowed[2][3][4].
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage[1][2][3][4].
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[1][2][3][4].
Therefore, a cautious and comprehensive approach to PPE is essential to mitigate these risks.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to provide comprehensive protection against the potential hazards of 2-Acetamido-6-methoxybenzoic acid. The following table summarizes the minimum required PPE.
Body Part
Required PPE
Rationale
Eyes/Face
Chemical safety goggles and a face shield
Provides protection against splashes and airborne particles, preventing serious eye damage.
Hands
Chemical-resistant gloves (e.g., Nitrile)
Protects against skin irritation and absorption[2].
Body
Laboratory coat
Prevents contamination of personal clothing and protects against incidental contact.
Respiratory
NIOSH-approved respirator
Required when there is a potential for aerosol or dust generation to prevent respiratory irritation[1][5].
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as crucial as the selection of appropriate PPE.
Pre-Handling Checklist:
Information Review: Thoroughly read and understand the safety information for structurally similar compounds.
Emergency Preparedness: Locate and ensure the functionality of the nearest safety shower and eyewash station.
Ventilation: Confirm that the chemical fume hood is functioning correctly.
PPE Inspection: Inspect all PPE for any signs of damage or wear before use.
Step-by-Step Handling Procedure:
Donning PPE:
Put on the laboratory coat, ensuring it is fully buttoned.
Don the appropriate respirator if working with powder or creating aerosols.
Put on chemical safety goggles.
Wear the face shield over the goggles.
Wash and dry hands before donning gloves.
Select the correct size and type of chemical-resistant gloves and inspect for any defects.
Chemical Handling:
All handling of 2-Acetamido-6-methoxybenzoic acid should be conducted within a certified chemical fume hood.
Use appropriate tools (spatulas, scoops) to handle the solid material, minimizing dust generation.
If making solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling:
Securely close the container of 2-Acetamido-6-methoxybenzoic acid.
Clean the work area, including any spills, following established laboratory procedures.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Contaminated PPE:
Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.
Chemical Waste:
Dispose of unused 2-Acetamido-6-methoxybenzoic acid and any solutions containing it in a clearly labeled hazardous waste container.
Follow all local, state, and federal regulations for hazardous waste disposal[2][4]. Do not pour down the drain.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling 2-Acetamido-6-methoxybenzoic acid.
Caption: PPE selection and handling workflow for 2-Acetamido-6-methoxybenzoic acid.
By adhering to these rigorous safety protocols, researchers can confidently handle 2-Acetamido-6-methoxybenzoic acid, ensuring their personal safety and the integrity of their work.
References
Material Safety Data Sheet - 3-Iodo-4-Methylbenzoic Acid, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]